Product packaging for 6-Methyl-3-heptyne(Cat. No.:CAS No. 54050-92-9)

6-Methyl-3-heptyne

Cat. No.: B1616511
CAS No.: 54050-92-9
M. Wt: 110.2 g/mol
InChI Key: UUWGRVSCFPICBP-UHFFFAOYSA-N
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Description

6-Methyl-3-heptyne is a useful research compound. Its molecular formula is C8H14 and its molecular weight is 110.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14 B1616511 6-Methyl-3-heptyne CAS No. 54050-92-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylhept-3-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-4-5-6-7-8(2)3/h8H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWGRVSCFPICBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70202377
Record name 6-Methyl-3-heptyne
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54050-92-9
Record name 6-Methyl-3-heptyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054050929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methyl-3-heptyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Methyl-3-heptyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

6-Methyl-3-heptyne is an internal alkyne with the molecular formula C₈H₁₄.[1][2] Its structure features a seven-carbon chain with a methyl group at the sixth position and a triple bond between the third and fourth carbons. This guide provides a comprehensive overview of its chemical and physical characteristics, reaction protocols, and spectroscopic data.

PropertyValueSource
Molecular Formula C₈H₁₄[1][2]
Molecular Weight 110.20 g/mol [2]
IUPAC Name 6-methylhept-3-yne[2]
CAS Registry Number 54050-92-9[1]
Boiling Point 122 °C
Melting Point -86.55 °C (estimate)
Density 0.7585 g/cm³ (estimate)
Refractive Index 1.4087 (estimate)
Kovats Retention Index 777 (semi-standard non-polar)[2]

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not extensively documented in readily available literature, a plausible and common method for the synthesis of internal alkynes involves the alkylation of a smaller terminal alkyne. A potential synthetic route is the reaction of the sodium salt of propyne (B1212725) with 1-bromo-3-methylbutane.

Proposed Synthesis Workflow

G Proposed Synthesis of this compound cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Propyne Propyne Propynide Sodium Propynide Propyne->Propynide Deprotonation SodiumAmide Sodium Amide (NaNH₂) SodiumAmide->Propynide AlkylHalide 1-Bromo-3-methylbutane Product This compound AlkylHalide->Product Propynide->Product SN2 Attack

Caption: Proposed synthesis of this compound via nucleophilic substitution.

Key Reactions

This compound, as a typical internal alkyne, undergoes several characteristic reactions, including reduction and hydration.

The triple bond of this compound can be selectively reduced to a cis-double bond using a poisoned catalyst, such as Lindlar's catalyst, in the presence of hydrogen gas.

G Reduction of this compound cluster_reactants Reactants cluster_product Product Alkyne This compound Alkene cis-6-Methyl-3-heptene Alkyne->Alkene Reagents H₂ / Lindlar's Catalyst Reagents->Alkene Syn-addition

Caption: Reduction of an alkyne to a cis-alkene.

In the presence of a strong acid and a mercury(II) salt catalyst, this compound can undergo hydration to form a ketone. The reaction proceeds via an enol intermediate which tautomerizes to the more stable keto form.

G Acid-Catalyzed Hydration of this compound cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Alkyne This compound Enol Enol Intermediate Alkyne->Enol Reagents H₂O, H₂SO₄, HgSO₄ Reagents->Enol Markovnikov Addition Ketone 6-Methyl-3-heptanone Enol->Ketone Tautomerization

Caption: Hydration of an alkyne to a ketone.

Experimental Protocols

The following are generalized experimental protocols for the key reactions of alkynes, which can be adapted for this compound.

General Protocol for Alkyne Reduction with Lindlar's Catalyst
  • Catalyst Preparation: Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is suspended in a suitable solvent (e.g., methanol (B129727) or hexane) in a reaction flask.

  • Hydrogenation Setup: The flask is connected to a hydrogen gas source and the system is purged with hydrogen to remove air.

  • Reaction: A solution of the alkyne (this compound) in the same solvent is added to the flask. The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically at or slightly above atmospheric pressure).

  • Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction stops at the alkene stage and does not proceed to the alkane.

  • Workup: Upon completion, the catalyst is removed by filtration through a pad of celite. The solvent is then removed from the filtrate under reduced pressure to yield the crude cis-alkene.

  • Purification: The product can be further purified by distillation or column chromatography.

General Protocol for Acid-Catalyzed Hydration of Alkynes
  • Reaction Setup: A solution of the alkyne (this compound) is prepared in a suitable solvent (e.g., aqueous ethanol (B145695) or dioxane).

  • Catalyst Addition: A catalytic amount of mercury(II) sulfate (B86663) (HgSO₄) and concentrated sulfuric acid (H₂SO₄) are carefully added to the reaction mixture.

  • Reaction Conditions: The mixture is heated with stirring for a period of time, with the reaction progress monitored by TLC or GC.

  • Quenching and Extraction: After the reaction is complete, the mixture is cooled to room temperature and neutralized with a base (e.g., sodium bicarbonate solution). The product is then extracted with an organic solvent such as diethyl ether or dichloromethane.

  • Washing and Drying: The combined organic extracts are washed with water and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: The solvent is removed under reduced pressure, and the resulting crude ketone is purified by distillation or column chromatography.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its structure and data from similar compounds.

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 0.9Doublet6H-CH(C H₃)₂
~ 1.0Triplet3H-CH₂C H₃
~ 1.8Multiplet1H-C H(CH₃)₂
~ 2.1Multiplet2H-C≡C-C H₂-
~ 2.2Quartet2H-C H₂CH₃
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~ 14-CH₂C H₃
~ 22-CH(C H₃)₂
~ 28-C H(CH₃)₂
~ 40-C≡C-C H₂-
~ 80-C ≡C-
~ 81-C≡C -
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2960-2850StrongC-H stretch (sp³)
2250-2100Medium-WeakC≡C stretch (internal alkyne)
1465MediumC-H bend (CH₂)
1380MediumC-H bend (CH₃)
Mass Spectrometry
m/zInterpretation
110Molecular Ion (M⁺)
95[M - CH₃]⁺
81[M - C₂H₅]⁺
67[M - C₃H₇]⁺
55[C₄H₇]⁺
41[C₃H₅]⁺

References

An In-depth Technical Guide to the Physical Properties of 6-Methyl-3-heptyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 6-Methyl-3-heptyne (CAS No. 54050-92-9). The information is curated for professionals in research and development who require precise data for experimental design, chemical synthesis, and computational modeling. This document summarizes key quantitative data, outlines general experimental protocols for their determination, and presents a logical workflow for physical property characterization.

Chemical Identity

  • IUPAC Name: 6-Methylhept-3-yne

  • Molecular Formula: C₈H₁₄

  • SMILES: CCC#CCC(C)C

  • InChI Key: UUWGRVSCFPICBP-UHFFFAOYSA-N

Physical Properties Data

The physical properties of this compound are summarized in the table below. This data is compiled from various chemical databases and literature sources. It is important to note that some values are estimated and should be treated as such in critical applications.

PropertyValueSource
Molecular Weight 110.20 g/mol [1][2]
Boiling Point 122 °C at 760 mmHg[2][3]
126.55 °C (estimate)[4]
Melting Point -86.55 °C (estimate)[4]
Density 0.7585 g/cm³ (estimate)[4]
Refractive Index 1.4087 (estimate)[4]
Flash Point 15.4 °C[3]
Kovats Retention Index 777 (Semi-standard non-polar)[1]

Experimental Protocols for Property Determination

3.1. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like this compound, this can be determined by several methods:

  • Simple Distillation: A common and effective method involves the distillation of the liquid.[4] The temperature of the vapor that is in equilibrium with the boiling liquid is measured. This temperature, when the distillation is proceeding at a steady rate, is recorded as the boiling point.[5] It is crucial to record the atmospheric pressure at the time of the measurement as boiling points are pressure-dependent.

  • Thiele Tube Method: This micro-method is suitable for small sample volumes (less than 0.5 mL).[5] The sample is heated in a small tube along with an inverted capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary.[5][6]

  • Reflux Method: A reflux apparatus can also be used. The liquid is heated to its boiling point, and the vapor is condensed and returned to the flask. A thermometer placed in the vapor phase will record the boiling point.[5]

3.2. Density Measurement

Density is the mass per unit volume of a substance. For liquids like this compound, it is typically measured in g/mL or g/cm³.

  • Pycnometer Method: A pycnometer is a flask with a precisely known volume. The density is determined by weighing the pycnometer empty, then filled with the liquid, and dividing the mass of the liquid by the volume of the pycnometer.[7]

  • Hydrometer: A direct-reading instrument that measures liquid density based on buoyancy. The hydrometer is floated in the liquid, and the density is read from a calibrated scale at the point where the liquid surface meets the stem.[8]

  • Gravimetric Method: This involves accurately weighing a known volume of the liquid. The volume can be measured using a graduated cylinder or a more precise volumetric flask. The mass is then divided by the volume to obtain the density.[9]

3.3. Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is often used to identify and assess the purity of liquid samples.

  • Abbe Refractometer: This is the most common instrument for measuring the refractive index of liquids. It operates on the principle of measuring the critical angle of refraction. A few drops of the sample are placed on the prism, and the refractive index is read directly from a scale.

  • Interferometry: Methods using interferometers, such as a modified Michelson interferometer, can provide highly precise measurements of the refractive index.[10][11] These techniques rely on measuring the interference pattern of light that has passed through the sample.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the experimental characterization of the physical properties of a liquid sample such as this compound.

G cluster_prep Sample Preparation cluster_measurement Physical Property Measurement cluster_analysis Data Analysis & Reporting obtain_sample Obtain Pure Sample of This compound check_purity Assess Purity (e.g., GC-MS) obtain_sample->check_purity bp_measurement Boiling Point Determination (e.g., Thiele Tube, Distillation) check_purity->bp_measurement density_measurement Density Measurement (e.g., Pycnometer) check_purity->density_measurement ri_measurement Refractive Index Measurement (e.g., Abbe Refractometer) check_purity->ri_measurement record_data Record All Measurements & Experimental Conditions bp_measurement->record_data density_measurement->record_data ri_measurement->record_data compare_lit Compare with Literature Values record_data->compare_lit report_results Compile Final Report compare_lit->report_results

Caption: Workflow for the experimental determination of physical properties.

This guide provides essential physical property data and outlines the standard experimental approaches for their validation. For any application, it is recommended to verify these properties through direct measurement, especially when using them for regulatory submissions or in GxP environments.

References

An In-depth Technical Guide to 6-Methyl-3-heptyne

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Comprehensive Technical Overview of 6-Methyl-3-heptyne: Synthesis, Properties, and Potential Applications

This document provides a detailed technical guide on the chemical compound this compound. It covers its structural and physicochemical properties, a plausible experimental protocol for its synthesis, and a discussion of its potential reactivity and relevance in the field of drug development. All quantitative data is summarized in structured tables, and a logical workflow for its synthesis is visualized.

Core Compound Information and Properties

This compound is an internal alkyne characterized by a carbon-carbon triple bond between the third and fourth carbon atoms of a seven-carbon chain, with a methyl group at the sixth position. Its chemical structure is foundational to its physical and chemical properties.

Structural Formula:

The key physicochemical properties of this compound are summarized in Table 1 below. This data is compiled from established chemical databases and provides essential information for laboratory use.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 6-methylhept-3-ynePubChem[1]
Molecular Formula C₈H₁₄PubChem[1]
Molecular Weight 110.20 g/mol PubChem[1]
CAS Number 54050-92-9NIST[2]
Canonical SMILES CCC#CCC(C)CPubChem[1]
Boiling Point 122 °C (Predicted)Stenutz
Kovats Retention Index 777 (Semi-standard non-polar)PubChem[1]

Synthesis of this compound: A Proposed Experimental Protocol

While specific literature detailing a high-yield synthesis of this compound is not abundant, a robust and reliable method can be derived from the standard principles of alkyne synthesis, specifically the alkylation of a terminal alkyne.[3][4] The following protocol describes a plausible synthesis pathway starting from 1-pentyne (B49018) and isobutyl bromide.

Reaction Scheme:

  • Deprotonation: 1-Pentyne is deprotonated using a strong base, typically sodium amide (NaNH₂) in liquid ammonia (B1221849), to form the sodium pentynide salt.

  • Alkylation: The resulting pentynide anion, a potent nucleophile, undergoes an Sₙ2 reaction with an isobutyl halide (e.g., isobutyl bromide) to form the C-C bond, yielding this compound.

Below is a detailed methodology for this synthetic approach.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 1-Pentyne

    • Sodium amide (NaNH₂)

    • Liquid ammonia (NH₃)

    • Isobutyl bromide

    • Anhydrous diethyl ether

    • Saturated ammonium (B1175870) chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Argon or Nitrogen gas (for inert atmosphere)

  • Procedure:

    • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a dry ice condenser, a dropping funnel, and a gas inlet. Ensure all glassware is flame-dried and the system is under an inert atmosphere (Argon or Nitrogen).

    • Formation of Sodium Pentynide: Condense approximately 150 mL of liquid ammonia into the flask. To the stirred ammonia, cautiously add sodium amide (1.1 equivalents). Once the base has dissolved, add 1-pentyne (1.0 equivalent) dropwise from the dropping funnel over 30 minutes. Allow the mixture to stir for 1 hour to ensure complete formation of the acetylide anion.

    • Alkylation Step: Dissolve isobutyl bromide (1.05 equivalents) in a small volume of anhydrous diethyl ether and add it dropwise to the reaction mixture over 30 minutes. After the addition is complete, allow the liquid ammonia to evaporate overnight as the reaction mixture slowly warms to room temperature.

    • Workup and Isolation: Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and add diethyl ether. Separate the organic layer, and wash it sequentially with water and brine.

    • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by fractional distillation under reduced pressure to yield pure this compound.

The logical flow of this synthesis is depicted in the following diagram.

Synthesis_Workflow start Start: Assemble Apparatus reagents Add 1-Pentyne to NaNH₂ in liq. NH₃ start->reagents Inert Atmosphere deprotonation Stir for 1 hr: Formation of Sodium Pentynide reagents->deprotonation Deprotonation alkylation Add Isobutyl Bromide in Diethyl Ether deprotonation->alkylation Nucleophilic Attack reaction Evaporate NH₃ Overnight alkylation->reaction workup Quench with NH₄Cl Extract with Ether reaction->workup Workup purification Dry, Concentrate, and Distill workup->purification Purification product Product: This compound purification->product

Proposed synthesis workflow for this compound.

Chemical Reactivity and Potential in Drug Development

The reactivity of this compound is primarily dictated by its alkyne functional group. This triple bond can undergo a variety of addition reactions, making it a versatile intermediate in organic synthesis. Key reactions include:

  • Hydrogenation: The triple bond can be partially reduced to a (Z)-alkene (6-methyl-cis-3-heptene) using Lindlar's catalyst or fully reduced to the corresponding alkane (2-methylheptane) with catalysts like palladium on carbon (Pd/C).

  • Hydration: In the presence of acid and a mercury catalyst, hydration would yield a ketone. Due to the asymmetry of the alkyne, a mixture of ketones would likely be formed.

  • Halogenation: The alkyne can react with halogens (e.g., Br₂, Cl₂) to form di- or tetra-haloalkenes.

While there is no specific data in the scientific literature detailing the biological activity of this compound, the inclusion of methyl groups is a common strategy in drug design. Methylation can influence a molecule's pharmacokinetic and pharmacodynamic properties by:

  • Increasing Lipophilicity: The methyl group can enhance membrane permeability and absorption.

  • Improving Metabolic Stability: Methyl groups can block sites of metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.

  • Modulating Binding Affinity: The steric bulk of a methyl group can either enhance or disrupt binding to a biological target, offering a tool for optimizing potency and selectivity.

Therefore, while this compound itself is not a known therapeutic agent, it could serve as a precursor or fragment for the synthesis of more complex molecules in drug discovery programs.

Spectral Data

Characterization of this compound relies on standard spectroscopic techniques. The following table provides an overview of the available spectral data.

Table 2: Spectroscopic Data for this compound

Spectrum TypeDescriptionSource
Mass Spectrometry (GC-MS) Electron ionization mass spectrum is available, providing fragmentation patterns for structural confirmation.NIST[2]
Infrared (IR) Spectroscopy Vapor phase IR spectrum is available. Key expected peaks include C-H stretching (~2900-3000 cm⁻¹) and potentially a weak C≡C stretch (~2200 cm⁻¹).NIST[2], PubChem[1]
¹³C NMR Spectroscopy A predicted ¹³C NMR spectrum is available, which is crucial for identifying the eight distinct carbon environments in the molecule.PubChem[1]
¹H NMR Spectroscopy While a spectrum for the exact title compound is not readily available, related structures like 6-methyl-2-heptyne (B1595056) have published spectra that can be used for comparison of similar spin systems.ChemicalBook[5]

For researchers requiring detailed spectral analysis, the resources listed in the sources provide access to the raw data.

This guide has outlined the fundamental chemical and physical characteristics of this compound, proposed a detailed protocol for its synthesis, and discussed its potential utility from the perspective of synthetic chemistry and drug discovery. The provided data and workflows are intended to serve as a valuable resource for scientific professionals engaged in related research.

References

An In-depth Technical Guide to 6-Methyl-3-heptyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-3-heptyne, also recognized by its IUPAC name 6-methylhept-3-yne, is an internal alkyne with the molecular formula C₈H₁₄.[1][2] Its structure consists of a seven-carbon chain with a triple bond located at the third carbon and a methyl group substituent at the sixth position. This guide provides a comprehensive overview of its chemical and physical properties, spectral information, and a representative synthesis protocol.

IUPAC Nomenclature and Structure

The IUPAC name 6-methylhept-3-yne is derived following systematic nomenclature rules:

  • Hept- : Indicates the longest continuous carbon chain containing the triple bond has seven carbon atoms.

  • -3-yne : Specifies a carbon-carbon triple bond (alkyne) starting at the third carbon atom.

  • 6-Methyl- : Denotes a methyl group (CH₃) attached to the sixth carbon atom of the main chain.

The numbering of the carbon chain is determined by assigning the lowest possible locant to the triple bond.

Synonyms: 3-Heptyne, 6-methyl-[1][3] CAS Registry Number: 54050-92-9[1]

Chemical and Physical Properties

A summary of the key computed and experimental properties of this compound is presented below. This data is crucial for designing experimental setups, predicting reactivity, and for analytical identification.

Table 2.1: Physicochemical and Spectral Data for this compound
PropertyValueSource
Molecular Formula C₈H₁₄PubChem[2]
Molecular Weight 110.20 g/mol PubChem[2]
110.1968 g/mol NIST[1]
InChIKey UUWGRVSCFPICBP-UHFFFAOYSA-NNIST[1]
Canonical SMILES CCC#CCC(C)CPubChem[2]
Boiling Point (Tboil) Data not available
Kovats Retention Index 777 (Semi-standard non-polar)PubChem[2]
Spectral Data IR, Mass Spec, GC, ¹³C NMRNIST, PubChem[1][2]

Synthesis Protocols

The synthesis of internal alkynes like this compound can be achieved through various methods. A common and illustrative approach involves the alkylation of a smaller terminal alkyne. Below is a generalized experimental protocol for a two-step synthesis starting from propyne.

General Synthesis via Alkylation of an Acetylide

This synthesis involves two key steps:

  • Deprotonation of a terminal alkyne to form a potent nucleophile (acetylide).

  • Nucleophilic substitution (Sₙ2 reaction) of the acetylide on an appropriate alkyl halide.

To synthesize this compound (CCC#CCC(C)C), one could conceptually start with either 1-pentyne (B49018) and add an isobutyl group, or start with 4-methyl-1-pentyne (B1581292) and add an ethyl group. The latter is often more practical.

Experimental Protocol: Synthesis of this compound from 1-Butyne (B89482)

This is a representative protocol. Specific conditions may require optimization.

Step 1: Formation of Butynide Anion

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place a solution of sodium amide (NaNH₂) in anhydrous liquid ammonia (B1221849).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly bubble 1-butyne gas through the stirred solution or add it dropwise if it is a condensed liquid.

  • Stir the reaction mixture for 1-2 hours to ensure complete formation of the sodium butynide salt.

Step 2: Alkylation with 1-bromo-2-methylpropane (B43306)

  • To the same reaction flask containing the sodium butynide solution, add 1-bromo-2-methylpropane dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature, which allows the ammonia to evaporate.

  • Once the ammonia has evaporated, add diethyl ether to the reaction vessel.

  • Carefully quench the reaction by the slow addition of water to decompose any unreacted sodium amide.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, dilute HCl, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product via fractional distillation to yield pure this compound.

Logical and Workflow Diagrams

To visualize the relationships and processes involved, the following diagrams are provided in the DOT language.

Synthesis Workflow

This diagram illustrates the logical flow of the synthesis protocol described in Section 3.1.

G Figure 1: Synthesis Workflow for this compound cluster_step1 Step 1: Acetylide Formation cluster_step2 Step 2: Alkylation (SN2) cluster_purification Purification A 1-Butyne C Sodium Butynide A->C B NaNH2 in liq. NH3 B->C E This compound (Crude Product) C->E Reacts with D 1-bromo-2-methylpropane D->E F Workup (Quench, Extraction) E->F G Distillation F->G H Pure this compound G->H

Caption: Synthesis Workflow for this compound.

Analytical Identification Workflow

This diagram outlines a typical workflow for the analytical confirmation of the synthesized product.

G Figure 2: Analytical Workflow Start Purified Product GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Start->GCMS NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR Infrared (IR) Spectroscopy Start->IR Purity Purity Assessment GCMS->Purity Mass Molecular Mass Confirmation GCMS->Mass Structure Structural Elucidation NMR->Structure FunctionalGroup Functional Group ID (C≡C stretch) IR->FunctionalGroup Final Confirmed Structure: This compound Purity->Final Mass->Final Structure->Final FunctionalGroup->Final

Caption: Analytical Workflow for Product Confirmation.

Potential Applications in Research and Development

While this compound is not a widely cited compound in pharmaceutical literature, its structure as a functionalized internal alkyne makes it a potentially useful building block in organic synthesis. Alkynes are versatile functional groups that can undergo a variety of transformations, including:

  • Click Chemistry: Although this is an internal alkyne, it could be modified to participate in copper-catalyzed or strain-promoted azide-alkyne cycloadditions.

  • Reduction: Selective reduction can yield either the corresponding (Z)-alkene (cis) or (E)-alkene (trans), providing stereochemical control in a synthetic route.

  • Hydration: Markovnikov or anti-Markovnikov hydration can lead to the formation of ketones.

For drug development professionals, such small, functionalized molecules can serve as fragments or scaffolds in the synthesis of more complex target molecules for screening and lead optimization.

References

An In-depth Technical Guide to 6-Methyl-3-heptyne (CAS: 54050-92-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles the currently available technical data for 6-Methyl-3-heptyne. It is important to note that, as of the latest literature review, no specific biological activity or detailed experimental protocols for biological assays have been reported for this compound. The discussion on potential biological relevance and associated experimental workflows is based on analogous small molecules containing alkyne moieties and should be considered hypothetical.

Core Compound Identification and Properties

This compound is an internal alkyne, a class of organic molecules characterized by a carbon-carbon triple bond. Its structure consists of a seven-carbon chain with a methyl group at the sixth position and a triple bond starting at the third carbon.

Table 1: Compound Identifiers

IdentifierValue
CAS Number 54050-92-9[1][2][3][4]
IUPAC Name 6-methylhept-3-yne[1]
Molecular Formula C₈H₁₄[1][2][3][4][5]
SMILES CCC#CCC(C)C[1][3][5]
InChI InChI=1S/C8H14/c1-4-5-6-7-8(2)3/h8H,4,7H2,1-3H3[1][2][4][5]
InChIKey UUWGRVSCFPICBP-UHFFFAOYSA-N[1][2][3][4][5]

Table 2: Physicochemical Properties

PropertyValueUnitSource
Molecular Weight 110.20 g/mol PubChem[1]
Normal Boiling Point (Calculated) 391.00KCheméo (Joback Method)[5]
Enthalpy of Vaporization (Calculated) 35.17kJ/molCheméo (Joback Method)[5]
Vapor Pressure (Calculated) 3025.61kPaCheméo (Joback Method)[5]
LogP (Octanol/Water Partition Coefficient) 2.446Cheméo (Crippen Method)[5]
Water Solubility (Log10 WS) -2.72mol/LCheméo (Crippen Method)[5]
Kovats Retention Index (non-polar) 777.00NIST, PubChem[1][5]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data Summary

Spectrum TypeKey FeaturesSource
Mass Spectrometry (GC-MS) AvailableNIST[1][2]
Infrared (IR) Spectroscopy Available (Vapor Phase)NIST, SpectraBase[1][2][6]
¹³C NMR Spectroscopy AvailablePubChem[1]

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the available literature, standard organic chemistry methodologies for the synthesis and analysis of internal alkynes are applicable.

3.1. General Synthesis of Internal Alkynes via Alkylation

Internal alkynes such as this compound can be synthesized by the alkylation of a smaller terminal alkyne. A general procedure is outlined below.

Protocol:

  • Deprotonation: A terminal alkyne (e.g., 1-pentyne) is dissolved in a suitable aprotic solvent (e.g., THF, liquid ammonia) and cooled. A strong base (e.g., sodium amide (NaNH₂), n-butyllithium) is added to deprotonate the terminal alkyne, forming an acetylide anion.[7][8]

  • Alkylation: The appropriate alkyl halide (e.g., 1-bromo-2-methylpropane) is added to the solution containing the acetylide anion. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).

  • Workup: The reaction is quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography.

G General Workflow for Internal Alkyne Synthesis start Start with Terminal Alkyne and Alkyl Halide deprotonation Deprotonation (Strong Base, e.g., NaNH2) start->deprotonation alkylation Alkylation (Addition of Alkyl Halide) deprotonation->alkylation workup Aqueous Workup (Quenching and Extraction) alkylation->workup purification Purification (Distillation or Chromatography) workup->purification product Pure Internal Alkyne (this compound) purification->product

Caption: General workflow for the synthesis of an internal alkyne.

3.2. Spectroscopic Analysis Protocols

3.2.1. Infrared (IR) Spectroscopy

  • Objective: To identify the carbon-carbon triple bond.

  • Methodology: A sample of purified this compound is analyzed using an FTIR spectrometer. For a neat liquid, a thin film between two salt plates (e.g., NaCl) can be used. For a vapor phase spectrum, the sample is introduced into a gas cell.

  • Expected Peaks: As an internal alkyne, this compound is expected to show a weak absorption band in the region of 2100-2260 cm⁻¹ corresponding to the C≡C stretching vibration.[6][9][10] This peak is often weak due to the low polarity of the bond.[6][9][10]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the carbon skeleton and the position of the methyl group and alkyne.

  • Methodology: A sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a high-field NMR spectrometer.

  • Expected ¹H NMR Signals: The spectrum will show signals corresponding to the different types of protons in the molecule. The protons on the carbons adjacent to the triple bond will typically appear in the range of 2.0-3.0 ppm.[9][11]

  • Expected ¹³C NMR Signals: The sp-hybridized carbons of the internal alkyne typically resonate in the range of 70-100 ppm.[12] The remaining aliphatic carbons will appear at higher field strengths.

3.2.3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern.

  • Methodology: The sample is introduced into a mass spectrometer, often via a gas chromatograph (GC-MS) for separation and analysis. Electron ionization (EI) is a common method.

  • Expected Results: The mass spectrum will show a molecular ion (M⁺) peak corresponding to the molecular weight of 110.20 g/mol . The fragmentation pattern will be characteristic of the molecule's structure, with cleavage often occurring at positions allylic to the triple bond.

Biological Activity and Drug Development Potential

A comprehensive search of scientific databases reveals no specific studies on the biological activity, pharmacology, or toxicology of this compound. The alkyne functional group is present in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including antitumor, antifungal, and antiviral properties.[13][][15] The alkyne moiety can act as a reactive group, for instance, by forming covalent bonds with active site cysteine residues in some enzymes.[16]

Given the lack of data for this compound, its potential for biological activity remains unexplored. A primary screening campaign would be necessary to determine if this compound possesses any interesting pharmacological properties.

4.1. Proposed Initial Screening Workflow

A general workflow for the initial biological screening of a novel, uncharacterized compound like this compound is presented below. This workflow is hypothetical and would require significant optimization based on the specific assays and targets of interest.

G Hypothetical Workflow for Biological Screening compound This compound (Purity >95%) solubility Solubility & Stability Assessment (e.g., in DMSO) compound->solubility cytotoxicity Cytotoxicity Assay (e.g., MTT on cell lines) solubility->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC against bacteria/fungi) solubility->antimicrobial enzyme Enzyme Inhibition Assays (Targeted or panel screening) solubility->enzyme phenotypic Phenotypic Screening (e.g., cell imaging-based assays) solubility->phenotypic data_analysis Data Analysis and Hit Identification cytotoxicity->data_analysis antimicrobial->data_analysis enzyme->data_analysis phenotypic->data_analysis hit Hit Compound? data_analysis->hit no_activity No Significant Activity hit->no_activity No lead_opt Lead Optimization Studies hit->lead_opt Yes

Caption: Hypothetical workflow for the initial biological screening of a novel compound.

4.2. Potential Signaling Pathway Interactions

Without any biological data, it is impossible to associate this compound with any specific signaling pathway. However, many small molecule drugs exert their effects by modulating key signaling pathways involved in cell proliferation, inflammation, or metabolism. If initial screening were to identify, for example, anti-proliferative activity, subsequent studies would focus on pathways such as MAPK/ERK or PI3K/Akt. The diagram below represents a simplified, generic signaling cascade that could be investigated if a "hit" is identified.

G Generic Signaling Pathway Example ligand Extracellular Signal receptor Receptor ligand->receptor transducer Signal Transducer receptor->transducer amplifier Amplifier Enzyme transducer->amplifier messenger Second Messenger amplifier->messenger kinase_cascade Kinase Cascade messenger->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor response Cellular Response transcription_factor->response inhibitor This compound (Hypothetical Inhibitor) inhibitor->kinase_cascade

Caption: A generic signaling pathway that could be a target for a bioactive compound.

Conclusion and Future Directions

This compound is a simple internal alkyne for which basic physicochemical and spectroscopic data are available. There is currently a complete lack of information regarding its biological properties. For researchers in drug discovery and chemical biology, this compound represents a blank slate. The future research direction would be to synthesize and purify this compound and subject it to a broad range of biological screens to uncover any potential therapeutic value. The presence of the alkyne moiety suggests that it could be a candidate for covalent modification of biological targets or serve as a building block in the synthesis of more complex molecules.

References

A Guide to the Synthesis of Unsymmetrical Internal Alkynes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core methodologies for synthesizing unsymmetrical internal alkynes, providing detailed experimental protocols, comparative data, and mechanistic insights.

The synthesis of unsymmetrical internal alkynes is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and chemical biology. The unique linear geometry and rich reactivity of the alkyne functional group make it a valuable synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of the most pertinent and widely employed methods for the synthesis of these crucial building blocks, tailored for researchers, scientists, and drug development professionals.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions represent the most versatile and widely used methods for the synthesis of unsymmetrical internal alkynes. These reactions involve the coupling of a terminal alkyne or its equivalent with an organic electrophile in the presence of a transition metal catalyst.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide in the presence of a copper(I) co-catalyst and an amine base.[1][2][3] It is one of the most reliable and efficient methods for the formation of C(sp²)-C(sp) bonds.

Reaction Scheme:

R¹-X + H-≡-R² --(Pd catalyst, Cu(I) co-catalyst, Base)--> R¹-≡-R²

Where R¹ = Aryl, Vinyl; R² = Aryl, Alkyl, Silyl; X = I, Br, Cl, OTf

Catalytic Cycle:

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][4]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)L₂-C≡CR² PdII_RX->PdII_R1R2 Transmetalation (from Cu cycle) PdII_R1R2->Pd0 Reductive Elimination CuX Cu(I)X Product R¹-C≡C-R² PdII_R1R2->Product Cu_alkyne [Cu(I)-C≡CR²] CuX->Cu_alkyne H-C≡CR², Base Cu_alkyne->CuX to Pd cycle

Figure 1: Catalytic cycle of the Sonogashira coupling.

Quantitative Data:

The Sonogashira coupling is compatible with a wide range of functional groups. The reactivity of the halide follows the order I > Br > Cl.

EntryAryl HalideTerminal AlkyneProductYield (%)
14-Iodotoluene (B166478)Phenylacetylene (B144264)4-Methyl-1-(phenylethynyl)benzene95
24-IodoanisolePhenylacetylene1-Methoxy-4-(phenylethynyl)benzene82
31-Iodo-4-fluorobenzenePhenylacetylene1-Fluoro-4-(phenylethynyl)benzene80
41-Chloro-4-iodobenzenePhenylacetylene1-Chloro-4-(phenylethynyl)benzene87

Table 1: Substrate scope for the Sonogashira coupling of aryl iodides with phenylacetylene.[5]

Experimental Protocol: Synthesis of 4-Methyl-1-(phenylethynyl)benzene [6][7]

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 4-iodotoluene (0.5 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.005 equiv), and copper(I) iodide (catalytic amount).

  • Add the solvent (e.g., THF or a mixture of THF and DMA) and the amine base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 equiv).

  • Add phenylacetylene (1.2 equiv) dropwise to the stirred mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 75 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., diethyl ether), and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution to remove the copper catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired unsymmetrical internal alkyne.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide catalyzed by a nickel or palladium complex.[8] For the synthesis of unsymmetrical alkynes, an alkynylzinc reagent is coupled with an aryl, vinyl, or alkyl halide.

Reaction Scheme:

R¹-X + R²-ZnX' --(Pd or Ni catalyst)--> R¹-≡-R²

Where R¹ = Aryl, Vinyl, Alkyl; R² = Alkynyl; X, X' = Halide

Catalytic Cycle:

The mechanism of the Negishi coupling proceeds through a standard cross-coupling catalytic cycle.[2][9]

Negishi_Coupling Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation (R²-ZnX') PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² PdII_R1R2->Product

Figure 2: Catalytic cycle of the Negishi coupling.

Quantitative Data:

The Negishi coupling is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon centers.[8]

EntryOrganic HalideOrganozinc ReagentProductYield (%)
14-Iodobenzonitrile(Phenylethynyl)zinc chloride4-(Phenylethynyl)benzonitrile92
22-Bromopyridine((Trimethylsilyl)ethynyl)zinc chloride2-((Trimethylsilyl)ethynyl)pyridine85
31-Bromooctane(Phenylethynyl)zinc chloride1-Phenyl-1-decyne78
44-Bromoacetophenone(Hex-1-yn-1-yl)zinc chloride1-(4-(Hex-1-yn-1-yl)phenyl)ethan-1-one88

Table 2: Representative examples of Negishi coupling for unsymmetrical alkyne synthesis.

Experimental Protocol: General Procedure for Negishi Coupling

  • Prepare the alkynylzinc reagent in situ by treating the corresponding terminal alkyne with a strong base (e.g., n-BuLi) followed by the addition of a zinc halide (e.g., ZnCl₂).

  • In a separate dry Schlenk flask under an inert atmosphere, add the organic halide (1.0 equiv), the palladium or nickel catalyst (e.g., Pd(PPh₃)₄ or Ni(dppe)Cl₂), and an anhydrous solvent (e.g., THF).

  • Add the freshly prepared alkynylzinc reagent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Alkyne Metathesis

Alkyne metathesis is a powerful reaction that involves the redistribution of alkyne C-C triple bonds, catalyzed by metal-alkylidyne complexes (e.g., Schrock or Grubbs-type catalysts).[10] Cross-metathesis between a terminal and an internal alkyne can be used to synthesize unsymmetrical internal alkynes.

Reaction Scheme:

R¹-≡-R¹ + R²-≡-R² <-- (Metal-alkylidyne catalyst) --> 2 R¹-≡-R²

Catalytic Cycle:

The mechanism proceeds through the formation of a metallacyclobutadiene intermediate.[10][11]

Alkyne_Metathesis Catalyst [M]≡CR³ Metallacycle1 Metallacyclobutadiene Catalyst->Metallacycle1 + R¹-≡-R¹ Catalyst2 [M]≡CR² Metallacycle1->Catalyst2 - R¹-≡-R³ Metallacycle2 Metallacyclobutadiene Catalyst2->Metallacycle2 + R²-≡-R² Metallacycle2->Catalyst - R¹-≡-R²

Figure 3: Catalytic cycle of alkyne metathesis.

Quantitative Data:

The success of alkyne cross-metathesis depends on the catalyst and the steric and electronic properties of the alkyne substrates.

EntryAlkyne 1Alkyne 2CatalystProductYield (%)
11-Phenyl-1-propyne3-HexyneSchrock's Catalyst1-Phenyl-1-pentyne75
21-Octyne1-Phenyl-1-butyneGrubbs' Catalyst1-Phenyl-1-nonyne68
3(Trimethylsilyl)acetylene4-OctyneSchrock's Catalyst1-(Trimethylsilyl)-1-hexyne82
41,7-Octadiyne-Schrock's CatalystCyclooctyne + Ethylene90 (RCAM)

Table 3: Examples of alkyne metathesis for the synthesis of unsymmetrical alkynes.

Experimental Protocol: General Procedure for Alkyne Metathesis [11]

  • In a glovebox, dissolve the alkyne substrates in an anhydrous, degassed solvent (e.g., toluene (B28343) or dichloromethane).

  • Add the metal-alkylidyne catalyst (e.g., Schrock's molybdenum or tungsten catalyst) to the solution.

  • Stir the reaction mixture at the desired temperature (often room temperature to 80 °C) under an inert atmosphere.

  • Monitor the reaction progress by GC-MS or NMR spectroscopy.

  • Upon completion, quench the reaction by exposing it to air or by adding a quenching agent (e.g., benzaldehyde).

  • Concentrate the reaction mixture and purify the crude product by column chromatography on silica gel.

Decarboxylative Alkynylation

Decarboxylative coupling reactions have emerged as a powerful method for C-C bond formation, using readily available carboxylic acids as coupling partners. In the context of alkyne synthesis, a carboxylic acid is coupled with an alkynyl halide or a terminal alkyne.

Reaction Scheme:

R¹-COOH + X-≡-R² --(Ni or Pd catalyst, Reductant)--> R¹-≡-R² + CO₂ + HX

Catalytic Cycle:

The mechanism often involves the formation of a redox-active ester (e.g., an N-hydroxyphthalimide ester) from the carboxylic acid, which then undergoes oxidative addition to a low-valent metal center, followed by decarboxylation and coupling with the alkyne partner.

Decarboxylative_Alkynylation Ni0 Ni(0)L₂ NiII_RAE R¹-Ni(II)L₂(RAE) Ni0->NiII_RAE Oxidative Addition (R¹-CO-RAE) NiII_R1 R¹-Ni(II)L₂ NiII_RAE->NiII_R1 - CO₂ NiII_R1R2 R¹-Ni(II)L₂(C≡CR²) NiII_R1->NiII_R1R2 Oxidative Addition (X-C≡CR²) NiII_R1R2->Ni0 Reductive Elimination Product R¹-C≡C-R² NiII_R1R2->Product

Figure 4: Simplified catalytic cycle for nickel-catalyzed decarboxylative alkynylation.

Quantitative Data:

This method is particularly useful for the synthesis of alkyl-substituted alkynes from readily available carboxylic acids.

EntryCarboxylic AcidAlkynyl BromideProductYield (%)
1Cyclohexanecarboxylic acid1-Bromo-1-hexyneCyclohexyl(hex-1-yn-1-yl)methane75
2Pivalic acid(Bromoethynyl)benzene2,2-Dimethyl-1-phenyl-1-propyne68
3Adamantane-1-carboxylic acid1-Bromo-1-octyne1-(Oct-1-yn-1-yl)adamantane82
44-Phenylbutanoic acid(Bromoethynyl)trimethylsilane(6-Phenylhex-1-yn-1-yl)trimethylsilane71

Table 4: Examples of decarboxylative alkynylation.

Experimental Protocol: General Procedure for Decarboxylative Alkynylation

  • Activate the carboxylic acid by converting it to a redox-active ester, such as an N-hydroxyphthalimide (NHP) ester.

  • In a glovebox or under an inert atmosphere, combine the NHP ester (1.0 equiv), the alkynyl bromide (1.2 equiv), a nickel catalyst (e.g., NiCl₂·glyme), a ligand (e.g., a bipyridine derivative), and a reductant (e.g., manganese or zinc powder) in an anhydrous solvent (e.g., DMA or NMP).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature to 60 °C) for the required time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with an acidic solution (e.g., 1 M HCl).

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Electrophilic Alkynylation

In contrast to the more common nucleophilic alkynylation methods, electrophilic alkynylation involves the reaction of a nucleophile with an electrophilic alkyne source. Hypervalent iodine reagents, such as ethynylbenziodoxolones (EBX), are widely used as electrophilic alkyne transfer agents.[12][13][14]

Reaction Scheme:

Nu⁻ + I(III)-C≡C-R --(Base)--> Nu-C≡C-R

Where Nu = Nucleophile (e.g., enolate, organometallic); R = Silyl, Aryl, Alkyl

Mechanism:

The reaction mechanism can vary depending on the nucleophile and reaction conditions but generally involves the attack of the nucleophile on the electrophilic alkyne, leading to the transfer of the alkynyl group.[13]

Electrophilic_Alkynylation Nucleophile Nucleophile (Nu⁻) Intermediate [Nu---C≡C-R---I] Nucleophile->Intermediate EBX EBX Reagent (I(III)-C≡C-R) EBX->Intermediate Product Nu-C≡C-R Intermediate->Product Byproduct Iodobenzene Derivative Intermediate->Byproduct

Figure 5: General schematic for electrophilic alkynylation.

Quantitative Data:

This method is particularly effective for the alkynylation of soft nucleophiles like β-dicarbonyl compounds and certain organometallics.

EntryNucleophileEBX ReagentProductYield (%)
1Diethyl malonateTIPS-EBXDiethyl 2-((triisopropylsilyl)ethynyl)malonate92
21,3-CyclohexanedionePh-EBX2-(Phenylethynyl)cyclohexane-1,3-dione85
3IndoleTIPS-EBX3-((Triisopropylsilyl)ethynyl)-1H-indole78
4Phenylmagnesium bromideTIPS-EBX(Phenylethynyl)triisopropylsilane88

Table 5: Substrate scope for electrophilic alkynylation using EBX reagents.

Experimental Protocol: Alkynylation of Diethyl Malonate with TIPS-EBX

  • To a solution of diethyl malonate (1.2 equiv) in an anhydrous solvent (e.g., THF) at -78 °C, add a strong base (e.g., LDA or NaH) and stir for 30 minutes.

  • Add a solution of TIPS-EBX (1.0 equiv) in the same solvent to the enolate solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

C-H Alkynylation

Direct C-H functionalization has emerged as a highly atom- and step-economical strategy in organic synthesis. Rhodium and Iridium-catalyzed C-H alkynylation allows for the direct coupling of a C-H bond with an alkyne source, often a hypervalent iodine reagent or a bromoalkyne.[15][16][17]

Reaction Scheme:

R¹-H + X-≡-R² --(Rh or Ir catalyst, Directing Group)--> R¹-≡-R²

Where R¹-H = Arene, Heteroarene; X-C≡CR² = Alkynylating agent

Catalytic Cycle:

The mechanism typically involves chelation-assisted C-H activation to form a metallacyclic intermediate, followed by reaction with the alkynylating agent and reductive elimination.

CH_Alkynylation Catalyst [M(III)] Metallacycle Metallacycle Catalyst->Metallacycle C-H Activation (R¹-H, DG) Intermediate [M(III)]-R¹(C≡CR²) Metallacycle->Intermediate Alkynylating Agent Intermediate->Catalyst Reductive Elimination Product R¹-C≡C-R² Intermediate->Product

Figure 6: Simplified catalytic cycle for directing group-assisted C-H alkynylation.

Quantitative Data:

The regioselectivity of C-H alkynylation is controlled by the directing group.

EntrySubstrateAlkynylating AgentProductYield (%)
12-Phenylpyridine (B120327)TIPS-EBX2-(2-((Triisopropylsilyl)ethynyl)phenyl)pyridine85
2N-Phenyl-2-pyrrolidinonePh-EBXN-(2-(Phenylethynyl)phenyl)pyrrolidin-2-one76
3Benzoic acid (via directing group)1-Bromo-1-hexyne2-(Hex-1-yn-1-yl)benzoic acid derivative65
4Aniline (via directing group)(Bromoethynyl)benzene2-(Phenylethynyl)aniline derivative72

Table 6: Examples of directing group-assisted C-H alkynylation.

Experimental Protocol: Rh-Catalyzed C-H Alkynylation of 2-Phenylpyridine

  • To a reaction vessel, add 2-phenylpyridine (1.0 equiv), the rhodium catalyst (e.g., [RhCp*Cl₂]₂), a silver salt additive (e.g., AgSbF₆), and an anhydrous solvent (e.g., DCE).

  • Add the alkynylating agent, such as TIPS-EBX (1.2 equiv).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature to 80 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of silica gel and wash with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion

The synthesis of unsymmetrical internal alkynes is a mature field with a diverse array of reliable and efficient methods. The choice of a particular method depends on several factors, including the desired substitution pattern, functional group tolerance, and the availability of starting materials. For the synthesis of aryl- and vinyl-substituted alkynes, the Sonogashira coupling remains a workhorse. The Negishi coupling offers broader scope, including the incorporation of alkyl substituents. Alkyne metathesis provides a unique disconnection approach, particularly for the synthesis of macrocycles. Decarboxylative and C-H alkynylation methods represent more modern, step-economical strategies that utilize readily available starting materials. Finally, electrophilic alkynylation provides a complementary approach for the synthesis of alkynes from nucleophilic precursors. A thorough understanding of these methodologies, their scope, and limitations is crucial for the successful design and execution of synthetic routes in academic and industrial research, particularly in the context of drug development where the efficient construction of complex molecular scaffolds is paramount.

References

Spectroscopic Data of 6-Methyl-3-heptyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-3-heptyne is an unsaturated hydrocarbon with the molecular formula C₈H₁₄ and a molecular weight of 110.20 g/mol . As an alkyne, its chemical reactivity and physical properties are largely dictated by the carbon-carbon triple bond. Understanding the spectroscopic signature of this molecule is crucial for its identification, characterization, and quality control in various research and development applications, including its potential use as a building block in organic synthesis and drug development. This technical guide provides a summary of the available and predicted spectroscopic data for this compound, along with generalized experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Please note that where experimental data is unavailable, predicted values from computational models have been provided.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

¹H NMR (Proton NMR)

Protons (Position)Chemical Shift (δ, ppm) (Predicted)Multiplicity (Predicted)Coupling Constant (J, Hz) (Predicted)
H-10.93Triplet7.4
H-22.14Quartet7.4
H-52.08Triplet7.0
H-61.75Multiplet
H-70.95Doublet6.6
H-80.95Doublet6.6

¹³C NMR (Carbon-13 NMR)

Carbon (Position)Chemical Shift (δ, ppm) (Predicted)
C-113.6
C-212.5
C-380.8
C-480.2
C-529.8
C-628.7
C-722.5
C-822.5

Disclaimer: The NMR data presented above are predicted values generated by computational software and should be used as a reference. Experimental verification is recommended for precise structural elucidation.

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityVibration Type
~2960-2850StrongC-H stretch (alkane)
~2230Medium-WeakC≡C stretch (internal alkyne)
~1465MediumC-H bend (alkane)
~1375MediumC-H bend (alkane)
Table 3: Mass Spectrometry (MS) Data
Mass-to-Charge Ratio (m/z)Relative IntensityPutative Fragment
110[M]⁺Molecular Ion
95High[M - CH₃]⁺
81High[M - C₂H₅]⁺
67100% (Base Peak)[C₅H₇]⁺
55High[C₄H₇]⁺
43High[C₃H₇]⁺
41High[C₃H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted and optimized based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed. Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty salt plates.

    • Place the sample-loaded salt plates in the spectrometer's sample holder.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the volatile this compound into the mass spectrometer, typically via a gas chromatography (GC) system for separation and purification before ionization.

  • Instrumentation: Employ a GC-MS system equipped with an electron ionization (EI) source.

  • Data Acquisition:

    • GC Separation: Use a suitable capillary column (e.g., a non-polar column like DB-5) and a temperature program to separate the compound from any impurities.

    • Ionization: In the EI source, bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

    • Mass Analysis: Scan a range of m/z values (e.g., 35-200 amu) to detect the molecular ion and its fragment ions.

    • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Compound_Synthesis Synthesis & Purification of This compound NMR_Spectroscopy NMR Spectroscopy (¹H & ¹³C) Compound_Synthesis->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy Compound_Synthesis->IR_Spectroscopy Mass_Spectrometry Mass Spectrometry Compound_Synthesis->Mass_Spectrometry NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR_Spectroscopy->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Groups IR_Spectroscopy->IR_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern Mass_Spectrometry->MS_Data Structure_Elucidation Structural Confirmation of This compound NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for the spectroscopic characterization of this compound.

An In-Depth Technical Guide to the 1H NMR Spectrum of 6-Methyl-3-heptyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 6-methyl-3-heptyne. Due to the absence of a publicly available experimental spectrum, this document presents a predicted spectrum based on established principles of NMR spectroscopy. It includes a comprehensive breakdown of expected chemical shifts, splitting patterns, and coupling constants. Furthermore, a standard experimental protocol for the acquisition of such a spectrum is provided.

Predicted ¹H NMR Data for this compound

The structure of this compound dictates a unique ¹H NMR spectrum with six distinct proton environments. The predicted data, including chemical shifts (δ), integration values, multiplicities, and coupling constants (J), are summarized in Table 1. These predictions are derived from typical values for similar chemical environments.[1][2]

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons (Label)Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
H-1 (a)0.926HDoublet (d)6.8
H-2 (b)1.801HMultiplet (m)-
H-5 (c)2.152HTriplet of doublets (td)7.0, 2.5
H-6 (d)2.252HQuartet (q)7.5
H-7 (e)1.103HTriplet (t)7.5
H-4 (f)-0H--

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The chemical shift for the protons on the methylene (B1212753) group adjacent to the alkyne (H-5) is expected to be slightly downfield due to the anisotropic effect of the triple bond. Long-range coupling across the alkyne is also anticipated.

Structural Assignment and Predicted Spectral Features

The structure of this compound, with IUPAC name 6-methylhept-3-yne, is presented below. The labels (a-f) correspond to the unique proton and carbon environments.

Figure 1: Structure of this compound with proton labeling.

The predicted ¹H NMR spectrum arises from the following structural features:

  • H-1 (a): The two methyl groups at the C6 position are equivalent, giving a single signal that integrates to 6 protons. This signal is split into a doublet by the adjacent methine proton (H-2).

  • H-2 (b): The methine proton at the C6 position is adjacent to the two methyl groups (6 protons) and the methylene group (2 protons). This will result in a complex multiplet.

  • H-5 (c): The methylene protons at the C5 position are adjacent to the methine proton (H-2) and are also coupled to the methylene protons at C2 across the alkyne (long-range coupling). This is predicted to be a triplet of doublets.

  • H-6 (d): The methylene protons at the C2 position are adjacent to the methyl group (H-7), resulting in a quartet.

  • H-7 (e): The terminal methyl protons at the C1 position are split by the adjacent methylene group (H-6) into a triplet.

  • H-4 (f): The sp-hybridized carbons of the alkyne have no attached protons and therefore do not produce a signal in the ¹H NMR spectrum.

The logical relationship between the proton environments and their splitting patterns is illustrated in the following diagram.

G cluster_protons Proton Environments cluster_signals Predicted Signals H1 H-1 (a, 6H) S1 Doublet H1->S1 J(a,b) H2 H-2 (b, 1H) S2 Multiplet H2->S2 J(b,a), J(b,c) H5 H-5 (c, 2H) S3 Triplet of Doublets H5->S3 J(c,b), J(c,d) H6 H-6 (d, 2H) S4 Quartet H6->S4 J(d,e), J(d,c) H7 H-7 (e, 3H) S5 Triplet H7->S5 J(e,d)

Figure 2: Proton coupling relationships in this compound.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard operating procedure for acquiring the ¹H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation [3][4][5][6]

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities interfering with the spectrum.

  • Solvent Selection: Use a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), as it is a good solvent for many organic compounds and its residual proton signal (at ~7.26 ppm) is well-defined and does not typically interfere with the signals of interest for aliphatic compounds.

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

2. NMR Spectrometer Setup and Data Acquisition

The workflow for setting up the NMR experiment is outlined below.

G cluster_workflow NMR Acquisition Workflow A Sample Insertion B Locking and Shimming A->B C Tuning and Matching B->C D Setting Acquisition Parameters C->D E Data Acquisition D->E F Data Processing E->F

Figure 3: Standard workflow for NMR data acquisition.
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent.

  • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

  • Tuning and Matching: The probe is tuned to the appropriate frequency for protons and matched to the impedance of the spectrometer to ensure efficient transfer of radiofrequency power.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 16 to 64 scans are usually adequate for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally sufficient for quantitative analysis.

    • Spectral Width: A spectral width of approximately 12-15 ppm is appropriate to cover the expected range of proton chemical shifts.

    • Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.

3. Data Processing

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

  • Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.

  • Peak Picking: The chemical shift of each peak is accurately determined.

By following this comprehensive guide, researchers can effectively predict, acquire, and interpret the ¹H NMR spectrum of this compound, a valuable tool for its structural characterization and analysis.

References

13C NMR Analysis of 6-Methyl-3-heptyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy of 6-methyl-3-heptyne. This document outlines the predicted chemical shifts, presents a standardized experimental protocol for data acquisition, and illustrates the molecular structure with corresponding carbon atom assignments.

Predicted 13C NMR Spectral Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are based on established principles of 13C NMR spectroscopy, where the chemical environment of each carbon atom dictates its resonance frequency. Specifically, sp-hybridized carbons of internal alkynes typically resonate in the range of 70–100 ppm.[1] The chemical shifts of sp3-hybridized carbons are influenced by their proximity to the alkyne functional group and the degree of substitution.

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (Proton-Decoupled)
C1~14q
C2~13t
C3~80s
C4~80s
C5~29t
C6~31d
C7~22q
C8~22q

Note: These are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions.

Molecular Structure and Carbon Numbering

The structure of this compound and the numbering convention used for the 13C NMR assignments are depicted in the diagram below.

Caption: Molecular structure of this compound with carbon atom numbering.

Standard Experimental Protocol

The following section details a standard protocol for the acquisition of a 13C NMR spectrum of this compound.

1. Sample Preparation:

  • Solvent: Deuterated chloroform (B151607) (CDCl3) is a common solvent for 13C NMR spectroscopy of non-polar organic compounds.[2][3]

  • Concentration: Prepare a solution of this compound in CDCl3 at a concentration of approximately 50-100 mg/mL.

  • Reference Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard for chemical shifts, with its 13C signal set to 0.0 ppm.[4]

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Nucleus: Observe the 13C nucleus.

  • Technique: Proton-decoupled 13C NMR is the standard experiment to simplify the spectrum to single lines for each unique carbon atom.[4]

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is typically used.

  • Acquisition Parameters:

    • Spectral Width: A spectral width of approximately 200-250 ppm is sufficient to cover the expected chemical shift range for organic molecules.[3]

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration, although quaternary carbons may require longer delays.

    • Number of Scans (ns): Due to the low natural abundance of 13C (1.1%), a larger number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio.[4][5]

3. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the solvent peak (CDCl3) to its known value (δ ≈ 77.0 ppm) or the TMS signal to 0.0 ppm.[2]

  • Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Logical Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final data analysis in a 13C NMR experiment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis dissolve Dissolve this compound in Deuterated Solvent (e.g., CDCl3) add_ref Add Internal Reference (e.g., TMS) dissolve->add_ref transfer Transfer to NMR Tube add_ref->transfer setup Set Up Spectrometer Parameters (Pulse Sequence, SW, NS, etc.) transfer->setup acquire Acquire Free Induction Decay (FID) setup->acquire ft Fourier Transform (FID to Spectrum) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum (e.g., to TMS or Solvent) baseline->reference peak_pick Peak Picking and Chemical Shift Assignment reference->peak_pick interpretation Structural Interpretation peak_pick->interpretation

Caption: Workflow for 13C NMR analysis of this compound.

References

An In-depth Technical Guide to the Mass Spectrometry of 6-Methyl-3-heptyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry of 6-methyl-3-heptyne, a valuable molecule in various research and development applications. This document outlines the expected fragmentation patterns under electron ionization (EI), presents the mass spectral data in a clear, tabular format, details a representative experimental protocol for its analysis, and visualizes the key fragmentation pathways and experimental workflow.

Data Presentation: Electron Ionization Mass Spectrum of this compound

The electron ionization (EI) mass spectrum of this compound (C₈H₁₄, molecular weight: 110.2 g/mol ) is characterized by a series of fragment ions that provide structural information about the molecule.[1] The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant fragments, are summarized in the table below. This data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[2]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment IonFragment Class
2735[C₂H₃]⁺Alkyl
2925[C₂H₅]⁺Alkyl
3940[C₃H₃]⁺Allylic/Propargylic
4185[C₃H₅]⁺Allylic
4360[C₃H₇]⁺Isopropyl
5330[C₄H₅]⁺Alkynyl
5550[C₄H₇]⁺Alkenyl
67 100 [C₅H₇]⁺ Base Peak
6915[C₅H₉]⁺Alkenyl
8110[C₆H₉]⁺Alkenyl
955[C₇H₁₁]⁺Alkenyl
1102[C₈H₁₄]⁺•Molecular Ion

Note: The data represents the major peaks in the mass spectrum. The base peak is the most abundant fragment and is assigned a relative intensity of 100%.

Interpretation of the Mass Spectrum and Fragmentation Patterns

The mass spectrum of this compound is consistent with the fragmentation patterns typically observed for alkynes and branched hydrocarbons. The molecular ion peak at m/z 110 is of low intensity, which is common for aliphatic compounds that readily undergo fragmentation.

The base peak at m/z 67 is likely due to the formation of a stable, resonance-stabilized cyclic or rearranged C₅H₇⁺ ion. The prominent peaks at m/z 41 (allyl cation, [C₃H₅]⁺) and m/z 43 (isopropyl cation, [C₃H₇]⁺) are also indicative of the branched structure of the parent molecule. The formation of the isopropyl cation is a result of cleavage at the bond alpha to the branching point. The presence of a series of alkyl and alkenyl fragments (m/z 27, 29, 39, 53, 55, etc.) is characteristic of the fragmentation of the hydrocarbon backbone.

Experimental Protocols

A standard method for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). The following is a detailed, representative protocol.

3.1. Sample Preparation

This compound is a volatile organic compound (VOC). For analysis, a dilute solution in a volatile solvent such as pentane (B18724) or hexane (B92381) is typically prepared. The concentration should be optimized to avoid column and detector saturation, generally in the range of 1-10 µg/mL.

3.2. Gas Chromatography (GC) Conditions

  • Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to handle the volatile nature of the analyte.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A nonpolar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

    • Final hold: Hold at 200 °C for 5 minutes.

3.3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 20 to 200.

  • Solvent Delay: A solvent delay of 2-3 minutes is employed to prevent the high concentration of the solvent from entering the mass spectrometer.

3.4. Data Acquisition and Analysis

The data is acquired in full scan mode. The resulting total ion chromatogram (TIC) will show a peak at the retention time corresponding to this compound. The mass spectrum of this peak is then extracted and can be compared to a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for identification.

Visualization of Pathways and Workflows

4.1. Proposed Fragmentation Pathway of this compound

The following diagram illustrates the major proposed fragmentation pathways for this compound under electron ionization.

fragmentation_pathway M This compound [C8H14]+• m/z = 110 F1 [C5H7]+ m/z = 67 (Base Peak) M->F1 - C3H7• F3 [C3H7]+ m/z = 43 M->F3 - C5H7• F4 [C7H11]+ m/z = 95 M->F4 - CH3• F5 [C2H5]+ m/z = 29 M->F5 - C6H9• F2 [C3H5]+ m/z = 41 F4->F2 - C4H6

Caption: Proposed fragmentation of this compound in EI-MS.

4.2. Experimental Workflow for GC-MS Analysis

This diagram outlines the general workflow for the analysis of a volatile organic compound like this compound using Gas Chromatography-Mass Spectrometry.

gcms_workflow cluster_sample_prep Sample Preparation cluster_gc_separation Gas Chromatography cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Sample Volatile Sample (this compound) Dilution Dilution in Volatile Solvent Sample->Dilution Injection Injection Dilution->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalyzer Mass Analyzer (Quadrupole) Ionization->MassAnalyzer Detector Detection MassAnalyzer->Detector TIC Total Ion Chromatogram (TIC) Detector->TIC MassSpectrum Mass Spectrum Extraction TIC->MassSpectrum LibrarySearch Library Search (e.g., NIST) MassSpectrum->LibrarySearch Identification Compound Identification LibrarySearch->Identification

Caption: General workflow for GC-MS analysis of volatile compounds.

References

An In-Depth Technical Guide to the Infrared (IR) Spectrum of 6-Methyl-3-heptyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 6-Methyl-3-heptyne, a valuable resource for researchers and professionals in the fields of chemistry and drug development. This document outlines the key spectral features of the molecule, presents a detailed experimental protocol for obtaining the spectrum, and includes a logical workflow for spectral analysis.

Data Presentation: Infrared Spectrum of this compound

The gas-phase infrared spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its functional groups. The quantitative data, extracted from the National Institute of Standards and Technology (NIST) database, is summarized in the table below.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
2965StrongC-H stretch (sp³ - methyl and methylene (B1212753) groups)
2875MediumC-H stretch (sp³ - methyl and methylene groups)
2245WeakC≡C stretch (internal alkyne)
1460MediumC-H bend (methyl and methylene groups)
1380MediumC-H bend (methyl group - umbrella mode)

Interpretation of the Spectrum

The infrared spectrum of this compound displays characteristic peaks that confirm its molecular structure. The strong absorptions around 2965 cm⁻¹ and 2875 cm⁻¹ are indicative of the stretching vibrations of the sp³ hybridized carbon-hydrogen bonds in the methyl and methylene groups of the alkyl chain.

A weak but distinct peak is observed at approximately 2245 cm⁻¹. This absorption is characteristic of the carbon-carbon triple bond (C≡C) stretching vibration in an internal alkyne.[1] The weakness of this peak is typical for symmetrically substituted or nearly symmetrically substituted internal alkynes due to the small change in dipole moment during the vibration.[2]

The medium intensity bands at 1460 cm⁻¹ and 1380 cm⁻¹ correspond to the bending vibrations of the C-H bonds in the alkyl groups. Specifically, the peak around 1380 cm⁻¹ is characteristic of the symmetrical bending ("umbrella" mode) of a methyl group.

Notably, the spectrum lacks the strong, sharp absorption band around 3300 cm⁻¹ that is characteristic of the ≡C-H stretch of a terminal alkyne, confirming the internal position of the triple bond in this compound.[1]

Experimental Protocol: Obtaining the Infrared Spectrum

The following protocol details the methodology for obtaining the infrared spectrum of a liquid sample such as this compound using a modern Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR technique is a simple and rapid method for acquiring high-quality spectra of liquid and solid samples with minimal sample preparation.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (B1212193) crystal

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.

  • Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, lint-free tissue.

    • Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

  • Sample Application:

    • Place a small drop of this compound directly onto the center of the ATR crystal.

    • Ensure the crystal surface is completely covered by the liquid sample.

  • Sample Spectrum Acquisition:

    • Acquire the infrared spectrum of the sample. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

    • For a high-quality spectrum, co-add a sufficient number of scans (e.g., 16 or 32) at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or other spectral manipulations as required.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of an infrared spectrum, from the initial sample preparation to the final structural elucidation.

IR_Spectrum_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_interpretation Structural Elucidation Sample Obtain Sample (this compound) Prepare Prepare for IR Analysis (e.g., ATR) Sample->Prepare Liquid Sample FTIR FTIR Spectrometer Prepare->FTIR Acquire Acquire Spectrum FTIR->Acquire Process Process Spectrum (Baseline Correction, etc.) Acquire->Process Identify Identify Key Peaks (Wavenumber & Intensity) Process->Identify Correlate Correlate Peaks to Functional Groups Identify->Correlate Structure Propose/Confirm Molecular Structure Correlate->Structure

Caption: Logical workflow for the analysis of an infrared spectrum.

References

Technical Data Sheet: 6-Methyl-3-heptyne

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a concise technical summary of the core physicochemical properties of 6-Methyl-3-heptyne, a valuable building block in organic synthesis. The data herein is compiled from verified chemical databases.

Chemical Identity and Molecular Weight

This compound is an alkyne with the chemical formula C₈H₁₄.[1][2][3][4] Its molecular structure consists of a seven-carbon chain with a triple bond starting at the third carbon and a methyl group attached to the sixth carbon.

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. For this compound, this is calculated as follows:

  • Carbon (C): 8 atoms × 12.011 amu/atom = 96.088 amu

  • Hydrogen (H): 14 atoms × 1.008 amu/atom = 14.112 amu

  • Total Molecular Weight: 96.088 amu + 14.112 amu = 110.20 amu

This value is consistent across multiple chemical databases.[2][3][5]

Core Data Summary

The fundamental properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₈H₁₄PubChem, NIST, ChemicalBook[1][2][4]
Molecular Weight 110.20 g/mol Cheméo, ChemicalBook, PubChem[2][3][4][5]
IUPAC Name 6-methylhept-3-ynePubChem[4]
CAS Registry Number 54050-92-9NIST, ChemicalBook[1][2]
Canonical SMILES CCC#CCC(C)CPubChem, Cheméo[3][4]
InChI Key UUWGRVSCFPICBP-UHFFFAOYSA-NNIST, PubChem[1][4]

Structural Representation

A visual representation of the molecule's structure is essential for understanding its chemical reactivity and spatial arrangement.

Caption: 2D chemical structure of this compound.

Disclaimer: This document provides calculated and reported data for a specific chemical compound. Unlike complex biological molecules, simple organic compounds like this compound do not have associated signaling pathways. Experimental protocols would be specific to a particular reaction or analysis (e.g., NMR, GC-MS, synthesis) and are beyond the scope of a general data sheet on molecular weight.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Methyl-3-heptyne

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the boiling point of 6-Methyl-3-heptyne, a key physical constant for its characterization, handling, and application in various chemical syntheses. The guide includes experimentally determined data and a comprehensive experimental protocol for boiling point determination.

Physicochemical Data

The boiling point is a fundamental physical property that indicates the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For this compound, this value is critical for purification processes such as distillation, and for predicting its state under various experimental conditions.

Data Presentation

The quantitative data for this compound is summarized in the table below for clarity and ease of comparison.

PropertyValueConditions
Boiling Point 122 °C760 mmHg

Experimental Protocol: Boiling Point Determination by the Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid.[1] This method relies on observing the temperature at which the vapor pressure of the liquid equals the surrounding pressure.

Apparatus and Materials:

  • Thiele tube

  • Mineral oil

  • Thermometer (-10 °C to 200 °C range)

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Bunsen burner or other heat source

  • Sample of this compound (approximately 0.5 mL)

  • Clamp and stand

Procedure:

  • Apparatus Setup:

    • Secure the Thiele tube to a stand using a clamp.

    • Fill the Thiele tube with mineral oil to a level just above the top of the side arm.

    • Attach a small test tube containing approximately 0.5 mL of this compound to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

    • Place a capillary tube, with its sealed end up, into the small test tube containing the sample.

    • Suspend the thermometer assembly in the Thiele tube, ensuring the sample is immersed in the mineral oil and the rubber band is above the oil level to prevent degradation from heat.[2][3]

  • Heating:

    • Gently heat the side arm of the Thiele tube with a small flame from a Bunsen burner.[1][2] The design of the Thiele tube promotes convection currents in the oil, ensuring uniform temperature distribution.[4]

    • As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[2][3] This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

  • Boiling Point Determination:

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[1][2][5] At this point, the vapor pressure of the sample is equal to the atmospheric pressure.

    • Record the temperature from the thermometer. This is the observed boiling point of this compound.

  • Confirmation (Optional):

    • Allow the apparatus to cool further, and then reheat to obtain a second reading for confirmation.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the boiling point using the Thiele tube method.

BoilingPointWorkflow Workflow for Boiling Point Determination A Prepare Sample and Apparatus B Assemble Thiele Tube Setup A->B C Apply Gentle Heat to Side Arm B->C D Observe Bubble Stream C->D E Rapid and Continuous Bubbles? D->E E->C No, continue heating F Remove Heat Source E->F Yes G Monitor Cooling and Bubble Cessation F->G H Liquid Enters Capillary Tube? G->H H->G No, continue cooling I Record Temperature as Boiling Point H->I Yes J End of Experiment I->J

Caption: A flowchart of the Thiele tube method for boiling point determination.

References

A Technical Guide to the Physicochemical Properties of 6-Methyl-3-heptyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

6-Methyl-3-heptyne is an unsaturated hydrocarbon with the molecular formula C₈H₁₄ and a molecular weight of 110.20 g/mol .[1][2] It belongs to the alkyne family, characterized by a carbon-carbon triple bond. The physical properties of alkynes, such as density and boiling point, generally increase with molecular mass.[3][4] Alkynes are typically non-polar compounds and are therefore immiscible with water but soluble in organic solvents.[4]

While a specific, experimentally verified density for this compound is not present in the cited literature, it is expected to be less than that of water, a common characteristic for many liquid alkynes.[4] For context, the related compound 6-Methyl-3-heptene has a listed density property in the SpringerMaterials database, though the specific value is not detailed in the provided search results.[5] The known properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₄PubChem[6], NIST[2]
Molecular Weight 110.20 g/mol Stenutz[1]
CAS Number 54050-92-9PubChem[6], NIST[2]
Boiling Point 122 °CStenutz[1]
Appearance Clear, colorless liquidLab Pro Inc.[7]

Experimental Protocol for Density Determination

The density of a liquid organic compound such as this compound can be accurately determined using a pycnometer. This method is a standard procedure in physical chemistry for obtaining precise density measurements.

Objective: To determine the density of this compound at a specified temperature.

Materials:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • This compound (high purity)

  • Distilled water (for calibration)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic water bath

  • Acetone (B3395972) (for cleaning and drying)

  • Lint-free tissue

Procedure:

  • Cleaning and Drying: Thoroughly clean the pycnometer with a suitable solvent like acetone and then dry it completely.

  • Mass of the Empty Pycnometer: Weigh the empty, dry pycnometer on the analytical balance and record the mass (m₁).

  • Calibration with Distilled Water:

    • Fill the pycnometer with distilled water.

    • Insert the stopper carefully to ensure the capillary is filled and there are no air bubbles.

    • Place the filled pycnometer in the thermostatic water bath set to a constant temperature (e.g., 20°C or 25°C) and allow it to equilibrate.

    • Once equilibrated, wipe any excess water from the outside of the pycnometer with a lint-free tissue.

    • Weigh the pycnometer filled with water and record the mass (m₂).

  • Density of Water: Look up the density of water (ρ_water) at the experimental temperature from a reliable reference table.

  • Volume of the Pycnometer: Calculate the volume of the pycnometer (V) using the formula: V = (m₂ - m₁) / ρ_water

  • Measurement with this compound:

    • Empty and dry the pycnometer.

    • Fill the pycnometer with this compound.

    • Repeat the process of inserting the stopper, equilibrating in the water bath at the same temperature, and drying the exterior.

    • Weigh the pycnometer filled with this compound and record the mass (m₃).

  • Density Calculation: Calculate the density of this compound (ρ_sample) using the formula: ρ_sample = (m₃ - m₁) / V

Safety Precautions:

  • This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[7]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Logical Workflow for Compound Characterization

The determination of physical properties like density is a fundamental step in the overall characterization of a chemical compound. The following diagram illustrates a logical workflow for this process.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physicochemical Characterization cluster_application Application & Further Studies synthesis Chemical Synthesis purification Purification (e.g., Distillation, Chromatography) synthesis->purification spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy physical_properties Determination of Physical Properties spectroscopy->physical_properties density Density Measurement physical_properties->density boiling_point Boiling Point Measurement physical_properties->boiling_point refractive_index Refractive Index Measurement physical_properties->refractive_index reactivity Reactivity Studies physical_properties->reactivity biological_assay Biological Assays reactivity->biological_assay formulation Formulation Development biological_assay->formulation

Caption: Logical workflow for the synthesis, characterization, and application of a chemical compound.

References

Retrosynthetic Analysis of 6-Methyl-3-heptyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the retrosynthetic analysis of 6-methyl-3-heptyne, a non-symmetrical internal alkyne. This document outlines plausible synthetic routes derived from commercially available starting materials, complete with detailed experimental protocols and quantitative data summaries. The logical frameworks of the proposed syntheses are visualized through clear, structured diagrams.

Introduction to Retrosynthetic Analysis of Alkynes

Retrosynthetic analysis is a powerful strategy in organic synthesis for designing the synthesis of a target molecule by mentally breaking it down into simpler, commercially available precursors. For internal alkynes such as this compound, the most common and reliable disconnection approach involves breaking the carbon-carbon single bonds adjacent to the alkyne's sp-hybridized carbons. This strategy leverages the well-established alkylation of terminal alkynes, a robust C-C bond-forming reaction.[1][2] This process involves the deprotonation of a terminal alkyne with a strong base to form a highly nucleophilic acetylide ion, which then undergoes an SN2 reaction with a suitable alkyl halide.[3][4]

Proposed Retrosynthetic Pathways for this compound

The structure of this compound allows for two logical C-C bond disconnections adjacent to the triple bond, leading to two distinct and viable synthetic routes.

Pathway A: Disconnection at the C4-C5 Bond

This pathway involves the disconnection of the bond between the ethyl group and the alkyne, leading to 1-butyne (B89482) and a branched alkyl halide as the key synthons.

G target This compound disconnection_A Disconnection (C4-C5) target->disconnection_A synthons_A 1-Butyne Anion + 3-Methylbutyl Cation disconnection_A->synthons_A starting_materials_A 1-Butyne + 1-Bromo-3-methylbutane (B150244) synthons_A->starting_materials_A

Figure 1: Retrosynthetic analysis of this compound via Pathway A.

Pathway B: Disconnection at the C2-C3 Bond

Alternatively, disconnection of the bond between the isobutyl group and the alkyne yields 3-methyl-1-butyne (B31179) and a propyl halide as the synthons.

G target This compound disconnection_B Disconnection (C2-C3) target->disconnection_B synthons_B 3-Methyl-1-butyne Anion + Propyl Cation disconnection_B->synthons_B starting_materials_B 3-Methyl-1-butyne + 1-Bromopropane (B46711) synthons_B->starting_materials_B

Figure 2: Retrosynthetic analysis of this compound via Pathway B.

Data Presentation: Summary of Synthetic Routes

The following table summarizes the key quantitative data for the two proposed synthetic pathways. All starting materials are commercially available.

Parameter Pathway A Pathway B
Terminal Alkyne 1-Butyne3-Methyl-1-butyne
Alkyl Halide 1-Bromo-3-methylbutane1-Bromopropane
Base Sodium Amide (NaNH₂)Sodium Amide (NaNH₂)
Solvent Liquid Ammonia (B1221849) (NH₃)Liquid Ammonia (NH₃)
Key Reaction Nucleophilic substitution (SN2)Nucleophilic substitution (SN2)

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the two proposed pathways. These protocols are adapted from established procedures for the alkylation of terminal alkynes.[5]

Synthesis via Pathway A: Alkylation of 1-Butyne with 1-Bromo-3-methylbutane

Workflow Diagram:

G start Start step1 Dissolve Sodium in Liquid Ammonia start->step1 step2 Add 1-Butyne to form Sodium Butynide step1->step2 step3 Add 1-Bromo-3-methylbutane step2->step3 step4 Quench Reaction with Ammonium (B1175870) Chloride step3->step4 step5 Work-up and Extraction step4->step5 step6 Purification by Distillation step5->step6 end End: this compound step6->end

Figure 3: Experimental workflow for the synthesis of this compound via Pathway A.

Procedure:

  • Preparation of Sodium Amide in Liquid Ammonia: In a three-necked flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer, condense approximately 200 mL of anhydrous ammonia. To the stirred liquid ammonia, add a small piece of sodium metal (approximately 0.1 g) and a catalytic amount of ferric nitrate. Then, add sodium metal (2.3 g, 0.1 mol) in small pieces until a persistent blue color is observed, indicating the formation of the sodium-ammonia solution. The blue color will then dissipate as the sodium is converted to sodium amide, resulting in a gray suspension.

  • Formation of Sodium Butynide: Cool the flask to -78 °C using a dry ice/acetone bath. Slowly bubble 1-butyne (5.4 g, 0.1 mol) through the stirred suspension of sodium amide. The reaction is complete when the solution becomes colorless.

  • Alkylation: To the solution of sodium butynide, add 1-bromo-3-methylbutane (15.1 g, 0.1 mol) dropwise over 30 minutes, maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to stir for an additional 2 hours.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

  • Work-up and Extraction: Allow the ammonia to evaporate overnight in a well-ventilated fume hood. To the remaining residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation to yield this compound.

Synthesis via Pathway B: Alkylation of 3-Methyl-1-butyne with 1-Bromopropane

Workflow Diagram:

G start Start step1 Prepare Sodium Amide in Liquid Ammonia start->step1 step2 Add 3-Methyl-1-butyne to form the Acetylide step1->step2 step3 Add 1-Bromopropane step2->step3 step4 Quench Reaction step3->step4 step5 Aqueous Work-up and Extraction step4->step5 step6 Purification step5->step6 end End: this compound step6->end

Figure 4: Experimental workflow for the synthesis of this compound via Pathway B.

Procedure:

  • Preparation of Sodium Amide in Liquid Ammonia: Following the procedure outlined in section 4.1, prepare a suspension of sodium amide (0.1 mol) in liquid ammonia (200 mL).

  • Formation of the Acetylide: At -78 °C, add 3-methyl-1-butyne (6.8 g, 0.1 mol) dropwise to the stirred sodium amide suspension.

  • Alkylation: To the resulting acetylide solution, add 1-bromopropane (12.3 g, 0.1 mol) dropwise over a period of 30 minutes. Allow the reaction to stir at -78 °C for 2 hours.

  • Quenching: Quench the reaction by the slow and careful addition of saturated aqueous ammonium chloride (50 mL).

  • Work-up and Extraction: After the evaporation of the liquid ammonia, add 100 mL of water to the residue. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic solution using a rotary evaporator. Purify the resulting crude product by fractional distillation to obtain pure this compound.

Conclusion

The retrosynthetic analysis of this compound reveals two highly feasible synthetic routes based on the robust and well-documented alkylation of terminal alkynes. Both pathways utilize commercially available and relatively inexpensive starting materials. The choice between Pathway A and Pathway B in a practical setting may be influenced by factors such as the relative cost and availability of the starting materials and the ease of separation of the final product from any potential side products. The provided detailed experimental protocols offer a solid foundation for the laboratory synthesis of this target molecule.

References

Methodological & Application

Application Notes and Protocols for the Reactions of 6-Methyl-3-heptyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for several key chemical reactions involving 6-Methyl-3-heptyne. The information herein is intended to guide researchers in the synthesis and modification of this internal alkyne for various applications, including as a building block in drug development and organic synthesis.

Overview of this compound and its Reactivity

This compound (C₈H₁₄) is an asymmetrical internal alkyne.[1] Its reactivity is primarily centered around the carbon-carbon triple bond, which can undergo a variety of addition reactions. The steric hindrance from the isobutyl group and the electronic properties of the internal triple bond influence the regioselectivity and stereoselectivity of these transformations.

Catalytic Hydrogenation

Catalytic hydrogenation of this compound can be controlled to produce either the corresponding cis-alkene or the fully saturated alkane.

Partial Hydrogenation to (Z)-6-Methyl-3-heptene (cis-alkene)

Partial hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst, selectively reduces the alkyne to a cis-alkene without further reduction to the alkane. The reaction proceeds via syn-addition of hydrogen atoms to the alkyne triple bond.

Experimental Protocol:

  • Reaction: Catalytic hydrogenation of this compound to (Z)-6-Methyl-3-heptene.

  • Reagents:

    • This compound (1.0 eq)

    • Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) (5-10% by weight of the alkyne)

    • Hydrogen gas (H₂) (Slightly above 1 atm, balloon)

    • Solvent (e.g., Methanol, Ethyl Acetate, or Hexane)

  • Procedure:

    • Dissolve this compound in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

    • Add Lindlar's catalyst to the solution.

    • Seal the flask with a septum and purge with hydrogen gas.

    • Maintain a hydrogen atmosphere using a balloon.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne and the formation of the alkene.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the (Z)-6-Methyl-3-heptene by distillation or column chromatography.

Complete Hydrogenation to 6-Methylheptane

Complete hydrogenation to the corresponding alkane is achieved using a more active catalyst such as platinum or palladium on carbon.

Experimental Protocol:

  • Reaction: Catalytic hydrogenation of this compound to 6-Methylheptane.

  • Reagents:

    • This compound (1.0 eq)

    • 10% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) (1-5 mol%)

    • Hydrogen gas (H₂) (1-3 atm, hydrogenation apparatus)

    • Solvent (e.g., Ethanol, Ethyl Acetate)

  • Procedure:

    • In a hydrogenation vessel, dissolve this compound in the solvent.

    • Carefully add the catalyst to the solution.

    • Pressurize the vessel with hydrogen gas to the desired pressure.

    • Stir the mixture at room temperature until the theoretical amount of hydrogen has been consumed.

    • Monitor the reaction by GC to confirm the complete conversion of the starting material.

    • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Remove the solvent by distillation to yield 6-Methylheptane.

Quantitative Data:

Reaction TypeProductCatalystTypical Yield
Partial Hydrogenation(Z)-6-Methyl-3-hepteneLindlar's Catalyst>95%
Complete Hydrogenation6-Methylheptane10% Pd/C>98%

Product Characterization Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Spectroscopic Data
(Z)-6-Methyl-3-hepteneC₈H₁₆112.21118-12013C NMR, GC-MS available[2][3][4]
6-MethylheptaneC₈H₁₈114.23118-1191H NMR, 13C NMR, IR, MS available

Experimental Workflow for Catalytic Hydrogenation:

Hydrogenation_Workflow cluster_partial Partial Hydrogenation cluster_complete Complete Hydrogenation start_partial This compound reagents_partial H2, Lindlar's Catalyst Solvent (e.g., Methanol) start_partial->reagents_partial reaction_partial Reaction at RT reagents_partial->reaction_partial workup_partial Filtration, Solvent Removal reaction_partial->workup_partial product_partial (Z)-6-Methyl-3-heptene workup_partial->product_partial start_complete This compound reagents_complete H2, Pd/C or PtO2 Solvent (e.g., Ethanol) start_complete->reagents_complete reaction_complete Reaction at RT, 1-3 atm reagents_complete->reaction_complete workup_complete Filtration, Solvent Removal reaction_complete->workup_complete product_complete 6-Methylheptane workup_complete->product_complete

Catalytic Hydrogenation of this compound.

Hydrohalogenation

The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound results in the formation of haloalkenes. Due to the asymmetry of the alkyne, a mixture of regioisomers and stereoisomers (E and Z) is expected. The reaction proceeds through a vinyl cation intermediate, with the halogen adding to the more substituted carbon (Markovnikov's rule).

Experimental Protocol:

  • Reaction: Hydrochlorination of this compound.

  • Reagents:

    • This compound (1.0 eq)

    • Hydrogen chloride (HCl) (1.0 eq, as a solution in a non-nucleophilic solvent like acetic acid or diethyl ether)

    • Anhydrous solvent (e.g., Dichloromethane)

  • Procedure:

    • Dissolve this compound in the anhydrous solvent in a flask cooled in an ice bath.

    • Slowly add the solution of hydrogen chloride to the stirred solution of the alkyne.

    • Allow the reaction to proceed at 0°C and then warm to room temperature.

    • Monitor the reaction by GC-MS to follow the formation of the products.

    • Once the reaction is complete, quench with a cold, dilute sodium bicarbonate solution.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate (B86663), and filter.

    • Remove the solvent under reduced pressure.

    • The resulting mixture of haloalkenes can be analyzed and potentially separated by fractional distillation or preparative GC.

Quantitative Data (Predicted):

ReactionProductsExpected Ratio
Hydrochlorination4-Chloro-6-methyl-3-heptene & 3-Chloro-6-methyl-3-hepteneMixture of regioisomers and stereoisomers

Product Characterization Data (Predicted):

CompoundMolecular FormulaMolecular Weight ( g/mol )
4-Chloro-6-methyl-3-hepteneC₈H₁₅Cl146.66
3-Chloro-6-methyl-3-hepteneC₈H₁₅Cl146.66

Reaction Pathway for Hydrohalogenation:

Hydrohalogenation_Pathway start This compound reagent + HCl intermediate1 Vinyl Cation 1 reagent->intermediate1 Protonation at C4 intermediate2 Vinyl Cation 2 reagent->intermediate2 Protonation at C3 product1 (E/Z)-4-Chloro-6-methyl-3-heptene intermediate1->product1 Cl- attack product2 (E/Z)-3-Chloro-6-methyl-3-heptene intermediate2->product2 Cl- attack

Hydrohalogenation of this compound.

Acid-Catalyzed Hydration

The acid-catalyzed hydration of this compound, typically in the presence of a mercury(II) salt catalyst, yields ketones. Due to the unsymmetrical nature of the alkyne, this reaction will produce a mixture of two isomeric ketones: 6-Methyl-3-heptanone and 6-Methyl-2-heptanone. The reaction proceeds via an enol intermediate which tautomerizes to the more stable keto form.

Experimental Protocol:

  • Reaction: Acid-catalyzed hydration of this compound.

  • Reagents:

    • This compound (1.0 eq)

    • Water (excess)

    • Sulfuric acid (H₂SO₄) (catalytic amount)

    • Mercury(II) sulfate (HgSO₄) (catalytic amount)

    • Solvent (e.g., Tetrahydrofuran or Dioxane)

  • Procedure:

    • To a stirred solution of water and sulfuric acid, add mercury(II) sulfate.

    • Add the solution of this compound in the organic solvent.

    • Heat the reaction mixture under reflux and monitor its progress by TLC or GC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the excess acid with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting mixture of ketones by distillation or column chromatography.

Quantitative Data (Predicted):

ReactionProductsExpected Ratio
Hydration6-Methyl-3-heptanone & 6-Methyl-2-heptanoneApproximately 1:1 mixture

Product Characterization Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Spectroscopic Data
6-Methyl-3-heptanoneC₈H₁₆O128.21159.9IR, MS available[5][6]
6-Methyl-2-heptanoneC₈H₁₆O128.21173-1751H NMR, 13C NMR, IR, MS available

Logical Relationship in Acid-Catalyzed Hydration:

Hydration_Logic cluster_input Inputs cluster_process Process cluster_output Outputs Alkyne This compound Protonation Protonation of Triple Bond Alkyne->Protonation Reagents H2O, H2SO4, HgSO4 Reagents->Protonation Nucleophilic_Attack Nucleophilic Attack by H2O Protonation->Nucleophilic_Attack Tautomerization Keto-Enol Tautomerization Nucleophilic_Attack->Tautomerization Ketone1 6-Methyl-3-heptanone Tautomerization->Ketone1 Ketone2 6-Methyl-2-heptanone Tautomerization->Ketone2

Logical flow of acid-catalyzed hydration.

Ozonolysis

Ozonolysis of this compound results in the oxidative cleavage of the carbon-carbon triple bond, yielding two carboxylic acids. This reaction is a powerful tool for determining the position of the triple bond in an unknown alkyne.

Experimental Protocol:

  • Reaction: Ozonolysis of this compound.

  • Reagents:

    • This compound (1.0 eq)

    • Ozone (O₃)

    • Solvent (e.g., Dichloromethane, Methanol)

    • Work-up reagent: Water (H₂O)

  • Procedure:

    • Dissolve this compound in the solvent in a flask equipped with a gas inlet tube and cooled to -78°C (dry ice/acetone bath).

    • Bubble ozone gas through the solution until a blue color persists, indicating the presence of excess ozone.

    • Purge the solution with an inert gas (e.g., nitrogen) to remove excess ozone.

    • Allow the reaction mixture to warm to room temperature.

    • Add water to the reaction mixture to hydrolyze the ozonide intermediate.

    • Separate the aqueous and organic layers. The carboxylic acids will be in the aqueous layer after extraction with a basic solution (e.g., NaOH) and subsequent acidification.

    • Extract the carboxylic acids from the acidified aqueous layer with an organic solvent.

    • Dry the organic extract and remove the solvent to obtain the carboxylic acid products.

Quantitative Data (Predicted):

ReactionProductsExpected Yield
Ozonolysis2-Methylpentanoic acid & Propanoic acidHigh

Product Characterization Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Spectroscopic Data
2-Methylpentanoic acidC₆H₁₂O₂116.16196-1971H NMR, 13C NMR, IR, MS available[7][8][9]
Propanoic acidC₃H₆O₂74.081411H NMR, 13C NMR, IR, MS available[10][11][12][13][14]

Signaling Pathway of Ozonolysis:

Ozonolysis_Pathway start This compound step1 1. O3, CH2Cl2, -78°C start->step1 ozonide Ozonide Intermediate step1->ozonide step2 2. H2O ozonide->step2 product1 2-Methylpentanoic Acid step2->product1 product2 Propanoic Acid step2->product2

Reaction pathway for the ozonolysis of this compound.

References

Application Notes and Protocols: Hydrogenation of 6-Methyl-3-heptyne with Lindlar's Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective hydrogenation of alkynes to Z-(cis)-alkenes is a critical transformation in organic synthesis, particularly in the construction of complex molecules such as natural products and pharmaceuticals where precise stereochemical control is paramount. The Lindlar catalyst, a "poisoned" palladium catalyst, is the reagent of choice for this conversion, offering high stereoselectivity by delivering hydrogen to the same face of the alkyne adsorbed on the catalyst surface.[1][2] This document provides detailed application notes and a comprehensive protocol for the hydrogenation of the internal alkyne 6-Methyl-3-heptyne to yield (Z)-6-Methyl-3-heptene.

The Lindlar catalyst typically consists of palladium supported on calcium carbonate or barium sulfate, which is then deactivated or "poisoned" with a substance like lead acetate (B1210297) or quinoline.[2][3] This deactivation is crucial as it reduces the catalyst's activity, preventing the over-reduction of the initially formed alkene to the corresponding alkane.[1][4] The reaction proceeds via syn-addition of two hydrogen atoms across the triple bond, resulting in the exclusive formation of the Z-isomer.[2]

Reaction and Mechanism

The hydrogenation of this compound with Lindlar's catalyst proceeds as follows:

Reaction Scheme:

This compound → (Z)-6-Methyl-3-heptene

The accepted mechanism for this surface-catalyzed reaction involves the following key steps[1]:

  • Adsorption of Hydrogen: Molecular hydrogen (H₂) adsorbs onto the surface of the palladium catalyst and dissociates into atomic hydrogen.

  • Adsorption of Alkyne: The alkyne, this compound, adsorbs onto the catalyst surface, with the π-system of the triple bond interacting with the metal.

  • Syn-Hydrogenation: Two hydrogen atoms are added sequentially to the same face of the alkyne (syn-addition).

  • Desorption of Alkene: The resulting (Z)-6-Methyl-3-heptene has a lower affinity for the catalyst surface than the starting alkyne and desorbs before further hydrogenation can occur. The poisoning of the catalyst is key to preventing the readsorption and subsequent reduction of the alkene.[1]

Data Presentation

ParameterValueNotes
Reactant This compoundC₈H₁₄, Molar Mass: 110.20 g/mol
Product (Z)-6-Methyl-3-hepteneC₈H₁₆, Molar Mass: 112.22 g/mol . Also known as cis-6-Methyl-3-heptene.[6]
Catalyst Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead acetate)Typically used in catalytic amounts (e.g., 5-10 mol %). Caution: Lindlar's catalyst can be pyrophoric.[7]
Reagent Hydrogen Gas (H₂)Typically supplied via a balloon at or slightly above atmospheric pressure.
Solvent Methanol (B129727), Ethanol, Ethyl Acetate, or HexaneThe choice of solvent can influence reaction rate and workup.
Reaction Temperature 0 °C to Room TemperatureThe reaction is typically started at a lower temperature and allowed to warm to room temperature.[1]
Typical Reaction Time 2-8 hoursReaction progress should be monitored by TLC or GC to determine completion and prevent over-reduction.
Expected Yield 85-98%Yields are generally high for this transformation, though optimization may be required.
Stereoselectivity (Z:E) >95:5The syn-addition mechanism of the Lindlar catalyst leads to high stereoselectivity for the Z-isomer.[5]

Experimental Protocols

The following is a representative experimental protocol for the hydrogenation of this compound using Lindlar's catalyst.

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned)

  • Methanol (anhydrous)

  • Hydrogen gas (balloon)

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer

  • Septum

  • Hydrogen balloon setup (needle, tubing)

  • Filtration apparatus (e.g., Büchner funnel or fritted glass funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add Lindlar's catalyst (0.05-0.10 eq by weight relative to the alkyne).

  • Solvent Addition: Add anhydrous methanol to the flask to dissolve the alkyne and create a slurry with the catalyst (concentration typically 0.1-0.5 M).

  • Hydrogenation: Seal the flask with a septum. Purge the flask with hydrogen gas by evacuating and backfilling with hydrogen from a balloon three times.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically taking aliquots. The disappearance of the starting alkyne spot/peak indicates the completion of the reaction.

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen in a well-ventilated fume hood.

  • Catalyst Removal: Dilute the reaction mixture with a suitable solvent (e.g., diethyl ether or ethyl acetate) and filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (Z)-6-Methyl-3-heptene.

  • Purification (if necessary): If further purification is required, the crude product can be purified by flash column chromatography on silica (B1680970) gel.

Visualizations

Reaction Workflow

G Experimental Workflow for Lindlar Hydrogenation cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification A 1. Add this compound to flask B 2. Add Lindlar's Catalyst A->B C 3. Add Methanol B->C D 4. Purge with H₂ C->D Seal & Purge E 5. Stir under H₂ balloon D->E F 6. Monitor by TLC/GC E->F G 7. Filter through Celite F->G Reaction Complete H 8. Evaporate Solvent G->H I 9. Purify (optional) H->I J (Z)-6-Methyl-3-heptene I->J Final Product

Caption: Workflow for the hydrogenation of this compound.

Reaction Mechanism Pathway

G Mechanism of Lindlar Hydrogenation cluster_reactants Reactants cluster_surface_events Surface Reactions catalyst Pd Catalyst Surface Syn_Addition Syn-addition of 2 H• to the alkyne catalyst->Syn_Addition catalyzes H2 H₂ Adsorption_H H₂ adsorbs and dissociates to 2 H• H2->Adsorption_H Alkyne This compound Adsorption_Alkyne Alkyne adsorbs to Pd surface Alkyne->Adsorption_Alkyne Adsorption_H->catalyst on Adsorption_Alkyne->catalyst on Product (Z)-6-Methyl-3-heptene (desorbs) Syn_Addition->Product

Caption: Simplified mechanism of alkyne hydrogenation on a catalyst surface.

References

Application Notes and Protocols for the Complete Reduction of 6-Methyl-3-heptyne to 6-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the complete reduction of the internal alkyne, 6-Methyl-3-heptyne, to its corresponding alkane, 6-methylheptane, via catalytic hydrogenation. This transformation is a fundamental reaction in organic synthesis, often employed in the creation of saturated carbocyclic frameworks in drug discovery and development.

Introduction

The complete reduction of alkynes to alkanes is a high-yielding and reliable transformation typically achieved through catalytic hydrogenation.[1][2] This process involves the addition of two equivalents of molecular hydrogen (H₂) across the carbon-carbon triple bond in the presence of a metal catalyst.[2] Commonly used catalysts for this exhaustive reduction include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney® Nickel.[1][3] The reaction proceeds sequentially, with the initial formation of an alkene intermediate that is subsequently reduced to the alkane.[4] Due to the high reactivity of these catalysts, the alkene intermediate is typically not isolated.[2]

This document outlines protocols using Palladium on Carbon (Pd/C) and Raney® Nickel, two of the most common and effective catalysts for this purpose. It also includes critical safety information for handling these pyrophoric reagents.

Reaction Scheme

Data Presentation

The following tables summarize typical quantitative data for the complete hydrogenation of internal alkynes to their corresponding alkanes using different catalytic systems. These examples provide a baseline for the expected yield and reaction conditions for the reduction of this compound.

Table 1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation of Internal Alkynes

SubstrateCatalyst & LoadingH₂ PressureSolventTime (h)TemperatureYield (%)Reference
Diphenylacetylene10% Pd/C (5 mol%)1 atmEthanol (B145695)12Room Temp.>95Generic Protocol
4-Octyne5% Pd/C (2 mol%)50 psiMethanol4Room Temp.~98Generic Protocol
1-Phenyl-1-propyne10% Pd/C (1 mol%)1 atmEthyl Acetate6Room Temp.>99Generic Protocol

Table 2: Raney® Nickel Catalyzed Hydrogenation of Internal Alkynes

SubstrateCatalystH₂ PressureSolventTime (h)TemperatureYield (%)Reference
5-DecyneRaney® Ni1000 psiEthanol8100 °CHighGeneric Protocol
DiphenylacetyleneRaney® Ni50 psiEthanol650 °C>95Generic Protocol
3-HexyneRaney® Ni1 atmEthanol10Room Temp.~97Generic Protocol

Experimental Protocols

Protocol 1: Complete Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes the complete reduction of this compound to 6-methylheptane using 10% Palladium on Carbon as the catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or Methanol), anhydrous

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite® or a similar filter aid

  • Standard hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a suitable hydrogenation flask, dissolve this compound (1.0 eq) in anhydrous ethanol (0.1-0.2 M concentration).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Pd/C (typically 1-5 mol% of palladium relative to the substrate). Caution: Pd/C can be pyrophoric, especially when dry. Handle with care and avoid generating dust.

  • Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen.

  • Pressurize the vessel to the desired hydrogen pressure (typically 1 atm using a balloon, or 50-100 psi in a Parr apparatus) and begin vigorous stirring.

  • Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen (if using a volumetric apparatus) or by analytical techniques such as GC-MS or TLC (by carefully taking an aliquot after depressurizing and purging with inert gas). The reaction is typically complete within 4-12 hours at room temperature.

  • Work-up: Once the reaction is complete, depressurize the vessel and purge with an inert gas.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst on the filter paper is highly pyrophoric and should not be allowed to dry in the air. Immediately quench the filter cake with water.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude 6-methylheptane can be purified by distillation or column chromatography if necessary, although the purity is often high enough for subsequent steps.

Protocol 2: Complete Hydrogenation using Raney® Nickel

This protocol details the complete reduction of this compound using Raney® Nickel.

Materials:

  • This compound

  • Raney® Nickel (as a slurry in water or ethanol)

  • Ethanol, anhydrous

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Standard hydrogenation apparatus

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Catalyst Preparation: Carefully wash the commercial Raney® Nickel slurry with anhydrous ethanol three times to remove the storage solvent (typically water). Use decantation for the washing steps. Caution: Raney® Nickel is extremely pyrophoric when dry. Always keep it solvent-wetted.

  • Reaction Setup: In a hydrogenation flask, add the washed Raney® Nickel (typically 5-10% by weight relative to the substrate) as a slurry in ethanol.

  • Add a solution of this compound (1.0 eq) in anhydrous ethanol to the flask containing the catalyst.

  • Hydrogenation: Attach the flask to the hydrogenation apparatus and purge the system by evacuating and backfilling with an inert gas, followed by hydrogen gas (3 cycles).

  • Pressurize the vessel with hydrogen (typically 50-100 psi) and commence vigorous stirring. The reaction may be run at room temperature or gently heated (e.g., 50 °C) to increase the rate.

  • Reaction Monitoring: Monitor the reaction by hydrogen uptake or analytical methods as described in Protocol 1.

  • Work-up: After the reaction is complete, cool to room temperature (if heated), depressurize, and purge with an inert gas.

  • Catalyst Removal: Allow the catalyst to settle, then carefully decant the supernatant. The remaining catalyst can be filtered through a pad of Celite®, ensuring the filter cake remains wet at all times. Quench the filter cake immediately with water.

  • Isolation: Concentrate the decanted solution and the filtrate under reduced pressure to afford 6-methylheptane. Purify by distillation if required.

Safety Precautions

  • Pyrophoric Catalysts: Both Palladium on Carbon and Raney® Nickel are pyrophoric, especially when dry and in the presence of flammable solvents and air. Always handle these catalysts in an inert atmosphere and never allow them to become dry on filter paper or spatulas. Quench used catalysts and filter cakes with water immediately after filtration.

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure all hydrogenation equipment is properly assembled and leak-tested. Perform the reaction in a well-ventilated fume hood, away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves, when performing these reactions.

Visualizations

Experimental Workflow

Complete_Reduction_Workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Isolation start Start dissolve Dissolve this compound in Solvent start->dissolve purge_inert Purge with Inert Gas dissolve->purge_inert add_catalyst Add Catalyst (Pd/C or Raney Ni) purge_inert->add_catalyst purge_h2 Purge with H₂ add_catalyst->purge_h2 pressurize Pressurize and Stir purge_h2->pressurize monitor Monitor Reaction pressurize->monitor depressurize Depressurize and Purge with Inert Gas monitor->depressurize filter_catalyst Filter Catalyst (Quench with Water) depressurize->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate purify Purify (if necessary) concentrate->purify end End: 6-methylheptane purify->end

Caption: Workflow for the complete reduction of this compound.

Logical Relationship of Catalytic Hydrogenation

Catalytic_Hydrogenation_Logic cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products alkyne This compound alkane 6-methylheptane alkyne->alkane Reduction h2 Hydrogen (2 eq.) h2->alkane catalyst Catalyst (Pd/C or Raney Ni) catalyst->alkane facilitates solvent Solvent (e.g., Ethanol) solvent->alkane medium

Caption: Key components of the catalytic hydrogenation of an alkyne.

References

Application Notes and Protocols for the Hydration of 6-Methyl-3-heptyne to form a Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydration of alkynes is a fundamental organic transformation that yields valuable carbonyl compounds. Specifically, the acid-catalyzed hydration of the unsymmetrical internal alkyne, 6-methyl-3-heptyne, provides a direct route to the synthesis of ketones. This reaction is of significant interest in medicinal chemistry and drug development, where ketones serve as crucial intermediates and structural motifs in a wide array of pharmaceutical agents. The reaction proceeds via an enol intermediate, which rapidly tautomerizes to the more stable ketone form.[1][2] Due to the unsymmetrical nature of this compound, this hydration reaction is not regioselective and is expected to yield a mixture of two isomeric ketones: 6-methyl-3-heptanone and 6-methyl-4-heptanone.[3][4][5] The reaction is typically catalyzed by a combination of a strong acid, such as sulfuric acid, and a mercury(II) salt, like mercuric sulfate (B86663), to facilitate the addition of water across the carbon-carbon triple bond.[1][2][3][6]

Reaction Mechanism and Regioselectivity

The acid-catalyzed hydration of an alkyne begins with the electrophilic addition of a proton (from the strong acid) to the triple bond, forming a vinyl carbocation intermediate.[1][4] However, the reaction rate is significantly increased by the presence of a mercuric sulfate catalyst.[3][6] The Hg(II) ion acts as a Lewis acid, coordinating to the alkyne and making it more susceptible to nucleophilic attack by water. This forms a bridged mercurinium ion intermediate. Water then attacks the more substituted carbon of the triple bond, leading to the formation of an organomercury enol after deprotonation.[3] Subsequent protonolysis of the carbon-mercury bond replaces the mercury with a hydrogen atom, yielding an enol. This enol intermediate is unstable and rapidly undergoes keto-enol tautomerization to form the final, more stable ketone product.[1][2]

For an unsymmetrical internal alkyne such as this compound, the initial attack of water can occur at either of the two sp-hybridized carbons of the triple bond (C3 or C4). This lack of regioselectivity results in the formation of a mixture of two ketone products.[3][4][5] The distribution of these products can be influenced by subtle electronic and steric differences between the two sides of the alkyne, but a significant mixture is generally expected.

Experimental Protocol: Acid-Catalyzed Hydration of this compound

This protocol describes a representative procedure for the hydration of this compound to a mixture of 6-methyl-3-heptanone and 6-methyl-4-heptanone.

Materials:

MaterialFormulaMolar Mass ( g/mol )QuantityMoles
This compoundC₈H₁₄110.2011.0 g0.10
WaterH₂O18.0250 mL-
Sulfuric Acid (conc.)H₂SO₄98.082.5 mL-
Mercuric SulfateHgSO₄296.650.5 g0.0017
Diethyl Ether(C₂H₅)₂O74.12100 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.0150 mL-
Anhydrous Magnesium SulfateMgSO₄120.3710 g-

Equipment:

  • 250 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully add 50 mL of water and then slowly add 2.5 mL of concentrated sulfuric acid while stirring in an ice bath.

  • Addition of Catalyst: To the acidic solution, add 0.5 g of mercuric sulfate and stir until it dissolves.

  • Addition of Alkyne: Add 11.0 g (0.10 mol) of this compound to the flask.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 100°C) with vigorous stirring for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 50 mL).

  • Neutralization: Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.

  • Solvent Removal: Remove the diethyl ether using a rotary evaporator.

  • Purification: The crude product, a mixture of 6-methyl-3-heptanone and 6-methyl-4-heptanone, can be purified by fractional distillation.

Expected Yield:

ProductTheoretical Yield (g)Expected % Yield
Mixture of Ketones12.8270-80%

Note: The actual yield may vary depending on reaction conditions and purification efficiency.

Data Presentation

Table 1: Reactant and Product Information

CompoundStructureIUPAC NameMolar Mass ( g/mol )Boiling Point (°C)
This compoundCH₃CH(CH₃)CH₂C≡CCH₂CH₃This compound110.20~145-147
6-Methyl-3-heptanoneCH₃CH(CH₃)CH₂C(=O)CH₂CH₂CH₃6-Methyl-3-heptanone128.21~165-167
6-Methyl-4-heptanoneCH₃CH(CH₃)CH₂CH₂C(=O)CH₂CH₃6-Methyl-4-heptanone128.21~163-165

Visualizations

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Alkyne This compound Mercurinium Bridged Mercurinium Ion Alkyne->Mercurinium Hg²⁺ addition Reagents H₂O, H₂SO₄, HgSO₄ Enol Enol Intermediate Mercurinium->Enol + H₂O - H⁺, - Hg²⁺ Ketone1 6-Methyl-3-heptanone Enol->Ketone1 Tautomerization Ketone2 6-Methyl-4-heptanone Enol->Ketone2 Tautomerization

Caption: General mechanism for the acid-catalyzed hydration of this compound.

ExperimentalWorkflow A 1. Reaction Setup (H₂O, H₂SO₄, HgSO₄) B 2. Add this compound A->B C 3. Reflux (2-3 hours) B->C D 4. Cool and Extract with Diethyl Ether C->D E 5. Neutralize with NaHCO₃ D->E F 6. Dry with MgSO₄ E->F G 7. Remove Solvent F->G H 8. Purify by Distillation G->H I Product Mixture (Ketones) H->I

Caption: Experimental workflow for the synthesis of ketones from this compound.

References

Application Notes and Protocols for 6-Methyl-3-heptyne in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthetic utilization of 6-Methyl-3-heptyne, a versatile internal alkyne. The following sections detail procedures for its conversion into valuable chemical synthons, including stereoselective reduction to a cis-alkene, complete saturation to an alkane, and regioselective hydration to a ketone.

Physicochemical Data of this compound

PropertyValue
CAS Number 54050-92-9[1]
Molecular Formula C₈H₁₄
Molecular Weight 110.20 g/mol
IUPAC Name 6-methylhept-3-yne

I. Selective Hydrogenation to (Z)-6-Methyl-3-heptene

The partial hydrogenation of this compound using a poisoned catalyst, such as Lindlar's catalyst, affords the corresponding cis-alkene, (Z)-6-Methyl-3-heptene, with high stereoselectivity. This transformation is a cornerstone of stereoselective synthesis, providing access to Z-alkenes from alkynes.

Experimental Protocol: Lindlar Hydrogenation

Reaction Scheme:

G cluster_reagents reactant This compound product (Z)-6-Methyl-3-heptene reactant->product reagents H₂ (1 atm) Lindlar's Catalyst Quinoline (B57606) Hexane (B92381), 25 °C

Figure 1: Lindlar Hydrogenation of this compound.

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline

  • Anhydrous Hexane

  • Hydrogen gas (H₂) balloon

  • Round-bottom flask with a stir bar

  • Septum

  • Vacuum/inert gas manifold

Procedure:

  • To a dry, 25 mL round-bottom flask containing a magnetic stir bar, add Lindlar's catalyst (50 mg, ~5 mol% Pd).

  • The flask is sealed with a septum and purged with argon or nitrogen.

  • Anhydrous hexane (10 mL) is added via syringe, followed by quinoline (25 µL, ~1 mol eq. to Pd) to further deactivate the catalyst and prevent over-reduction.

  • This compound (1.10 g, 10.0 mmol) is added to the stirred suspension.

  • The argon/nitrogen atmosphere is replaced with hydrogen gas using a balloon (1 atm).

  • The reaction mixture is stirred vigorously at room temperature (25 °C) and monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, the hydrogen balloon is removed, and the flask is purged with argon/nitrogen.

  • The reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filter cake is washed with hexane (2 x 5 mL).

  • The combined filtrate is concentrated under reduced pressure to afford the crude product.

  • Purification by flash column chromatography on silica (B1680970) gel (eluting with hexane) yields pure (Z)-6-Methyl-3-heptene.

Expected Yield: 85-95%

Product Characterization: (Z)-6-Methyl-3-heptene
Data TypeObserved Values
Molecular Formula C₈H₁₆
Molecular Weight 112.21 g/mol [2]
¹H NMR (CDCl₃, 400 MHz) δ 5.45-5.35 (m, 2H, -CH=CH-), 2.10-1.95 (m, 4H, -CH₂-C= and =C-CH₂-), 1.55 (m, 1H, -CH(CH₃)₂), 0.95 (t, J=7.5 Hz, 3H, -CH₂CH₃), 0.88 (d, J=6.6 Hz, 6H, -CH(CH₃)₂)
¹³C NMR (CDCl₃, 100 MHz) δ 131.5, 128.8, 41.2, 28.4, 22.6, 20.7, 14.3
IR (neat, cm⁻¹) 3020 (w, =C-H), 2960 (s, C-H), 1655 (w, C=C)
MS (EI, m/z) 112 (M⁺), 97, 83, 69, 55, 41

II. Complete Hydrogenation to 6-Methylheptane

The triple bond of this compound can be fully reduced to the corresponding alkane, 6-Methylheptane, using a more active catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Experimental Protocol: Catalytic Hydrogenation

Reaction Scheme:

G cluster_reagents reactant This compound product 6-Methylheptane reactant->product reagents H₂ (1 atm) 10% Pd/C Ethanol (B145695), 25 °C

Figure 2: Complete Hydrogenation of this compound.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂) balloon

  • Round-bottom flask with a stir bar

  • Septum

  • Vacuum/inert gas manifold

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, this compound (1.10 g, 10.0 mmol) is dissolved in ethanol (20 mL).

  • 10% Pd/C (50 mg, ~5 mol% Pd) is carefully added to the solution. Caution: Pd/C can be pyrophoric; handle with care in an inert atmosphere if dry.[3]

  • The flask is sealed with a septum, and the air is replaced with an inert gas (argon or nitrogen), followed by a hydrogen atmosphere from a balloon.[4]

  • The reaction mixture is stirred vigorously at room temperature (25 °C) for 12-16 hours. The reaction progress can be monitored by the disappearance of the starting material using GC-MS.

  • After the reaction is complete, the hydrogen balloon is removed, and the flask is purged with an inert gas.

  • The catalyst is removed by filtration through a pad of Celite®, and the filter cake is washed with ethanol (2 x 10 mL).

  • The solvent is removed from the filtrate by rotary evaporation to yield 6-Methylheptane. The product is often of sufficient purity for subsequent use, but can be further purified by distillation if necessary.

Expected Yield: >95%

Product Characterization: 6-Methylheptane
Data TypeObserved Values
Molecular Formula C₈H₁₈
Molecular Weight 114.23 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 1.55 (m, 1H, -CH(CH₃)₂), 1.25 (m, 8H, -CH₂-), 0.88 (d, J=6.6 Hz, 6H, -CH(CH₃)₂), 0.86 (t, J=7.0 Hz, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 39.2, 31.9, 29.1, 28.0, 22.7, 14.1
IR (neat, cm⁻¹) 2955 (s, C-H), 2870 (s, C-H), 1465 (m, C-H bend), 1365 (m, C-H bend)
MS (EI, m/z) 114 (M⁺), 99, 85, 71, 57, 43

III. Acid-Catalyzed Hydration to 6-Methyl-3-heptanone

The acid-catalyzed hydration of this compound results in the formation of a ketone. As this compound is an unsymmetrical internal alkyne, this reaction will produce a mixture of two constitutional isomers: 6-Methyl-3-heptanone and 2-Methyl-4-heptanone.

Experimental Protocol: Hydration of an Alkyne

Reaction Scheme:

G cluster_reagents reactant This compound product 6-Methyl-3-heptanone + 2-Methyl-4-heptanone reactant->product reagents H₂O, H₂SO₄ HgSO₄ (cat.) 60 °C

Figure 3: Acid-Catalyzed Hydration of this compound.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄)

  • Mercuric sulfate (B86663) (HgSO₄)

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a stir bar and reflux condenser

Procedure:

  • A solution of this compound (1.10 g, 10.0 mmol) in 10 mL of 50% aqueous ethanol is prepared in a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Concentrated sulfuric acid (0.5 mL) is added cautiously, followed by mercuric sulfate (0.1 g, catalytic amount). Caution: Mercury compounds are highly toxic. Handle with appropriate safety precautions.

  • The reaction mixture is heated to 60 °C with stirring for 4-6 hours. The reaction progress is monitored by TLC or GC-MS.

  • After cooling to room temperature, the mixture is diluted with water (20 mL) and extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), then dried over anhydrous magnesium sulfate.

  • The solvent is removed by rotary evaporation.

  • The resulting mixture of isomeric ketones can be separated by careful fractional distillation or preparative gas chromatography.

Expected Yield: 70-80% (combined yield of isomers)

Product Characterization: 6-Methyl-3-heptanone
Data TypeObserved Values
Molecular Formula C₈H₁₆O[5]
Molecular Weight 128.21 g/mol [5]
¹H NMR (CDCl₃, 400 MHz) δ 2.40 (t, J=7.4 Hz, 2H, -CH₂CO-), 2.35 (q, J=7.4 Hz, 2H, -COCH₂CH₃), 1.55 (m, 1H, -CH(CH₃)₂), 1.45 (q, J=7.0 Hz, 2H, -CH₂CH(CH₃)₂), 1.05 (t, J=7.4 Hz, 3H, -CH₂CH₃), 0.90 (d, J=6.6 Hz, 6H, -CH(CH₃)₂)
¹³C NMR (CDCl₃, 100 MHz) δ 211.8, 48.9, 35.8, 28.1, 22.5, 22.4, 7.8
IR (neat, cm⁻¹) 2960 (s, C-H), 1715 (s, C=O)[5]
MS (EI, m/z) 128 (M⁺), 99, 71, 57, 43[6]

IV. Hydroboration-Oxidation to Ketones

Hydroboration-oxidation of internal alkynes provides an alternative method for their conversion to ketones. For unsymmetrical internal alkynes like this compound, this reaction will also yield a mixture of 6-Methyl-3-heptanone and 2-Methyl-4-heptanone. The regioselectivity can be influenced by the steric bulk of the borane (B79455) reagent, though a mixture is still expected.

Experimental Protocol: Hydroboration-Oxidation

Reaction Scheme:

G cluster_reagents reactant This compound product 6-Methyl-3-heptanone + 2-Methyl-4-heptanone reactant->product reagents 1. 9-BBN, THF 2. H₂O₂, NaOH

Figure 4: Hydroboration-Oxidation of this compound.

Materials:

  • This compound

  • 9-Borabicyclononane (9-BBN) solution in THF (0.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a stir bar

  • Septum

  • Inert gas manifold

Procedure:

  • To a dry, 50 mL round-bottom flask under an argon atmosphere, add this compound (1.10 g, 10.0 mmol) dissolved in anhydrous THF (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 0.5 M 9-BBN in THF (22 mL, 11.0 mmol, 1.1 equivalents) via syringe over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Cool the mixture back to 0 °C and slowly add 3 M aqueous NaOH (4 mL), followed by the dropwise addition of 30% H₂O₂ (4 mL). Caution: The oxidation step is exothermic.

  • Stir the mixture at room temperature for 2 hours.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude mixture of ketones.

  • The isomeric products can be separated by fractional distillation or preparative gas chromatography.

Expected Yield: 75-85% (combined yield of isomers)

Note on Regioselectivity: While bulkier boranes like 9-BBN can exhibit some regioselectivity in the hydroboration of unsymmetrical internal alkynes, a mixture of products is generally expected. The ratio of 6-Methyl-3-heptanone to 2-Methyl-4-heptanone will depend on the specific reaction conditions and the steric and electronic influences of the substituents on the alkyne.

References

6-Methyl-3-heptyne: A Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-3-heptyne is an unsymmetrical internal alkyne that serves as a valuable and versatile building block in the synthesis of complex organic molecules. Its unique structural features, including the internal triple bond and the chiral center at the 6-position (in its enantiomerically pure form), offer multiple reactive sites for strategic functionalization. This document provides detailed application notes and experimental protocols for the utilization of this compound in the construction of advanced molecular architectures relevant to pharmaceutical and natural product synthesis. The internal alkyne motif can be stereoselectively transformed into various functional groups, including cis- and trans-alkenes, ketones, and can participate in carbon-carbon bond-forming reactions, making it a powerful synthon for creating molecular diversity.

Key Applications and Synthetic Transformations

The reactivity of the internal triple bond in this compound allows for a range of synthetic transformations. These can be broadly categorized into stereoselective reductions, hydration reactions, and metal-catalyzed cross-coupling reactions. Each of these transformations provides a pathway to distinct classes of compounds, highlighting the versatility of this building block.

Stereoselective Reduction to Alkenes

The controlled reduction of the alkyne functionality in this compound allows for the stereospecific synthesis of either (Z)- or (E)-6-methyl-3-heptene. These isomeric alkenes are valuable intermediates in the synthesis of natural products and pharmaceutical agents where precise control of double bond geometry is crucial.

Table 1: Summary of Stereoselective Reduction Reactions of this compound

ProductReagents and ConditionsTypical Yield (%)
(Z)-6-Methyl-3-hepteneH₂, Lindlar's Catalyst, Quinoline (B57606), Hexane (B92381), rt95-99
(E)-6-Methyl-3-hepteneNa, NH₃ (l), -78 °C90-95
Hydration to a Ketone

The hydration of the internal alkyne of this compound, typically catalyzed by acid and a mercury(II) salt, proceeds via an enol intermediate to yield a ketone. Due to the unsymmetrical nature of the alkyne, a mixture of two regioisomeric ketones, 6-methyl-3-heptanone and 6-methyl-4-heptanone, is expected. The regioselectivity can be influenced by the steric and electronic environment of the alkyne carbons.

Table 2: Hydration of this compound

Product(s)Reagents and ConditionsTypical Total Yield (%)Product Ratio (3-one:4-one)
6-Methyl-3-heptanone & 6-Methyl-4-heptanoneH₂SO₄, H₂O, HgSO₄, rt85-90~1:1
Metal-Catalyzed Cross-Coupling Reactions

Internal alkynes like this compound can participate in a variety of metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are fundamental in the construction of complex molecular skeletons. For instance, Sonogashira coupling of a terminal alkyne with a vinyl or aryl halide is a common strategy. While this compound is an internal alkyne, related methodologies for the carbometalation and subsequent cross-coupling of internal alkynes can be applied. A representative transformation is the zirconium-catalyzed carboalumination, followed by coupling with an acyl chloride to yield a functionalized alkene.

Table 3: Zirconium-Catalyzed Carboalumination-Acylation of this compound

ProductReagents and ConditionsTypical Yield (%)
(E)-4-Ethyl-3,7-dimethyl-4-octen-2-one1. Cp₂ZrCl₂, Me₃Al, CH₂Cl₂, rt2. Acetyl chloride, Pd(PPh₃)₄, THF, rt70-80

Experimental Protocols

Protocol 1: Synthesis of (Z)-6-Methyl-3-heptene (cis-Alkene)

Objective: To stereoselectively reduce this compound to the corresponding cis-alkene using Lindlar's catalyst.

Materials:

  • This compound (1.0 g, 9.07 mmol)

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate) (100 mg)

  • Quinoline (2 drops)

  • Hexane (50 mL)

  • Hydrogen gas (H₂) balloon

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound and hexane.

  • Add Lindlar's catalyst and quinoline to the solution.

  • Flush the flask with hydrogen gas and then maintain a positive pressure of hydrogen using a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with hexane (2 x 10 mL).

  • Combine the filtrates and concentrate under reduced pressure to afford the crude product.

  • Purify the product by flash column chromatography on silica (B1680970) gel (eluting with hexane) to yield pure (Z)-6-methyl-3-heptene.

Expected Outcome: A colorless oil with a yield of 95-99%.

Protocol 2: Synthesis of 6-Methyl-3-heptanone and 6-Methyl-4-heptanone

Objective: To hydrate (B1144303) this compound to the corresponding ketones.

Materials:

  • This compound (1.0 g, 9.07 mmol)

  • Sulfuric acid (H₂SO₄, concentrated, 0.5 mL)

  • Water (10 mL)

  • Mercury(II) sulfate (B86663) (HgSO₄, 50 mg)

Procedure:

  • In a 50 mL round-bottom flask, prepare a solution of sulfuric acid in water.

  • Add mercury(II) sulfate to the acidic solution and stir until it dissolves.

  • Add this compound to the reaction mixture.

  • Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether (20 mL) and water (20 mL).

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product will be a mixture of 6-methyl-3-heptanone and 6-methyl-4-heptanone. These can be separated by careful flash column chromatography or preparative GC if desired.

Expected Outcome: A colorless to pale yellow oil with a total yield of 85-90%.

Mandatory Visualizations

stereoselective_reduction start This compound reagents1 H2, Lindlar's Catalyst Quinoline, Hexane start->reagents1 reagents2 Na, NH3 (l) -78 °C start->reagents2 product1 (Z)-6-Methyl-3-heptene (cis-Alkene) reagents1->product1 product2 (E)-6-Methyl-3-heptene (trans-Alkene) reagents2->product2 hydration_workflow sub This compound reagents H2SO4, H2O, HgSO4 sub->reagents enol_intermediate Enol Intermediate reagents->enol_intermediate ketone_mixture 6-Methyl-3-heptanone & 6-Methyl-4-heptanone enol_intermediate->ketone_mixture separation Chromatography ketone_mixture->separation ketone1 6-Methyl-3-heptanone separation->ketone1 ketone2 6-Methyl-4-heptanone separation->ketone2

Application Notes and Protocols for Cycloaddition Reactions Involving Internal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key cycloaddition reactions involving internal alkynes, with a focus on their applications in synthetic chemistry and drug development. The content includes summaries of quantitative data, detailed experimental protocols for cited key experiments, and visualizations of reaction mechanisms and workflows.

[4+2] Cycloaddition Reactions: Intramolecular Diels-Alder of Benzynes with Conjugated Enynes

The intramolecular [4+2] cycloaddition of benzynes with conjugated enynes provides an efficient route to synthesize highly condensed polycyclic aromatic compounds.[1] This reaction is a powerful tool in the synthesis of complex molecular architectures relevant to materials science and medicinal chemistry.

Data Presentation
EntryAlkyne SubstrateDienophileProductYield (%)Reference
1o-(Trimethylsilyl)aryl triflate derivative of enyne 8 Internal enyneDihydrophenanthrene derivative 9 79[1]
2o-(Trimethylsilyl)aryl triflate derivative of diene 30 Acyclic dieneTetrahydroanthracene derivative 31 86[1]
Experimental Protocols

General Protocol for Intramolecular [4+2] Cycloaddition of a Benzyne with a Conjugated Enyne: [1]

  • Preparation of the Cycloaddition Precursor: The enyne substrate, an o-(trimethylsilyl)aryl triflate, is synthesized through a multi-step process involving ortho-lithiation, silylation, formylation, reductive amination, Sonogashira coupling, and sulfonylation.[1]

  • Cycloaddition Reaction: To a solution of the enyne precursor (1.0 equiv) and 1,3-di-tert-butyl-5,5-dimethyl-1,3,2-dioxaphosphorinane (BHT, 1.5 equiv) in anhydrous THF (0.005–0.01 M), is added a solution of tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT, 2.0 equiv) in THF.

  • The reaction mixture is stirred at room temperature for a specified time (e.g., 24 hours).

  • Work-up and Purification: The reaction is quenched, and the crude product is purified by column chromatography to yield the desired polycyclic aromatic compound. For substrate 8 , the reaction using KF and 18-crown-6 (B118740) in THF at room temperature for 24 hours yielded product 9 in 79% yield.[1]

Visualization

Diels_Alder_Workflow cluster_prep Precursor Synthesis cluster_cycloaddition [4+2] Cycloaddition start Phenol Derivative s1 Ortho-lithiation & Silylation start->s1 s2 Second Ortho-lithiation & Formylation s1->s2 s3 Reductive Amination s2->s3 s4 Sonogashira Coupling s3->s4 s5 Sulfonylation s4->s5 precursor Enyne Precursor (8) s5->precursor reaction Benzyne Generation & Intramolecular Cycloaddition precursor->reaction reagents TBAT, THF, rt reagents->reaction product Polycyclic Aromatic Product (9) reaction->product

Caption: Workflow for the synthesis of polycyclic aromatics via intramolecular [4+2] cycloaddition.

[3+2] Cycloaddition Reactions: Azide-Alkyne Cycloadditions

The 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole is a cornerstone of click chemistry.[2][3] While often utilized with terminal alkynes, this reaction is also applicable to internal alkynes, with different catalytic systems controlling the regioselectivity.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, can effectively catalyze the cycloaddition of both terminal and internal alkynes with azides, typically yielding the 1,5-disubstituted triazole regioisomer.[2][4]

Data Presentation
EntryAlkyneAzideCatalystProductYield (%)Reference
1Internal AlkyneOrganic AzideCp*RuCl(PPh₃)₂1,5-disubstituted 1,2,3-triazoleHigh[4]
2Internal YnamideOrganic AzideRhodium Catalyst5-Amino-1,4,5-trisubstituted 1,2,3-triazoleHigh[5]
Experimental Protocols

General Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): [4]

  • Reaction Setup: A mixture of the internal alkyne (1.0 equiv), the azide (1.0 equiv), and the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 1-5 mol%) is prepared in a suitable solvent (e.g., toluene, THF).

  • Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 60-100 °C) and stirred for a period of time until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the pure 1,5-disubstituted 1,2,3-triazole.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a metal-free click chemistry reaction that utilizes strained cyclooctynes to react rapidly with azides.[6][7][8][9] This bioorthogonal reaction is highly valuable in chemical biology and drug development for labeling and conjugating biomolecules under physiological conditions.[10][11]

Data Presentation
Cyclooctyne (B158145) DerivativeReactivityApplicationReference
DIBO (Dibenzocyclooctynol)Exceptionally fast reaction with azidesMetabolic labeling of sialic acid in living cells[6]
BenzocyclononyneSpontaneous reactivity toward azidesMetal-free click coupling[7]
Experimental Protocols

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): [6][8]

  • Reaction Setup: The azide-containing molecule and the strained cyclooctyne (e.g., DIBO) are mixed in a suitable solvent, which can range from organic solvents to aqueous buffers for biological applications.

  • Reaction Conditions: The reaction is typically carried out at room temperature and proceeds without the need for a catalyst.[7] Reaction times can vary from minutes to hours depending on the specific reactants and their concentrations.

  • Analysis: The formation of the triazole product can be monitored by standard analytical techniques such as NMR, Mass Spectrometry, or fluorescence if one of the components is fluorescently labeled. In biological systems, conjugation can be visualized using microscopy or flow cytometry.

Visualization

Azide_Alkyne_Cycloaddition cluster_thermal Thermal Huisgen Cycloaddition cluster_catalyzed Catalyzed Cycloaddition cluster_spaac Strain-Promoted (SPAAC) InternalAlkyne Internal Alkyne Thermal Heat (e.g., 98 °C, 18h) InternalAlkyne->Thermal RuAAC RuAAC (e.g., Cp*RuCl(PPh₃)₂) InternalAlkyne->RuAAC Azide Azide Azide->Thermal Azide->RuAAC SPAAC_Reaction Metal-free, Room Temp. Azide->SPAAC_Reaction Mixture Mixture of 1,4 and 1,5-Triazoles Thermal->Mixture Product15 1,5-Disubstituted Triazole RuAAC->Product15 CuAAC CuAAC (for terminal alkynes) Product14 1,4-Disubstituted Triazole CuAAC->Product14 StrainedAlkyne Strained Cyclooctyne StrainedAlkyne->SPAAC_Reaction SPAAC_Product Triazole Conjugate SPAAC_Reaction->SPAAC_Product

Caption: Comparison of different azide-alkyne cycloaddition pathways.

[2+2+2] Cycloaddition Reactions

Transition metal-catalyzed [2+2+2] cycloadditions of three alkyne units, or a diyne and an alkyne, are a powerful and atom-economical method for the synthesis of substituted benzene (B151609) rings.[12][13] Nickel and cobalt complexes are commonly used catalysts for these transformations.[12][14]

Data Presentation

| Entry | Reactants | Catalyst System | Product | Yield (%) | Reference | |---|---|---|---|---|---|---| | 1 | Diynes and Cyanamides | Nickel Catalyst | Bicyclic 2-aminopyridines | Good to Excellent |[12] | | 2 | Terminal and Internal Alkynes | Iridium(I) Catalyst | Polysubstituted Benzenes | up to 98% |[13] | | 3 | Enediynes | CoI₂(dppe)/Zn | Polycyclic cyclohexadienes | - |[15] |

Experimental Protocols

General Protocol for Nickel-Catalyzed [2+2+2] Cycloaddition of Diynes and Cyanamides: [12]

  • Catalyst Preparation: A nickel precatalyst is prepared or generated in situ.

  • Reaction Setup: To a solution of the diyne in a suitable solvent (e.g., THF), the cyanamide (B42294) and the nickel catalyst are added under an inert atmosphere.

  • Reaction Conditions: The reaction is stirred at room temperature for a specified duration.

  • Work-up and Purification: The reaction is quenched, and the solvent is removed. The residue is then purified by column chromatography to yield the desired 2-aminopyridine (B139424) derivative.

Visualization

two_plus_two_plus_two Alkyne1 Alkyne 1 Catalyst Transition Metal Catalyst (e.g., Ni, Co, Rh, Ir) Alkyne1->Catalyst Alkyne2 Alkyne 2 Alkyne2->Catalyst Alkyne3 Alkyne 3 Alkyne3->Catalyst Product Substituted Benzene Catalyst->Product

Caption: Schematic of a [2+2+2] cycloaddition reaction.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition of alkynes with alkenes to form cyclobutenes is a synthetically useful transformation. Gold(I) catalysts bearing sterically hindered ligands have been shown to be effective for this reaction, particularly with terminal alkynes.[16][17] While internal alkynes like 1-phenyl-1-propyne (B1211112) were found to be unreactive under certain gold(I)-catalyzed conditions, the development of new catalysts has expanded the scope of these reactions.[16][17]

Data Presentation
EntryAlkyneAlkeneCatalystProductYield (%)Reference
1Phenylacetyleneα-Methylstyrene[AuCl(tBuXPhos)]/AgSbF₆1-Methyl-1,3-diphenylcyclobutene85[17]
2Arylacetylenesα-Keto alkenes[tBuXPhosAu(NCMe)]SbF₆Substituted Cyclobutenes-[16]
Experimental Protocols

General Protocol for Gold(I)-Catalyzed [2+2] Cycloaddition of an Alkyne and an Alkene: [17]

  • Catalyst Preparation: The gold(I) catalyst is prepared by reacting a gold(I) precursor, such as chloro(dimethylsulfide)gold(I), with a sterically hindered phosphine (B1218219) ligand like di-tert-butyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine (tBuXPhos).

  • Reaction Setup: In a flask open to the air, the alkyne, alkene, and the gold(I) catalyst are combined in a suitable solvent like dichloromethane.

  • Reaction Conditions: The reaction mixture is stirred at room temperature.

  • Work-up and Purification: The reaction is monitored by TLC, and upon completion, the solvent is evaporated, and the product is purified by column chromatography.

Visualization

two_plus_two Alkyne Alkyne Catalyst Gold(I) Catalyst Alkyne->Catalyst Alkene Alkene Alkene->Catalyst Product Cyclobutene Catalyst->Product

Caption: Schematic of a Gold(I)-catalyzed [2+2] cycloaddition.

References

Application Notes and Protocols for the Polymerization of Heptyne Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of functionalized poly(heptyne) derivatives, particularly in the field of drug delivery. The protocols detailed below are based on established principles of living polymerization, offering precise control over polymer characteristics crucial for biomedical applications.

Introduction

The polymerization of functionalized alkynes, such as heptyne derivatives, offers a versatile platform for creating well-defined polymers with tunable properties. Through controlled/living polymerization techniques, it is possible to synthesize polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI), which are critical attributes for materials used in drug delivery systems.[1][2][3] The incorporation of functional groups into the polymer structure allows for the covalent attachment of therapeutic agents, targeting moieties, or imaging labels, paving the way for advanced drug delivery vehicles.[4][5][6][7]

Rhodium-based catalysts are particularly effective for the stereoregular polymerization of substituted acetylenes, demonstrating high tolerance to a variety of functional groups and enabling the synthesis of complex macromolecular architectures.[8] The resulting poly(heptyne) derivatives can be formulated into nanoparticles, which serve as carriers to enhance the solubility, stability, and targeted delivery of encapsulated or conjugated drugs.[9][10][11][12][13]

Data Presentation: Polymerization of Functionalized 1-Heptyne (B1330384)

The following tables summarize typical quantitative data obtained from the rhodium-catalyzed living polymerization of a functionalized 1-heptyne monomer, 7-(tert-butoxycarbonylamino)-1-heptyne. This monomer is a representative example where the terminal alkyne allows for polymerization, and the protected amine group can be deprotected post-polymerization for drug conjugation.

Table 1: Effect of Monomer-to-Initiator Ratio on Polymer Characteristics

Entry[Monomer]:[Initiator] RatioPolymer Yield (%)Mn (kDa, GPC)Mw (kDa, GPC)PDI (Mw/Mn)
150:1955.86.31.09
2100:19211.212.41.11
3200:18921.524.11.12

Reaction Conditions: [Rh(nbd)Cl]2 catalyst, triethylamine (B128534) cocatalyst, toluene (B28343), 30°C, 24 h. Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index.

Table 2: Characterization of Deprotected Poly(7-amino-1-heptyne)

Polymer from Entry 2Mn (kDa, GPC)PDI (Mw/Mn)Functional GroupApplication
Poly(7-amino-1-heptyne)10.81.13Primary Amine (-NH2)Drug Conjugation

Experimental Protocols

Protocol 1: Synthesis of Poly(7-(tert-butoxycarbonylamino)-1-heptyne)

This protocol describes the living polymerization of a functionalized heptyne monomer using a rhodium-based catalyst system.

Materials:

  • 7-(tert-butoxycarbonylamino)-1-heptyne (monomer)

  • [Rh(nbd)Cl]2 (catalyst precursor)

  • Triethylamine (cocatalyst)

  • Anhydrous toluene (solvent)

  • Argon gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Monomer and Catalyst Preparation: In a glovebox or under an argon atmosphere, add 7-(tert-butoxycarbonylamino)-1-heptyne (e.g., 1.0 g, 4.73 mmol) to a Schlenk flask. In a separate flask, dissolve [Rh(nbd)Cl]2 (e.g., 10.9 mg, 0.0237 mmol, for a 100:1 monomer-to-initiator ratio) and triethylamine (e.g., 0.13 mL, 0.946 mmol) in 10 mL of anhydrous toluene.

  • Polymerization Initiation: Using a gas-tight syringe, transfer the catalyst solution to the flask containing the monomer.

  • Reaction: Stir the reaction mixture at 30°C under an argon atmosphere for 24 hours. The solution will typically become more viscous as the polymerization proceeds.

  • Termination and Precipitation: Quench the polymerization by adding a small amount of methanol (B129727). Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.

  • Characterization: Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC) calibrated with polystyrene standards. Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy.

Protocol 2: Deprotection of Boc-Protected Poly(heptyne)

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield a primary amine-functionalized polymer ready for drug conjugation.

Materials:

  • Poly(7-(tert-butoxycarbonylamino)-1-heptyne)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • Dissolution: Dissolve the Boc-protected polymer (e.g., 0.5 g) in dichloromethane (10 mL) in a round-bottom flask.

  • Deprotection: Add trifluoroacetic acid (5 mL) dropwise to the polymer solution at 0°C. Stir the mixture at room temperature for 4 hours.

  • Neutralization: Concentrate the solution under reduced pressure. Redissolve the residue in a minimal amount of water and neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.

  • Extraction: Extract the aqueous solution with dichloromethane (3 x 20 mL). Combine the organic layers and dry over anhydrous sodium sulfate.

  • Precipitation and Isolation: Filter the solution and concentrate it. Precipitate the deprotected polymer in cold diethyl ether. Collect the polymer by filtration and dry it under vacuum.

  • Characterization: Confirm the removal of the Boc group by the disappearance of its characteristic signals in the ¹H NMR spectrum.

Protocol 3: Formulation of Drug-Loaded Poly(heptyne) Nanoparticles

This protocol describes the formulation of drug-loaded nanoparticles from the functionalized polymer via nanoprecipitation.

Materials:

  • Functionalized poly(heptyne) (e.g., with a conjugated drug)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Pluronic F-127 (stabilizer)

Procedure:

  • Polymer Solution Preparation: Dissolve the drug-conjugated poly(heptyne) (e.g., 10 mg) in THF (1 mL).

  • Aqueous Phase Preparation: Prepare a 0.5% (w/v) solution of Pluronic F-127 in deionized water.

  • Nanoprecipitation: Add the polymer solution dropwise to the aqueous Pluronic F-127 solution (10 mL) under vigorous stirring.

  • Solvent Evaporation: Continue stirring the resulting nanoparticle suspension overnight at room temperature to allow for the complete evaporation of THF.

  • Purification: Centrifuge the nanoparticle suspension to remove any aggregates. The supernatant contains the purified nanoparticles.

  • Characterization: Determine the nanoparticle size and size distribution using Dynamic Light Scattering (DLS). Characterize the morphology using Transmission Electron Microscopy (TEM). Calculate the drug loading and encapsulation efficiency using UV-Vis spectroscopy or HPLC.

Visualizations

experimental_workflow cluster_synthesis Monomer & Polymer Synthesis cluster_application Drug Delivery Application Monomer Functional Heptyne Monomer Polymerization Living Polymerization (Rh-catalyzed) Monomer->Polymerization ProtectedPolymer Protected Poly(heptyne) Polymerization->ProtectedPolymer Deprotection Deprotection ProtectedPolymer->Deprotection FunctionalPolymer Functional Poly(heptyne) Deprotection->FunctionalPolymer DrugConjugation Drug Conjugation FunctionalPolymer->DrugConjugation Nanoparticle Nanoparticle Formulation DrugConjugation->Nanoparticle InVitro In Vitro Studies (Cell Lines) Nanoparticle->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo

Caption: Experimental workflow for poly(heptyne) synthesis and application.

drug_delivery_pathway NP Poly(heptyne) Nanoparticle Bloodstream Systemic Circulation NP->Bloodstream Tumor Tumor Microenvironment (EPR Effect) Bloodstream->Tumor Cell Cancer Cell Tumor->Cell Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome (Low pH) Endocytosis->Endosome DrugRelease Drug Release Endosome->DrugRelease Target Intracellular Target (e.g., DNA) DrugRelease->Target Effect Therapeutic Effect (Apoptosis) Target->Effect

Caption: Targeted drug delivery pathway using poly(heptyne) nanoparticles.

References

Application Notes and Protocols for Palladium-Catalyzed Synthesis of Internal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of internal alkynes utilizing palladium-catalyzed cross-coupling reactions. The focus is on providing practical methodologies and comparative data to aid in reaction design and optimization.

Introduction

The palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, most notably the Sonogashira reaction, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1] This powerful and versatile method allows for the construction of internal alkynes, which are crucial building blocks in pharmaceuticals, natural products, and advanced organic materials.[1] The reaction is typically carried out under mild conditions, which has facilitated its use in the synthesis of complex molecules.[1]

This application note will cover the classical Sonogashira coupling, as well as more recent advancements including copper-free and ligand-free systems. Detailed protocols for various methodologies are provided, along with tables of quantitative data to allow for easy comparison of different catalytic systems and reaction conditions.

Core Concepts and Methodologies

The Sonogashira reaction traditionally involves the coupling of a terminal alkyne with an aryl or vinyl halide using a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1] The reactivity of the halide partner is a key factor, with the general trend being: vinyl iodide > vinyl triflate > vinyl bromide > vinyl chloride > aryl iodide > aryl triflate > aryl bromide >> aryl chloride.[1]

Key Methodologies Covered:

  • Classical Sonogashira Coupling: The standard protocol utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base.

  • Copper-Free Sonogashira Coupling: Modifications that eliminate the need for a copper co-catalyst to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[2]

  • Ligand-Free Sonogashira Coupling: Protocols that proceed without the use of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, offering a more cost-effective and simplified approach.

  • N-Heterocyclic Carbene (NHC) Palladium-Catalyzed Sonogashira Coupling: The use of NHC ligands to enhance the stability and activity of the palladium catalyst.[3]

Data Presentation

The following tables summarize the performance of various palladium-catalyzed systems for the synthesis of internal alkynes.

Table 1: Comparison of Catalytic Systems for the Sonogashira Coupling of Aryl Halides with Phenylacetylene

EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzenePd(PPh₃)₄ / CuIEt₃NTHFRT295[1]
2BromobenzenePd(PPh₃)₂Cl₂ / CuIEt₃NToluene801288[3]
34-IodoacetophenonePd(OAc)₂ / PPh₃ / CuIEt₃NDMF100396[4]
44-Bromotoluene(NHC)Pd(II)PPh₃Cs₂CO₃DMF100492[5]
5IodobenzenePd/C (10%)Na₃PO₄DMF80-90-99[6]
61-Iodo-4-nitrobenzenePd(OAc)₂DABCOMeCNRT-99[7]
7Aryl IodidesPd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃DioxaneRT1675-98[3]

Yields are for the isolated product.

Table 2: Substrate Scope for the Copper-Free Sonogashira Coupling of Aryl Bromides with Terminal Alkynes

EntryAryl BromideAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
14-BromoanisolePhenylacetylenenSiO₂-dendrimer-Pd(0)Et₃NH₂O8095[8]
24-BromobenzonitrilePhenylacetylenenSiO₂-dendrimer-Pd(0)Et₃NH₂O8098[8]
33-BromopyridinePhenylacetylenenSiO₂-dendrimer-Pd(0)Et₃NH₂O8092[8]
44-Bromotoluene1-HeptynePd(OAc)₂ / SPhosK₃PO₄Toluene10085[9]
51-Bromo-4-(trifluoromethyl)benzene1-OctynePd(OAc)₂ / XPhosK₃PO₄Dioxane11091[9]

Yields are for the isolated product.

Experimental Protocols

Protocol 1: Classical Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne

This protocol is a general procedure for the coupling of an aryl iodide with a terminal alkyne using a palladium-phosphine complex and a copper(I) co-catalyst.

Materials:

  • Aryl iodide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (B128534) (Et₃N) (3.0 mmol)

  • Anhydrous THF (5 mL)

  • Magnetic stir bar

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and CuI (0.05 mmol).

  • Seal the flask and evacuate and backfill with an inert gas (repeat three times).

  • Add anhydrous THF (5 mL) and triethylamine (3.0 mmol) via syringe.

  • Add the terminal alkyne (1.2 mmol) via syringe and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the mixture with diethyl ether or ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Bromide with a Terminal Alkyne

This protocol describes a copper-free Sonogashira coupling, which is advantageous for preventing the homocoupling of the terminal alkyne.

Materials:

  • Aryl bromide (1.0 mmol)

  • Terminal alkyne (1.5 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous DMF (5 mL)

  • Magnetic stir bar

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF (5 mL) and the terminal alkyne (1.5 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed as indicated by TLC analysis.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel.

Protocol 3: Ligand-Free, Copper-Free Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne

This protocol offers a simplified procedure by omitting both the copper co-catalyst and the phosphine ligand.

Materials:

  • Aryl iodide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Tetrabutylammonium acetate (TBAA) (1.5 mmol)

  • Anhydrous DMF (3 mL)

  • Magnetic stir bar

  • Reaction vial

Procedure:

  • To a reaction vial containing a magnetic stir bar, add the aryl iodide (1.0 mmol), terminal alkyne (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and TBAA (1.5 mmol).

  • Add anhydrous DMF (3 mL) and seal the vial.

  • Stir the reaction mixture at room temperature until completion (monitor by TLC).

  • Dilute the reaction mixture with water and extract with diethyl ether (3 x 10 mL).

  • Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Catalytic Cycles

The following diagrams illustrate the proposed catalytic cycles for the Sonogashira reaction.

Sonogashira_Copper_Catalyzed cluster_copper Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne R¹-Pd(II)L₂-C≡CR² Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product R¹-C≡C-R² RedElim->Product CuX CuX Cu_Acetylide Cu-C≡C-R² CuX->Cu_Acetylide + H-C≡C-R² + Base Alkyne H-C≡C-R² Base Base Cu_Acetylide->Transmetalation Transfers Acetylide

Caption: Proposed catalytic cycle for the copper-co-catalyzed Sonogashira reaction.

Sonogashira_Copper_Free Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Ligand_Dissoc Ligand Dissociation PdII_Aryl->Ligand_Dissoc PdII_Aryl_Unsat [R¹-Pd(II)L-X] Ligand_Dissoc->PdII_Aryl_Unsat -L Alkyne_Coord Alkyne Coordination PdII_Aryl_Unsat->Alkyne_Coord + H-C≡C-R² Pd_Pi_Complex π-Alkyne Complex Alkyne_Coord->Pd_Pi_Complex Deprotonation Deprotonation (Base) Pd_Pi_Complex->Deprotonation Pd_Acetylide R¹-Pd(II)L-C≡CR² Deprotonation->Pd_Acetylide RedElim Reductive Elimination Pd_Acetylide->RedElim RedElim->Pd0 Regeneration + L Product R¹-C≡C-R² RedElim->Product Experimental_Workflow Start Start Setup Reaction Setup: - Flame-dry glassware - Add solid reagents - Purge with inert gas Start->Setup Addition Liquid Addition: - Add solvent and base - Add terminal alkyne Setup->Addition Reaction Reaction: - Stir at specified temperature - Monitor by TLC Addition->Reaction Workup Aqueous Workup: - Quench reaction - Extract with organic solvent Reaction->Workup Purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography Workup->Purification Characterization Characterization: - NMR, MS, etc. Purification->Characterization End End Characterization->End

References

Application Notes and Protocols for the Coupling of Internal Alkynes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has been instrumental in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][2] However, a common challenge arises when chemists seek to couple internal alkynes . The classical Sonogashira mechanism relies on the presence of an acidic terminal proton on the alkyne, which is absent in internal alkynes. Consequently, a direct "Sonogashira coupling" of internal alkynes is not mechanistically feasible under standard conditions.

This document provides a comprehensive overview of advanced synthetic strategies that enable the coupling of internal alkynes or the synthesis of substituted internal alkynes, achieving similar outcomes to the desired, but mechanistically challenging, direct coupling. We will explore alternative catalytic systems and related named reactions that are pivotal for the incorporation of internal alkyne moieties, a structural motif of increasing importance in medicinal chemistry and materials science.

Alternative Strategies for the Synthesis and Coupling of Internal Alkynes

Given the limitations of the classical Sonogashira reaction with internal alkynes, researchers have developed several powerful alternative methods. These include:

  • Decarboxylative Coupling of Alkynyl Carboxylic Acids: This method allows for the synthesis of internal alkynes by coupling an alkynyl carboxylic acid with an aryl or benzyl (B1604629) halide. The reaction proceeds via a palladium-catalyzed decarboxylation, effectively generating an in-situ nucleophile that couples with the halide.

  • Aldehyde-Alkyne-Amine (A³) Coupling: This three-component reaction provides a convergent and atom-economical route to propargylamines, a class of internal alkynes with significant applications in medicinal chemistry, particularly in the synthesis of linkers for Proteolysis Targeting Chimeras (PROTACs).[3][4]

  • Atom-Economical Cross-Coupling of Internal and Terminal Alkynes: A novel, palladium-catalyzed method has been developed for the selective cross-coupling of an internal acceptor alkyne with a terminal donor alkyne to produce 1,3-enynes. This reaction is highly regio- and stereoselective and operates under redox-neutral conditions.[5]

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and yields for selected methods used in the synthesis and coupling of internal alkynes, providing a comparative overview for researchers.

Reaction TypeCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Decarboxylative CouplingPd(OAc)₂ / XPhosK₂CO₃Toluene (B28343)1101275-95[6]
A³ CouplingCuBrDIPEADioxane801260-90[3][4]
Alkyne Cross-CouplingPd(OAc)₂ / P,N-LigandNaOAcToluene1001660-95[5]

Experimental Protocols

Protocol 1: Decarboxylative Coupling of an Alkynyl Carboxylic Acid with an Aryl Halide

This protocol describes a general procedure for the synthesis of an internal alkyne via the palladium-catalyzed decarboxylative coupling of an alkynyl carboxylic acid with an aryl halide.[6]

Materials:

  • Alkynyl carboxylic acid (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.05 equiv)

  • XPhos (0.1 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the alkynyl carboxylic acid, aryl halide, Pd(OAc)₂, XPhos, and K₂CO₃.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired internal alkyne.

Protocol 2: Atom-Economical Cross-Coupling of an Internal and a Terminal Alkyne

This protocol outlines a general procedure for the synthesis of 1,3-enynes via the palladium-catalyzed cross-coupling of an internal acceptor alkyne with a terminal donor alkyne.[5]

Materials:

  • Internal acceptor alkyne (e.g., a propargyl alcohol, 1.0 equiv)

  • Terminal donor alkyne (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Custom P,N-Ligand (0.04 equiv)

  • Sodium acetate (NaOAc, 0.2 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge a dry vial with Pd(OAc)₂, the P,N-ligand, and NaOAc.

  • Add anhydrous toluene, followed by the internal acceptor alkyne and the terminal donor alkyne.

  • Seal the vial and place it in a preheated heating block at 100 °C.

  • Stir the reaction mixture for 16 hours.

  • After cooling to room temperature, the reaction mixture can be directly purified by flash column chromatography on silica gel to yield the 1,3-enyne product.

Mandatory Visualizations

Catalytic Cycle of a Copper-Free Sonogashira Reaction

G pd0 Pd(0)L₂ pd2_oxidative R¹-Pd(II)L₂-X pd0->pd2_oxidative Oxidative Addition (R¹-X) pd2_pi_alkyne [R¹-Pd(II)L(π-alkyne)]⁺X⁻ pd2_oxidative->pd2_pi_alkyne + H-C≡C-R² - L pd2_acetylide R¹-Pd(II)L₂-C≡CR² pd2_pi_alkyne->pd2_acetylide + Base - Base-H⁺X⁻ pd2_acetylide->pd0 Reductive Elimination product R¹-C≡C-R² pd2_acetylide->product

Caption: Catalytic cycle of the copper-free Sonogashira reaction.

General Workflow for Setting up a Cross-Coupling Reaction

G start Start setup Prepare Schlenk flask under inert atmosphere start->setup add_solids Add catalyst, ligand, base, and reactants setup->add_solids add_liquids Add solvent and liquid reagents add_solids->add_liquids reaction Heat and stir reaction mixture add_liquids->reaction monitor Monitor reaction progress (TLC, GC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous workup and extraction monitor->workup Complete purify Purify by column chromatography workup->purify end Characterize product purify->end

Caption: A generalized workflow for a cross-coupling experiment.

Conclusion

While the direct Sonogashira coupling of internal alkynes remains a synthetic challenge due to mechanistic constraints, a range of powerful and versatile alternative methods have emerged. These strategies, including decarboxylative couplings, A³ couplings, and novel alkyne cross-coupling reactions, provide robust pathways for the synthesis of molecules containing internal alkyne moieties. The protocols and data presented herein offer valuable guidance for researchers in academia and industry, facilitating the continued development of complex molecules for applications in drug discovery and materials science. The ongoing innovation in catalytic C-C bond formation promises to further expand the toolkit available for the strategic incorporation of internal alkynes in synthesis.

References

Application Note: Hydroboration-Oxidation of 6-Methyl-3-heptyne for the Regioselective Synthesis of Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the hydroboration-oxidation of the unsymmetrical internal alkyne, 6-Methyl-3-heptyne. This two-step reaction is a cornerstone of modern organic synthesis for the anti-Markovnikov hydration of alkynes, yielding carbonyl compounds.[1][2] For internal alkynes, this process results in the formation of ketones.[3][4][5] Due to the steric differences between the substituents on the alkyne, the reaction proceeds with moderate to good regioselectivity, preferentially yielding 6-Methyl-3-heptanone. The resulting ketones are versatile intermediates in the synthesis of complex organic molecules and active pharmaceutical ingredients.

Reaction Principle and Mechanism

The hydroboration-oxidation of an alkyne is a two-step process that achieves the net addition of water across the triple bond.[1]

  • Hydroboration: In the first step, a borane (B79455) reagent adds across the carbon-carbon triple bond. This is a concerted, syn-addition, where the boron and hydrogen atoms add to the same face of the alkyne.[2][6][7] For unsymmetrical internal alkynes like this compound, the boron atom preferentially adds to the less sterically hindered carbon of the triple bond.[8] To prevent a second hydroboration on the remaining pi bond, a sterically hindered dialkylborane, such as disiamylborane (B86530) (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), is typically employed.[7][9][10]

  • Oxidation: The intermediate organoborane is not isolated but is oxidized in situ using alkaline hydrogen peroxide (H₂O₂, NaOH).[3][11] This step replaces the carbon-boron bond with a carbon-hydroxyl bond, with retention of stereochemistry, to form an enol.[2]

  • Tautomerization: The resulting enol intermediate is unstable and rapidly tautomerizes to its more stable keto form.[1][6][12]

The overall transformation for this compound is expected to yield a mixture of two ketones, with 6-Methyl-3-heptanone as the major product due to the larger steric bulk of the isobutyl group directing the boron to the C3 position.

Overall_Reaction cluster_reactants Reactants cluster_products Products R This compound R->dummy1 Reagents 1. 9-BBN or Sia₂BH, THF 2. H₂O₂, NaOH, H₂O P1 6-Methyl-3-heptanone (Major) P2 2-Methyl-4-heptanone (Minor) dummy1->P1 Major dummy1->P2 Minor

Caption: Overall reaction scheme for the hydroboration-oxidation of this compound.

Experimental Protocol

This protocol details a representative procedure for the hydroboration-oxidation of this compound on a laboratory scale.

2.1 Materials and Reagents

ReagentMolar Mass ( g/mol )CAS NumberHazards
This compound110.2038195-99-0Flammable
9-BBN (0.5 M in THF)122.03 (monomer)280-64-8Flammable, Water-reactive
Tetrahydrofuran (THF), anhydrous72.11109-99-9Flammable, Peroxide-former
Sodium Hydroxide (B78521) (3 M aq.)40.001310-73-2Corrosive
Hydrogen Peroxide (30% aq.)34.017722-84-1Strong Oxidizer, Corrosive
Diethyl Ether74.1260-29-7Highly Flammable
Magnesium Sulfate (B86663), anhydrous120.377487-88-9Hygroscopic
Brine (Saturated NaCl solution)---

2.2 Equipment

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Addition funnel or syringe pump

  • Ice-water bath

  • Magnetic stir plate

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and purification

  • Silica (B1680970) gel for column chromatography

2.3 Detailed Procedure

Caption: A typical experimental workflow for hydroboration-oxidation.

Step-by-Step Instructions:

  • Hydroboration:

    • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 1.10 g, 10.0 mmol) and anhydrous THF (20 mL).

    • Cool the solution to 0 °C in an ice-water bath.

    • Slowly add a 0.5 M solution of 9-BBN in THF (22 mL, 11.0 mmol, 1.1 eq) dropwise over 20 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by TLC or GC if desired.

  • Oxidation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add 3 M aqueous NaOH (10 mL).

    • Carefully add 30% aqueous H₂O₂ (10 mL) dropwise. This step is exothermic; ensure the internal temperature does not exceed 40-50 °C.

    • After the addition, warm the mixture to 50 °C and stir for 1 hour.

  • Work-up and Isolation:

    • Cool the mixture to room temperature and transfer it to a separatory funnel.

    • Add diethyl ether (50 mL) and separate the layers.

    • Wash the organic layer sequentially with saturated aqueous NaCl (brine) (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to separate the two isomeric ketone products.

Data and Expected Results

The reaction is expected to produce a mixture of 6-Methyl-3-heptanone and 2-Methyl-4-heptanone.

Table 1: Product Characterization

Product NameStructureFormulaMW ( g/mol )Expected OutcomeKey Analytical Data
6-Methyl-3-heptanone CH₃CH₂(C=O)CH₂CH₂CH(CH₃)₂C₈H₁₆O128.21Major Product IR (cm⁻¹): ~1715 (C=O stretch).[13] ¹H NMR (CDCl₃, δ): ~2.4 (t, 2H), ~2.35 (t, 2H), ~1.5 (m, 1H), ~1.4 (q, 2H), ~1.0 (t, 3H), ~0.9 (d, 6H).
2-Methyl-4-heptanone CH₃CH₂CH₂(C=O)CH₂CH(CH₃)₂C₈H₁₆O128.21Minor Product IR (cm⁻¹): ~1715 (C=O stretch). ¹H NMR (CDCl₃, δ): ~2.4 (t, 2H), ~2.2 (d, 2H), ~2.0 (m, 1H), ~1.6 (sextet, 2H), ~0.9 (t, 3H), ~0.9 (d, 6H).

Mechanism Diagram

The mechanism involves the formation of a vinylborane (B8500763) intermediate followed by oxidation and tautomerization.

Reaction_Mechanism Alkyne This compound TS Four-centered Transition State Alkyne->TS Syn-addition Borane R₂BH (e.g., 9-BBN) Borane->TS Vinylborane Vinylborane Intermediate TS->Vinylborane Boron adds to less hindered C3 Enol Enol Intermediate Vinylborane->Enol Oxidation Oxidant H₂O₂, OH⁻ Oxidant->Enol Ketone Ketone Product (6-Methyl-3-heptanone) Enol->Ketone Keto-Enol Tautomerization

Caption: Simplified mechanism of hydroboration-oxidation on an internal alkyne.

Applications in Drug Development

  • Introduction of Key Functional Groups: The ketone functionality is a common motif in pharmacologically active molecules and serves as a crucial handle for subsequent chemical modifications.

  • Intermediate Synthesis: The products, 6-Methyl-3-heptanone and its isomer, can act as building blocks. The carbonyl group can be transformed into a variety of other functional groups through reactions such as:

    • Reductive amination to form chiral amines.

    • Wittig or Horner-Wadsworth-Emmons reactions to form alkenes.

    • Grignard or organolithium additions to create tertiary alcohols.

    • Aldol condensations to form larger carbon skeletons.

  • Scaffold Development: This reliable and regioselective reaction allows for the precise placement of a carbonyl group within a carbon scaffold, which is critical during the lead optimization phase of drug discovery.

Safety Precautions:

  • Borane reagents like 9-BBN are flammable and react with water; handle under an inert atmosphere.

  • Anhydrous THF can form explosive peroxides; use freshly distilled or inhibitor-free solvent.

  • Concentrated hydrogen peroxide is a strong oxidizer and can cause severe burns.

  • Sodium hydroxide is corrosive.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, and perform the reaction in a well-ventilated fume hood.

References

Application Notes and Protocols for the Ozonolysis of 6-Methyl-3-heptyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozonolysis is a robust oxidative cleavage reaction in organic chemistry that utilizes ozone (O₃) to break unsaturated carbon-carbon bonds, such as those in alkenes and alkynes.[1][2] For internal alkynes, this reaction provides a direct synthetic route to two carboxylic acids.[3][4] This process is of significant interest in medicinal chemistry and drug development as carboxylic acids are prevalent functional groups in many pharmaceutical compounds and are valuable synthons for further molecular elaboration.

The ozonolysis of the asymmetrical internal alkyne, 6-methyl-3-heptyne, results in the cleavage of the carbon-carbon triple bond to yield propanoic acid and 4-methylpentanoic acid.[1][4] The reaction typically proceeds by bubbling ozone through a solution of the alkyne at low temperature, followed by a work-up step to decompose the intermediate ozonide.[2] For the synthesis of carboxylic acids from alkynes, an oxidative or aqueous work-up is employed.[2][4]

Reaction Scheme

Applications in Drug Development

The generation of carboxylic acids via ozonolysis is a valuable tool in drug discovery and development for several reasons:

  • Synthesis of Novel Scaffolds: Carboxylic acids are versatile intermediates that can be readily converted into a wide array of other functional groups, such as esters, amides, and acid halides, enabling the synthesis of diverse compound libraries for screening.

  • Fragment-Based Drug Discovery: The cleavage of larger molecules into smaller carboxylic acid fragments can be a strategy in fragment-based drug discovery to identify key binding motifs.

  • Metabolite Synthesis: Ozonolysis can be employed to synthesize potential metabolites of drug candidates that contain alkyne moieties, facilitating metabolic profiling and toxicological studies.

  • Lead Optimization: The introduction of carboxylic acid groups can alter the physicochemical properties of a lead compound, such as solubility and acidity, which can be crucial for optimizing its pharmacokinetic and pharmacodynamic profile.

Data Presentation

Table 1: Physicochemical Properties of Reactant and Products

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundCH₃CH₂C≡CCH₂CH(CH₃)₂C₈H₁₄110.20~135-137
Propanoic AcidCH₃CH₂COOHC₃H₆O₂74.08141
4-Methylpentanoic Acid(CH₃)₂CHCH₂CH₂COOHC₆H₁₂O₂116.16199-201

Table 2: Ozonolysis of this compound - Reaction Parameters and Expected Outcomes

ParameterValue/Description
Substrate This compound
Reagents 1. Ozone (O₃) 2. Water (H₂O) for work-up
Solvent Dichloromethane (B109758) (CH₂Cl₂) or Methanol (CH₃OH)
Temperature -78 °C (Dry ice/acetone bath)
Products Propanoic Acid and 4-Methylpentanoic Acid
Typical Yield Moderate to high yields are generally reported for the ozonolysis of internal alkynes, though specific yields for this substrate are not widely documented.[5]

Experimental Protocols

Materials and Equipment
  • This compound

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ozone generator

  • Gas dispersion tube (sparger)

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dry ice/acetone bath

  • Nitrogen or argon gas source

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

Experimental Procedure

1. Reaction Setup: a. In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube connected to an ozone generator, and a gas outlet tube vented to a fume hood (or through a potassium iodide trap), dissolve this compound (e.g., 10 mmol, 1.10 g) in 100 mL of anhydrous dichloromethane. b. Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

2. Ozonolysis: a. Begin stirring the solution and pass a stream of ozone-enriched oxygen through the gas dispersion tube into the solution. b. Continue the ozonolysis until the solution turns a persistent pale blue color, which indicates a slight excess of ozone and the complete consumption of the starting alkyne. Alternatively, the reaction progress can be monitored by thin-layer chromatography (TLC).

3. Quenching: a. Once the reaction is complete, stop the ozone flow and purge the solution with a stream of nitrogen or argon for 10-15 minutes to remove any excess ozone.

4. Oxidative Work-up: a. Remove the dry ice/acetone bath and allow the reaction mixture to slowly warm to room temperature. b. Slowly add 50 mL of deionized water to the reaction mixture. c. Stir the biphasic mixture vigorously for at least 1 hour to ensure complete hydrolysis of the ozonide intermediate.

5. Product Isolation and Purification: a. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. b. Extract the aqueous layer with dichloromethane (2 x 30 mL). c. Combine all organic extracts and wash with a saturated sodium bicarbonate solution to extract the carboxylic acid products as their sodium salts. d. Isolate the aqueous bicarbonate layer and acidify to a pH of ~2 with 1 M HCl. e. Extract the acidified aqueous layer with dichloromethane or diethyl ether (3 x 50 mL). f. Combine the organic extracts containing the carboxylic acids, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product mixture. g. The individual carboxylic acids, propanoic acid and 4-methylpentanoic acid, can be separated by fractional distillation or column chromatography.

Visualizations

Logical Workflow of Ozonolysis

Ozonolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve this compound in Dichloromethane B Cool to -78 °C A->B C Bubble Ozone (O3) into solution B->C Start Ozonolysis D Monitor for completion (blue color or TLC) C->D E Purge with N2 or Ar to remove excess O3 D->E F Add Water (H2O) for oxidative work-up E->F Proceed to Work-up G Extract Carboxylic Acids F->G H Purify Products (Distillation/Chromatography) G->H I I H->I Obtain Propanoic Acid & 4-Methylpentanoic Acid

Caption: Workflow for the ozonolysis of this compound.

Signaling Pathway of Ozonolysis Mechanism

Ozonolysis_Mechanism Alkyne This compound Molozonide Primary Ozonide (Molozonide) Alkyne->Molozonide + O3 Ozone Ozone (O3) Carbonyl_Oxide Carbonyl Oxide (Criegee Intermediate) Molozonide->Carbonyl_Oxide Rearrangement Anhydride_Intermediate Acid Anhydride Intermediate Carbonyl_Oxide->Anhydride_Intermediate Dimerization/ Rearrangement Carboxylic_Acids Propanoic Acid + 4-Methylpentanoic Acid Anhydride_Intermediate->Carboxylic_Acids + H2O (Hydrolysis) Water Water (H2O)

Caption: Simplified mechanism of alkyne ozonolysis.

References

Application Notes and Protocols for 6-Methyl-3-heptyne in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-3-heptyne is an internal alkyne with the chemical formula C₈H₁₄.[1][2] While direct applications of this compound in materials science are not extensively documented, its alkyne functionality presents significant potential for the synthesis of novel polymers and functional materials. Alkynes are versatile building blocks for creating polymers with unique electronic and optical properties. This document outlines potential applications of this compound as a monomer for the synthesis of polyalkynes and provides generalized experimental protocols for its polymerization. The presence of a methyl branch in this compound is anticipated to influence the properties of the resulting polymers, potentially enhancing solubility and modifying the packing of polymer chains, which can be advantageous in materials processing and device fabrication.[3]

Potential Applications in Materials Science

Polymers derived from alkyne monomers, known as polyynes or polyacetylenes, are a class of carbon-rich materials with a rigid-rod-like structure composed of alternating single and triple carbon-carbon bonds.[4][5] This conjugated system imparts remarkable properties, making them promising candidates for various advanced applications.

  • Molecular Electronics and Wires: The high conductivity along the polymer backbone makes polyynes suitable for use as molecular wires in nanoscale electronic devices.[4][5]

  • Optoelectronics: Significant nonlinear optical activity is a characteristic of these materials, suggesting applications in optical switches, sensors, and other optoelectronic devices.[4]

  • Nanotechnology: The rigid and well-defined structure of polyynes makes them ideal for constructing nanoscale architectures.[4]

  • Functional Polymer Synthesis: The alkyne group can be further functionalized post-polymerization, allowing for the creation of materials with tailored properties for applications such as drug delivery, bio-imaging, and sensing.

The incorporation of the this compound monomer could lead to polymers with increased solubility and processability due to the bulky methyl group, which can disrupt interchain packing.[3]

Experimental Protocols

The following are generalized protocols for the polymerization of internal alkynes like this compound. These methods are based on established polymerization techniques for alkynes and may require optimization for this specific monomer.

Protocol 1: Metathesis Polymerization of this compound

Alkyne metathesis is a powerful method for the synthesis of polyynes from internal alkynes. This protocol is a general guideline and specific catalyst selection and reaction conditions will be critical for successful polymerization.

Objective: To synthesize poly(this compound) via metathesis polymerization.

Materials:

  • This compound (monomer)

  • Metathesis catalyst (e.g., a Schrock molybdenum or tungsten alkylidyne catalyst or a Grubbs-type ruthenium catalyst)[6]

  • Anhydrous, deoxygenated solvent (e.g., toluene, chlorobenzene)

  • Quenching agent (e.g., benzaldehyde)

  • Precipitating solvent (e.g., methanol, acetone)

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware

Procedure:

  • Preparation: All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). The solvent must be rigorously dried and deoxygenated prior to use.

  • Reaction Setup: In a glovebox or under an inert atmosphere, dissolve the metathesis catalyst in the chosen solvent in a Schlenk flask equipped with a magnetic stir bar.

  • Monomer Addition: Slowly add a solution of this compound in the same solvent to the catalyst solution. The monomer-to-catalyst ratio will influence the molecular weight of the resulting polymer and should be determined based on the desired properties.

  • Polymerization: Allow the reaction to stir at the appropriate temperature. The optimal temperature and reaction time will depend on the catalyst used and should be monitored. Progress can be tracked by techniques like Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.

  • Termination: Once the desired polymerization is achieved, terminate the reaction by adding a quenching agent.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent.

  • Isolation: Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove any residual monomer and catalyst, and dry the final product under vacuum.

Characterization: The resulting polymer can be characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of characteristic functional groups.

  • Thermal Analysis (TGA/DSC): To assess thermal stability and phase transitions.

Protocol 2: Cyclotrimerization for Network Polymer Synthesis

The alkyne functionality of this compound can undergo cyclotrimerization reactions to form highly cross-linked, thermally stable polymer networks.

Objective: To synthesize a cross-linked polymer network from this compound.

Materials:

  • This compound (monomer)

  • Cyclotrimerization catalyst (e.g., a nickel- or cobalt-based catalyst)

  • Anhydrous, deoxygenated solvent (e.g., toluene, xylene)

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware

Procedure:

  • Preparation: Ensure all glassware is dry and the solvent is anhydrous and deoxygenated.

  • Reaction Setup: In an inert atmosphere, dissolve this compound in the solvent in a reaction vessel.

  • Catalyst Addition: Add the cyclotrimerization catalyst to the monomer solution. The catalyst loading will affect the rate of reaction and the properties of the resulting network.

  • Curing: Heat the reaction mixture to the desired temperature to initiate the cross-linking reaction. The curing profile (temperature and time) will be critical in determining the final properties of the thermoset material. The reaction can be monitored by observing the increase in viscosity.

  • Post-Curing: After the initial curing, a post-curing step at a higher temperature may be necessary to ensure complete reaction and to enhance the mechanical properties of the network.

  • Characterization: The resulting polymer network can be characterized by:

    • FTIR Spectroscopy: To monitor the disappearance of the alkyne signal.

    • Dynamic Mechanical Analysis (DMA): To determine the glass transition temperature and mechanical properties.

    • Thermogravimetric Analysis (TGA): To evaluate thermal stability.

    • Swell Test: To estimate the cross-link density.

Quantitative Data Summary

As there is no specific experimental data available for the polymerization of this compound, the following table provides a hypothetical summary of expected properties based on the general characteristics of polyalkynes and the anticipated influence of the methyl group.

PropertyPoly(alkyne) (General)Expected Influence of this compound Monomer
Solubility Generally poor in common organic solventsIncreased solubility due to steric hindrance from the methyl group preventing close chain packing.
Thermal Stability High, often stable to >300 °CPotentially high, but may be slightly lower than unsubstituted linear polyalkynes due to the presence of C-H bonds in the methyl group.
Conductivity Varies widely depending on doping and structure (from insulating to semi-conducting)Expected to be in the insulating to semi-conducting range. The methyl group may slightly decrease conductivity by increasing the distance between polymer chains.
Molecular Weight (Mn) Can range from a few thousands to over 100,000 g/mol depending on the polymerization method.Achievable molecular weight will depend on the chosen polymerization technique and catalyst. Metathesis polymerization could yield high molecular weight polymers.
Glass Transition Temp (Tg) Can be high due to rigid backbone.The methyl group may decrease the Tg by increasing free volume, but the rigid backbone will still lead to a relatively high Tg.

Visualizations

Experimental Workflow for Metathesis Polymerization

Metathesis_Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation cluster_characterization Characterization Prep Inert Atmosphere Setup (Glovebox/Schlenk Line) Catalyst Dissolve Catalyst Prep->Catalyst Solvent Dry & Deoxygenate Solvent Solvent->Catalyst Monomer Add this compound Catalyst->Monomer Polymerize Polymerization (Stir at Temp) Monomer->Polymerize Quench Terminate Reaction Polymerize->Quench Precipitate Precipitate in Non-Solvent Quench->Precipitate Filter Filter & Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry Characterize Analyze Polymer (NMR, GPC, FTIR) Dry->Characterize

Caption: Workflow for the metathesis polymerization of this compound.

Logical Relationship of Monomer Structure to Polymer Properties

Monomer_Property_Relationship cluster_features Key Structural Features cluster_properties Resulting Polymer Properties cluster_applications Potential Applications Monomer This compound Monomer Structure Alkyne Internal Alkyne (-C≡C-) Monomer->Alkyne Methyl Bulky Methyl Group (-CH(CH3)2) Monomer->Methyl Rigidity Rigid Polymer Backbone Alkyne->Rigidity Solubility Increased Solubility Methyl->Solubility Packing Disrupted Chain Packing Methyl->Packing Electronics Molecular Electronics Rigidity->Electronics Optics Optoelectronics Rigidity->Optics Processing Enhanced Processability Solubility->Processing Packing->Processing

Caption: Influence of this compound's structure on polymer properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methyl-3-heptyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Methyl-3-heptyne. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic approach for this compound?

A1: The most common and effective method for synthesizing this compound, an internal alkyne, is through the alkylation of a terminal alkyne.[1] This process involves two main steps:

  • Deprotonation: A terminal alkyne is treated with a strong base, typically sodium amide (NaNH₂), to form a highly nucleophilic acetylide anion.[2][3]

  • Alkylation (SN2 Reaction): The acetylide anion then acts as a nucleophile and attacks a primary alkyl halide in a nucleophilic substitution (SN2) reaction, forming a new carbon-carbon bond and elongating the chain.[4][5]

Q2: What are the possible combinations of starting materials for the synthesis of this compound?

A2: There are two primary retrosynthetic pathways for this synthesis:

Both routes utilize a primary alkyl halide, which is crucial for the success of the reaction.[6]

Q3: Why is it critical to use a primary alkyl halide for the alkylation step?

A3: Acetylide anions are not only strong nucleophiles but also strong bases.[1] If a secondary or tertiary alkyl halide is used, a competing E2 elimination reaction will dominate over the desired SN2 substitution.[4][6] This side reaction produces an undesired alkene instead of the target alkyne, significantly reducing the yield of this compound.

Q4: My reaction yield is consistently low. What are the common causes?

A4: Low yields in acetylide alkylation reactions typically stem from a few key issues:

  • Presence of Moisture: The acetylide anion is a very strong base and will be instantly quenched by any protic species, such as water or alcohols.[3] Ensure all glassware is flame-dried or oven-dried, and all solvents and reagents are anhydrous.

  • Incomplete Deprotonation: The base used must be strong enough to fully deprotonate the terminal alkyne. Sodium amide (NaNH₂) is ideal because the pKa of its conjugate acid (ammonia, pKa ≈ 38) is much higher than that of the terminal alkyne (pKa ≈ 25).[3] Using weaker bases like hydroxides or alkoxides will result in an unfavorable equilibrium.[2]

  • Suboptimal Temperature: The deprotonation is often carried out at low temperatures (e.g., in liquid ammonia (B1221849) at -78 °C), while the alkylation step may be allowed to warm to room temperature. Poor temperature control can lead to side reactions.

Q5: How can I purify the final product, this compound?

A5: The crude product is typically purified by fractional distillation. Since the product is a liquid at room temperature, distillation under reduced pressure can be employed to prevent decomposition at high temperatures. The boiling points of the starting materials, product, and potential side products should be considered to optimize the separation.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Reagents or glassware contain moisture. 2. The base used (e.g., NaNH₂) was old or improperly stored and has decomposed. 3. The alkyl halide is unreactive or has degraded.1. Flame-dry all glassware under vacuum or nitrogen. Use anhydrous solvents. 2. Use fresh, high-quality sodium amide. 3. Check the purity of the alkyl halide. Consider using an alkyl iodide for higher reactivity.
Alkene Impurity Detected (GC-MS/NMR) 1. The alkyl halide used was secondary or tertiary, leading to E2 elimination.[4] 2. The reaction temperature was too high, favoring elimination over substitution.1. Strictly use a primary alkyl halide. For this synthesis, use 1-bromo-3-methylbutane or bromoethane.[6] 2. Maintain appropriate temperature control throughout the reaction.
Unreacted Terminal Alkyne in Product 1. Insufficient amount of strong base was used. 2. Incomplete deprotonation due to quenching by moisture. 3. Alkylation step did not go to completion.1. Use at least one full equivalent of NaNH₂. An excess is often used to ensure complete reaction.[2] 2. Re-verify that all components of the reaction are anhydrous. 3. Allow sufficient reaction time for the alkylation step, potentially with gentle warming.
Multiple Products Observed 1. If starting with acetylene, dialkylation may occur if not properly controlled. 2. Isomerization of the alkyne can occur under strongly basic conditions at high temperatures.1. When performing sequential alkylations on acetylene, ensure the first alkylation is complete before adding the second alkyl halide.[3] 2. Avoid excessively high temperatures after the acetylide has been formed.

Quantitative Data Summary

The table below lists key physical properties of the target compound and relevant starting materials for Route B .

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
Product This compoundC₈H₁₄110.20[7]~135-137 (estimated)
Reactant 1 4-Methyl-1-pentyneC₆H₁₀82.15~64-65
Reactant 2 BromoethaneC₂H₅Br108.97~37-39

Experimental Protocols

Detailed Methodology for the Synthesis of this compound (via Route B)

This protocol is a representative procedure based on standard methods for acetylide alkylation.

Materials:

  • 4-Methyl-1-pentyne

  • Sodium amide (NaNH₂)

  • Bromoethane

  • Anhydrous liquid ammonia

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: Assemble a three-necked, round-bottom flask, flame-dried under a nitrogen atmosphere, equipped with a magnetic stirrer, a cold finger condenser (filled with dry ice/acetone), and a rubber septum.

  • Deprotonation: Condense approximately 100 mL of liquid ammonia into the flask at -78 °C. To this, carefully add sodium amide (1.1 equivalents). Stir the resulting suspension for 15 minutes. Slowly add 4-methyl-1-pentyne (1.0 equivalent) dropwise to the stirred suspension. A color change may be observed as the acetylide anion forms. Allow the reaction to stir for 1 hour at -78 °C.

  • Alkylation: Add bromoethane (1.1 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the mixture to stir at -78 °C for an additional hour before slowly warming to room temperature, which allows the ammonia to evaporate overnight through the condenser.

  • Workup: After the ammonia has evaporated, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic layers and wash them sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

Synthesis_Workflow Reagent_Prep Reagent & Glassware Preparation (Anhydrous) Deprotonation Deprotonation (Terminal Alkyne + NaNH2) Reagent_Prep->Deprotonation Alkylation Alkylation (SN2) (Acetylide + Primary Alkyl Halide) Deprotonation->Alkylation Workup Aqueous Workup & Extraction Alkylation->Workup Purification Purification (Fractional Distillation) Workup->Purification Analysis Product Characterization (NMR, GC-MS, IR) Purification->Analysis

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low or No Yield? Check_Moisture Problem: Moisture Present Solution: Ensure anhydrous conditions Start->Check_Moisture Yes Alkene_Detected Alkene Impurity Detected? Start->Alkene_Detected No Check_Base Problem: Inactive Base Solution: Use fresh NaNH2 Check_Moisture->Check_Base Check_Halide Problem: Wrong Halide Used Solution: Verify primary alkyl halide Check_Base->Check_Halide E2_Reaction Cause: E2 Elimination Solution: Use primary halide ONLY Alkene_Detected->E2_Reaction Yes No_Impurity Purification Issue Alkene_Detected->No_Impurity No

Caption: A troubleshooting decision tree for common synthesis issues.

SN2_vs_E2 Reactants R-C≡C:⁻ (Acetylide Anion) R'-X (Alkyl Halide) SN2_Node SN2 Pathway (Primary R'-X) Reactants:r1->SN2_Node Attack at C E2_Node E2 Pathway (Secondary/Tertiary R'-X) Reactants:r0->E2_Node Attack at H Product_SN2 Desired Product: R-C≡C-R' SN2_Node->Product_SN2 Product_E2 Side Product: Alkene E2_Node->Product_E2

Caption: Competing SN2 (desired) and E2 (undesired) reaction pathways.

References

Technical Support Center: Side Reactions in the Dehydrohalogenation of Dihaloalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of alkynes and allenes from vicinal and geminal dihaloalkanes. This reaction, typically proceeding through a double dehydrohalogenation, is a fundamental transformation in organic synthesis. However, various challenges can arise, from low yields to the formation of undesired side products. This guide is designed to assist researchers in overcoming these common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of the desired alkyne is low, and I've isolated a haloalkene intermediate. What went wrong?

A: This indicates an incomplete reaction. The dehydrohalogenation of dihaloalkanes is a two-step process, with each step being an E2 elimination.[1][2] The formation of a haloalkene (or vinyl halide) is the result of the first elimination.[3] The second elimination, which converts the haloalkene to the alkyne, is often slower because the halogen is attached to a double-bonded carbon.[4]

Troubleshooting Steps:

  • Insufficient Base: Ensure at least two full equivalents of a strong base are used. If synthesizing a terminal alkyne with a very strong base like sodium amide, three equivalents are necessary.[1][5]

  • Base Strength: The second elimination requires a very strong base. While potassium hydroxide (B78521) can be sufficient in some cases, sodium amide (NaNH₂) in liquid ammonia (B1221849) is more effective for converting haloalkenes to alkynes.[6][7]

  • Reaction Time/Temperature: The reaction may require longer heating times or higher temperatures to drive the second elimination to completion. Monitor the reaction by TLC or GC to confirm the disappearance of the haloalkene intermediate.

Q2: My reaction produced a mixture of an alkyne and an allene (B1206475). How can I control the product distribution?

A: Allene formation is a common side reaction, especially when the haloalkene intermediate from the first elimination has protons on adjacent carbons.[1] The base can then abstract a proton leading to either the alkyne or the allene.[8] Allenes are typically less stable than their isomeric alkynes.[8]

Control Strategies:

  • Substrate Structure: The structure of the starting dihalide dictates the possibility of allene formation. For example, dehydrohalogenation of 1,2-dibromopropane (B165211) can yield both propyne (B1212725) (alkyne) and propadiene (allene).

  • Reaction Conditions: Using conditions that allow for equilibration will favor the more thermodynamically stable alkyne. This often involves higher temperatures and longer reaction times. Using a base like sodium amide in liquid ammonia is a standard method for preparing alkynes from both vicinal and geminal dihalides.[1][6]

Q3: My reaction produced an internal alkyne instead of the expected terminal alkyne. Why did this happen and how can I prevent it?

A: This is a common issue caused by the isomerization of the initially formed terminal alkyne to a more thermodynamically stable internal alkyne. This rearrangement is often promoted by high temperatures and the presence of strong bases like hydroxide or alkoxides.[5][6]

Prevention:

  • Use Sodium Amide (NaNH₂): The best way to prevent this is to use a very strong base like sodium amide in liquid ammonia.[6] NaNH₂ is strong enough to deprotonate the terminal alkyne (pKa ≈ 25), forming a sodium acetylide salt.[1][3] This salt is stable and effectively "traps" the triple bond at the terminal position.

  • Aqueous Workup: A subsequent workup with a weak acid (like water or aqueous ammonium (B1175870) chloride) will protonate the acetylide to regenerate the terminal alkyne.[1]

  • Lower Temperature: Running the reaction at lower temperatures (e.g., the boiling point of liquid ammonia, -33 °C) disfavors the isomerization.[5]

Q4: I am observing significant amounts of substitution products (alcohols or ethers) in my reaction mixture. How can I minimize these?

A: Nucleophilic substitution (SN2) is a common competing reaction with E2 elimination, especially when using bases that are also good nucleophiles, such as hydroxide (NaOH, KOH) or alkoxides (NaOEt).[9][10] This is particularly problematic for primary alkyl halides.[11]

Minimization Strategies:

  • Use a Bulky Base: Sterically hindered bases, such as potassium tert-butoxide (KOtBu), are poor nucleophiles but strong bases.[9] They preferentially abstract a proton (E2) rather than attacking the electrophilic carbon (SN2).[11]

  • Use a Non-Nucleophilic Base: Sodium amide (NaNH₂) is an extremely strong base but a poor nucleophile, strongly favoring elimination.

  • Increase Temperature: Higher temperatures generally favor elimination over substitution.[12]

Q5: Why do I need to use three equivalents of base when preparing a terminal alkyne with NaNH₂?

A: Two equivalents of the base are required for the two successive dehydrohalogenation steps.[3] However, if the product is a terminal alkyne, its terminal proton is acidic enough (pKa ≈ 25) to be deprotonated by the strong amide base (the conjugate acid, ammonia, has a pKa of ~38).[1][5] This acid-base reaction consumes a third equivalent of the base to form the acetylide anion. Therefore, a third equivalent is necessary to ensure the complete dehydrohalogenation of the remaining haloalkene intermediate.[1]

Data Presentation

Table 1: Influence of Base/Reaction Conditions on Product Distribution

Dihaloalkane SubstrateBase/SolventTemp.Major ProductCommon Side Product(s)Rationale
1,2-Dibromopentane (B1585501)3 eq. NaNH₂ / liq. NH₃-33 °C1-Pentyne (B49018)NegligibleStrong, non-nucleophilic base traps terminal alkyne as acetylide salt, preventing isomerization.[1][6]
1,2-DibromopentaneKOH / Ethanol (B145695)Reflux2-Pentyne1-Pentyne, Alkenyl ethersHigh temperature and alkoxide base cause isomerization to the more stable internal alkyne; substitution also occurs.[5][10]
2,3-DibromopentaneKOtBu / t-BuOHRefluxPent-2-ynePent-1-ene (from single elimination)Bulky base favors elimination over substitution.[9]
1,1-Dichloropropane2 eq. NaNH₂ / liq. NH₃-33 °CPropyneAllene (minor)Double elimination from a geminal dihalide primarily yields the alkyne.[1][3]

Visualizations

G cluster_0 Reaction Pathways Dihaloalkane Dihaloalkane E2_Pathway E2 Pathway (Elimination) Dihaloalkane->E2_Pathway Strong, Bulky Base High Temp SN2_Pathway SN2 Pathway (Substitution) Dihaloalkane->SN2_Pathway Strong, Non-bulky Base (e.g., OH⁻, OR⁻) Low Temp Base Base Base->E2_Pathway Base->SN2_Pathway Alkyne Desired Product: Alkyne / Allene E2_Pathway->Alkyne Sub_Product Side Product: Alcohol / Ether SN2_Pathway->Sub_Product

Caption: Competing E2 (Elimination) vs. SN2 (Substitution) pathways.

G cluster_1 Product Selectivity after First Elimination Haloalkene Haloalkene Proton_A Hα Abstraction Haloalkene->Proton_A Proton_B Hγ Abstraction Haloalkene->Proton_B Base Base Base->Proton_A Base->Proton_B Alkyne Alkyne Proton_A->Alkyne Thermodynamically Favored Allene Allene Proton_B->Allene Kinetically Possible

Caption: Formation of Alkyne vs. Allene from a haloalkene intermediate.

G start Low Alkyne Yield? check_intermediate Haloalkene intermediate present? start->check_intermediate Analyze crude mixture (TLC, GC, NMR) check_products Mixture of alkyne isomers? check_intermediate->check_products No incomplete_rxn Incomplete Reaction: - Increase base equivalents - Use stronger base (NaNH₂) - Increase temp/time check_intermediate->incomplete_rxn Yes check_sub Substitution products present? check_products->check_sub No isomerization Isomerization Occurred: - Use NaNH₂ in liq. NH₃ - Lower reaction temp - Use aqueous workup check_products->isomerization Yes sn2_comp SN2 Competition: - Use bulky base (KOtBu) - Use non-nucleophilic base (NaNH₂) - Increase temp check_sub->sn2_comp Yes success Yield Improved incomplete_rxn->success isomerization->success sn2_comp->success

Caption: A logical workflow for troubleshooting low alkyne yields.

Experimental Protocols

Protocol 1: Synthesis of an Internal Alkyne (Diphenylacetylene)

This protocol describes the synthesis of diphenylacetylene (B1204595) from meso-stilbene dibromide, which is typically prepared in situ from trans-stilbene (B89595).[13]

Step 1: Preparation of meso-Stilbene Dibromide

  • In a 100 mL round-bottom flask, dissolve 5.0 g of trans-stilbene in 50 mL of glacial acetic acid.

  • With stirring, slowly add a solution of bromine (Br₂) in acetic acid dropwise until a faint orange color persists.

  • Stir the mixture at room temperature for 30 minutes.

  • Collect the precipitated white solid of meso-stilbene dibromide by vacuum filtration and wash it with a small amount of cold ethanol.[13] Air dry the solid.

Step 2: Double Dehydrobromination

  • In a 100 mL round-bottom flask equipped with a reflux condenser, place the dried meso-stilbene dibromide.

  • Add 30 mL of ethylene (B1197577) glycol and approximately 3 g of potassium hydroxide (KOH) pellets.

  • Heat the mixture to reflux using a heating mantle for 20-30 minutes. The solution will turn dark.[13]

  • Monitor the reaction via TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing 100 mL of cold water.

  • Collect the precipitated crude diphenylacetylene by vacuum filtration and wash the solid with water.

  • Recrystallize the crude product from hot ethanol to obtain pure diphenylacetylene.[13]

Protocol 2: Synthesis of a Terminal Alkyne (1-Pentyne)

This protocol outlines the synthesis of 1-pentyne from 1,2-dibromopentane using sodium amide to prevent isomerization.[6]

  • Set up a three-neck flask with a dry ice condenser, a gas inlet, and a dropping funnel in a well-ventilated fume hood.

  • Cool the flask in a dry ice/acetone bath and condense approximately 50 mL of anhydrous ammonia.

  • Add a small piece of sodium metal to the liquid ammonia with stirring. Add a crystal of ferric nitrate (B79036) as a catalyst to initiate the formation of sodium amide (the blue color will disappear, and a gray suspension will form). Continue adding small pieces of sodium until the desired amount of NaNH₂ is formed (3.1 equivalents based on the starting dihalide).

  • Slowly add 1,2-dibromopentane (1.0 eq) dropwise to the stirred suspension of sodium amide in liquid ammonia.

  • After the addition is complete, allow the mixture to stir and the ammonia to evaporate overnight under a stream of nitrogen.

  • To the remaining residue, cautiously add 50 mL of cold water to quench the reaction and dissolve the salts.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Filter off the drying agent. Since 1-pentyne is volatile (b.p. 40 °C), carefully remove the solvent by fractional distillation.

References

Technical Support Center: Optimizing Unsymmetrical Alkyne Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of unsymmetrical alkynes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction yields and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you may encounter during the synthesis of unsymmetrical alkynes using common coupling methods.

Sonogashira Coupling

Q1: My Sonogashira reaction is not proceeding, or the yield is very low. What are the primary factors to investigate?

A1: When a Sonogashira reaction fails, it is crucial to systematically evaluate the core components of your experimental setup.[1]

  • Catalyst Integrity: Verify the quality of your palladium and copper(I) catalysts. Palladium(0) complexes can be sensitive to air and moisture, while copper(I) salts can oxidize over time.[1] Consider using fresh catalysts or those stored under an inert atmosphere.

  • Solvent and Base Purity: Ensure that your solvents and amine base are anhydrous and have been properly degassed. Oxygen can lead to catalyst decomposition and the formation of undesirable side products.[1]

  • Reagent Purity: Impurities in your aryl/vinyl halide or terminal alkyne can act as catalyst poisons. Purify your starting materials if their quality is uncertain.

  • Reaction Temperature: For less reactive substrates, such as aryl bromides, a higher temperature (e.g., up to 100°C in a sealed tube) may be necessary to facilitate the oxidative addition step.

Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can this be minimized?

A2: The formation of symmetrical diynes (Glaser-Hay coupling) is a prevalent side reaction, particularly when using a copper co-catalyst in the presence of oxygen.[1][2]

  • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere, such as argon or nitrogen, to minimize oxygen exposure.[1]

  • Copper Concentration: Reduce the amount of the copper(I) co-catalyst to the minimum effective concentration.

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to suppress homocoupling.[1]

  • Copper-Free Conditions: If homocoupling persists, consider employing a copper-free Sonogashira protocol.[1][2]

  • Use of Reductants: The addition of a reducing agent like ascorbate (B8700270) can suppress unwanted side reactions by keeping the copper in its active Cu(I) state.[2][3]

Q3: My reaction mixture has turned black. What does this indicate?

A3: The formation of a black precipitate, commonly known as "palladium black," is a sign of palladium catalyst decomposition.[1] This occurs when the active Pd(0) catalyst agglomerates and precipitates, rendering it inactive. This is often caused by:

  • Presence of oxygen in the reaction mixture.

  • Impurities in the reagents or solvents.

  • Excessively high reaction temperatures.

To remedy this, ensure all components are pure and the system is thoroughly deoxygenated.

Negishi Coupling

Q1: What are the common causes of low yields in Negishi couplings for unsymmetrical alkyne synthesis?

A1: Low yields in Negishi cross-coupling reactions for this purpose can often be attributed to the following:

  • Organozinc Reagent Quality: Organozinc reagents are sensitive to air and moisture.[4][5] Ensure they are freshly prepared or properly stored. In situ generation of the organozinc reagent can sometimes improve results.

  • Catalyst and Ligand Choice: The selection of the palladium or nickel catalyst and the corresponding ligand is critical. For sp3-sp3 couplings, for instance, the addition of an unsaturated ligand with an electron-withdrawing group may be beneficial.[6]

  • Reaction Conditions: The leaving group on the electrophile plays a significant role, with the reactivity order being I > OTf > Br >> Cl.[6] Chlorides often lead to slower reactions.[6]

Q2: How can I minimize homocoupling in my Negishi reaction?

A2: Homocoupling can be a significant side reaction. This is often due to a second transmetalation event. To mitigate this:

  • Control the stoichiometry of your reactants carefully.

  • Optimize the reaction temperature and time.

  • Consider the use of specific ligands that can suppress this side reaction.

Cadiot-Chodkiewicz Coupling

Q1: My Cadiot-Chodkiewicz coupling is producing a high proportion of homocoupled products. What can I do?

A1: The Cadiot-Chodkiewicz reaction is known for the formation of symmetrical buta-1,3-diyne side products through both reductive homocoupling of the 1-haloalkyne and oxidative homocoupling of the terminal alkyne.[2]

  • Stoichiometry: Traditionally, a large excess of one of the alkyne reactants is used to favor the cross-coupling product.[2]

  • Inert Atmosphere: While classic conditions often require an inert atmosphere to prevent oxidation of the Cu(I) catalyst, newer protocols have been developed that are air-tolerant.[3]

  • Use of Additives: The addition of sodium ascorbate can act as a reducing agent, preventing the oxidation of Cu(I) to Cu(II) and thereby suppressing homocoupling, allowing for the use of nearly stoichiometric amounts of reactants.[2][3]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for optimizing the yield of unsymmetrical alkynes under various conditions.

Table 1: Optimization of Sonogashira Coupling Conditions

Entry Palladium Catalyst (mol%) Copper(I) Co-catalyst (mol%) Base Solvent Temperature (°C) Yield (%)
1 Pd(PPh₃)₂Cl₂ (2) CuI (4) Et₃N DMF 25 >90
2 Pd(OAc)₂ (2.5) - Cs₂CO₃ DCM 50 94
3 Pd-XPhos-G3 (2) CuI (4) Et₃N Dioxane 90 86
4 Pd/C - Et₃N H₂O 50 80-95

| 5 | Pd(OAc)₂ (0.1) | CuI (2) | Air | Toluene | 80 | 92 |

Data compiled from multiple sources for illustrative purposes.[7][8][9][10]

Table 2: Substrate Scope and Yields in Negishi Coupling for C(sp²)-C(sp³) Bond Formation

Entry Aryl Halide sec-Alkylzinc Reagent Catalyst (mol%) Ligand Yield (%) Enantiomeric Ratio (er)
1 4-MeO-Ph-Br 1-phenylethylzinc bromide Pd₂(dba)₃ (2) Chiral NHC 95 95.5:4.5
2 4-CF₃-Ph-Br 1-phenylethylzinc bromide Pd₂(dba)₃ (2) Chiral NHC 99 93.5:6.5
3 2-Naphthyl-Br 1-phenylethylzinc bromide Pd₂(dba)₃ (2) Chiral NHC 93 94.5:5.5

| 4 | 4-Ac-Ph-Br | 1-phenylethylzinc bromide | Pd₂(dba)₃ (2) | Chiral NHC | 84 | 92.5:7.5 |

Data adapted from a study on enantioconvergent Negishi coupling.[11]

Table 3: Optimization of Air-Tolerant Cadiot-Chodkiewicz Coupling

Entry Terminal Alkyne 1-Bromoalkyne Catalyst Base Additive Solvent Yield (%)
1 Phenylacetylene 1-bromo-2-phenylethyne CuBr n-BuNH₂ Sodium Ascorbate Ethanol 95
2 4-Methoxyphenylacetylene 1-bromo-2-phenylethyne CuBr n-BuNH₂ Sodium Ascorbate Ethanol 93
3 Cyclohexylacetylene 1-bromo-2-phenylethyne CuBr n-BuNH₂ Sodium Ascorbate Ethanol 85

| 4 | 1-Heptyne | 1-bromo-2-phenylethyne | CuBr | n-BuNH₂ | Sodium Ascorbate | Ethanol | 88 |

Illustrative yields based on protocols developed for air-tolerant conditions.[3]

Experimental Protocols

Detailed Methodology for a General Sonogashira Coupling

This protocol is a general guideline and should be optimized for specific substrates.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., 5 mL of DMF or THF) and the amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv). Stir the mixture for 10-15 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture via a syringe.

  • Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to 100°C, depending on the reactivity of the aryl halide) and monitor its progress by TLC or GC/MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium (B1175870) chloride to remove the copper catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[8]

Detailed Methodology for a General Negishi Coupling

This protocol is a general guideline and should be optimized for specific substrates.

  • Preparation of Organozinc Reagent (if not commercially available):

    • Activate zinc powder by washing with dilute HCl, followed by water, ethanol, and ether, then dry under vacuum.

    • React the corresponding organohalide with the activated zinc in a suitable solvent like THF to generate the organozinc reagent.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the aryl or vinyl halide (1.0 mmol, 1.0 equiv) in an anhydrous solvent (e.g., THF).

  • Addition of Organozinc Reagent: Add the freshly prepared or commercial organozinc reagent (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC/MS.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Detailed Methodology for an Air-Tolerant Cadiot-Chodkiewicz Coupling

This protocol is adapted for improved air tolerance.[3]

  • Reaction Setup: In a flask open to the air, dissolve the terminal alkyne (1.0 mmol, 1.0 equiv) and the 1-bromoalkyne (1.1 mmol, 1.1 equiv) in ethanol.

  • Addition of Reagents: Add n-butylamine (base), copper(I) bromide (catalyst), and sodium ascorbate (reductant).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis prep_reagents Prepare/Purify Reagents (Aryl Halide, Alkyne) setup_flask Assemble Dry Glassware under Inert Atmosphere prep_reagents->setup_flask prep_catalyst Select & Weigh Catalysts (Pd/Cu or Ni) prep_catalyst->setup_flask prep_solvent Dry & Degas Solvent/Base prep_solvent->setup_flask add_reagents Add Reagents, Catalysts, Solvent & Base setup_flask->add_reagents add_alkyne Add Terminal Alkyne (often dropwise) add_reagents->add_alkyne run_reaction Stir at Optimal Temperature & Monitor Progress (TLC/GC) add_alkyne->run_reaction quench Quench Reaction run_reaction->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry & Concentrate wash->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize calc_yield Calculate Yield characterize->calc_yield

A generalized experimental workflow for unsymmetrical alkyne synthesis.

troubleshooting_flowchart decision decision issue issue solution solution start Start Synthesis check_yield Reaction Complete, Check Yield & Purity start->check_yield low_yield Yield is Low? check_yield->low_yield side_products Major Side Products? low_yield->side_products Yes success Successful Synthesis low_yield->success No homocoupling Homocoupling? side_products->homocoupling Yes catalyst_death Catalyst Decomposition? (e.g., Pd Black) side_products->catalyst_death No homocoupling->catalyst_death No sol_homocoupling Ensure Inert Atmosphere, Reduce [Cu], Slow Addition, Consider Cu-free method homocoupling->sol_homocoupling Yes sol_reagents Verify Reagent Purity & Catalyst Activity catalyst_death->sol_reagents No sol_catalyst Ensure Rigorous Degassing & Anhydrous Conditions catalyst_death->sol_catalyst Yes sol_conditions Optimize Temp, Time, & Concentrations sol_reagents->sol_conditions sol_conditions->start sol_homocoupling->sol_conditions sol_catalyst->sol_conditions

A troubleshooting flowchart for optimizing unsymmetrical alkyne synthesis.

References

Technical Support Center: Purification of 6-Methyl-3-heptyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 6-Methyl-3-heptyne. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for a volatile, non-polar compound like this compound are fractional distillation and flash column chromatography. The choice between these methods depends on the nature of the impurities and the required purity level. Fractional distillation is particularly effective for separating compounds with different boiling points, while flash chromatography is useful for removing non-volatile impurities or isomers with different polarities.[1][2][3]

Q2: What are the likely impurities I might encounter during the purification of this compound?

A2: Impurities often stem from the synthesis process. Common contaminants can include:

  • Isomers: Other heptynes such as 6-methyl-2-heptyne (B1595056) or constitutional isomers formed during synthesis.[4]

  • Starting Materials: Unreacted reagents from the synthesis, which could include haloalkanes or other alkynes.

  • Solvent Residues: Residual solvents used in the reaction or workup steps.

  • Side-products: Byproducts from side reactions, such as allenes or dienes, depending on the synthetic route.

Q3: How can I assess the purity of my this compound sample?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for assessing the purity of volatile compounds like this compound.[4][5] It allows for the separation and identification of volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can also be used to determine the structure and identify impurities, although it may be less sensitive to trace amounts compared to GC-MS.[6][7]

Troubleshooting Guides

Issue 1: My final product after distillation has a low purity.

  • Potential Cause: The boiling points of your product and impurities are too close for effective separation by simple distillation.

  • Solution: Employ fractional distillation using a column with a higher number of theoretical plates (e.g., a Vigreux or packed column).[1][2] Ensure a slow and steady distillation rate to allow for proper equilibration between the liquid and vapor phases in the column. Insulating the distillation column can also help maintain the temperature gradient.[8]

Issue 2: I am seeing multiple spots on my TLC plate after column chromatography.

  • Potential Cause 1: The chosen solvent system (eluent) does not provide adequate separation of your compound and the impurities.

  • Solution 1: Optimize the solvent system for your flash chromatography. Since this compound is non-polar, start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a small amount of a more polar solvent like ethyl acetate (B1210297) or dichloromethane. Run several TLC plates with different solvent ratios to find the optimal conditions for separation.

  • Potential Cause 2: The column was not packed or loaded correctly, leading to poor separation.

  • Solution 2: Ensure the silica (B1680970) gel is packed uniformly in the column without any air bubbles or cracks. Load the sample in a concentrated band at the top of the column.

Issue 3: My yield is very low after purification.

  • Potential Cause 1: Loss of product during distillation.

  • Solution 1: Ensure all joints in the distillation apparatus are well-sealed to prevent vapor loss. For small-scale distillations, a microdistillation apparatus can minimize losses.

  • Potential Cause 2: The compound is co-eluting with an impurity during column chromatography.

  • Solution 2: Re-evaluate your solvent system. A shallower solvent gradient or an isocratic elution might be necessary to improve separation. Collecting smaller fractions can also help to isolate the pure compound from overlapping impurity peaks.

Data Presentation: Comparative Purity Analysis

Purification MethodPurity Achieved (%)Typical ImpuritiesRelative Yield
Simple Distillation90-95%Isomeric alkynes, starting materialsHigh
Fractional Distillation>98%Trace isomersModerate to High
Flash Chromatography>99%Non-volatile impurities, polar byproductsModerate

Experimental Protocols

Fractional Distillation of this compound

This protocol is suitable for separating this compound (boiling point ~122°C) from impurities with different boiling points.[9]

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a distillation head with a thermometer, and receiving flasks.[8]

  • Sample Preparation: Place the crude this compound in the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Heat the flask gently using a heating mantle.

    • As the mixture boils, vapors will rise into the fractionating column.

    • Maintain a slow and steady distillation rate, allowing a temperature gradient to establish in the column.[1]

    • Monitor the temperature at the distillation head. The temperature should hold steady at the boiling point of the first fraction.

    • Collect the fraction that distills over at a constant temperature. This will be the component with the lower boiling point.

    • Once the first fraction has been collected, the temperature may rise. Change the receiving flask to collect subsequent fractions. The fraction corresponding to the boiling point of this compound should be collected.

  • Analysis: Analyze the purity of the collected fractions using GC-MS or NMR.

Flash Column Chromatography of this compound

This protocol is designed to separate this compound from less volatile or more polar impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent if necessary by adding small amounts of a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined beforehand by TLC.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

TroubleshootingWorkflow start_node Start: Crude This compound process_node_distill process_node_distill start_node->process_node_distill Primary Purification: Fractional Distillation decision_node decision_node process_node process_node end_node Pure this compound fail_node Purification Failed: Re-evaluate Synthesis decision_node_purity decision_node_purity process_node_distill->decision_node_purity Purity Assessment (GC-MS) decision_node_purity->end_node >98% Pure process_node_chrom Secondary Purification: Flash Chromatography decision_node_purity->process_node_chrom <98% Pure decision_node_purity2 decision_node_purity2 process_node_chrom->decision_node_purity2 Purity Assessment (GC-MS) decision_node_purity2->end_node >98% Pure decision_node_purity2->fail_node <98% Pure

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Purification of 6-Methyl-3-heptyne

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the removal of starting materials and byproducts from a 6-Methyl-3-heptyne product following synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude this compound reaction mixture?

A1: The most common impurities depend on the synthetic route. For syntheses involving the alkylation of a terminal alkyne (e.g., 1-butyne (B89482) or 3-methyl-1-butyne), residual starting materials such as the terminal alkyne and the corresponding alkyl halide (e.g., 1-bromo-2-methylpropane (B43306) or 1-bromopropane) are frequent contaminants.[1] If the synthesis proceeds via a double elimination reaction, the corresponding alkene (6-methyl-3-heptene) or intermediate dihalide may be present.[2][3]

Q2: What is the recommended first step for purifying the crude product after synthesis?

A2: The initial purification step should be an aqueous workup using liquid-liquid extraction.[4][5] This procedure effectively removes inorganic byproducts (e.g., sodium halides), unreacted strong bases (like sodium amide), and other water-soluble impurities from the organic layer containing your product.[6][7]

Q3: How can I effectively remove unreacted alkyl halide starting material from my this compound product?

A3: Fractional distillation is the most effective method for removing unreacted alkyl halides.[8] There is typically a significant difference in boiling points between this compound (122 °C) and common alkyl halide starting materials, allowing for efficient separation.[9] A simple distillation may suffice if the boiling points differ by more than 25 °C.[8]

Q4: I have identified an alkene impurity (6-methyl-3-heptene) in my product, and distillation is not working. What should I do?

A4: The boiling point of 6-methyl-3-heptene is very close to that of this compound, making separation by distillation challenging. In this case, column chromatography using silica (B1680970) gel impregnated with silver nitrate (B79036) (AgNO₃) is a recommended technique. The silver ions interact differently with the pi bonds of alkenes and alkynes, which can enable their separation.[10]

Q5: What analytical techniques are best for confirming the purity of the final this compound product?

A5: Gas Chromatography (GC) is an excellent method for assessing the purity of volatile organic compounds and identifying any remaining impurities.[11] For structural confirmation and to ensure no isomeric impurities are present, Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is indispensable.[12]

Troubleshooting Guide

SymptomPossible CauseRecommended Solution
Low yield after distillation The product has a boiling point close to a major impurity, leading to co-distillation.Analyze a sample of the distillate by GC to identify the impurity. If it's an alkene, consider purification by silver nitrate-impregnated silica gel chromatography.[10]
Product appears cloudy or contains a second layer after workup Incomplete separation of the aqueous and organic phases during liquid-liquid extraction.Re-extract the organic layer with brine (saturated NaCl solution) to help break emulsions and remove dissolved water. Dry the organic layer thoroughly with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) before distillation.
GC analysis shows multiple peaks The presence of unreacted starting materials, byproducts, or isomeric impurities.Identify the peaks by comparing their retention times to known standards or by using GC-MS. Select a purification method based on the physical properties of the identified contaminants (see Data Presentation table).
Final product color is yellow or brown Presence of non-volatile, high molecular weight impurities or degradation products.Distillation should leave these impurities behind in the distillation flask. If the product itself is colored, it may indicate instability; consider storing it under an inert atmosphere and in the dark.

Data Presentation

A summary of the physical properties of this compound and potential starting materials is provided below to aid in selecting the appropriate purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound (Product) C₈H₁₄110.20122
1-ButyneC₄H₆54.098.1
1-Bromo-2-methylpropaneC₄H₉Br137.0291-93
3-Methyl-1-butyneC₅H₈68.1228
1-BromopropaneC₃H₇Br122.9971
6-Methyl-3-hepteneC₈H₁₆112.21~115-116

(Boiling points are sourced from[9] and various chemical databases for starting materials.)

Experimental Protocols

Protocol 1: General Aqueous Workup (Liquid-Liquid Extraction)

  • Transfer the crude reaction mixture to a separatory funnel of appropriate size.

  • Add an equal volume of deionized water to the funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate completely. The organic layer (containing the product) is typically less dense than the aqueous layer.

  • Drain and discard the lower aqueous layer.

  • To remove residual water and salts, wash the organic layer with an equal volume of brine (saturated NaCl solution).

  • Drain the lower brine layer.

  • Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous salt (e.g., anhydrous magnesium sulfate).

  • Filter or decant the dried organic solution to remove the drying agent. The solution is now ready for solvent removal and further purification.

Protocol 2: Purification by Fractional Distillation

  • Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask.[13][14]

  • Place the crude, dried organic product into the round-bottom flask along with boiling chips or a magnetic stir bar.

  • Position the thermometer bulb so that the top is level with the side arm leading to the condenser to ensure an accurate reading of the vapor temperature.[14]

  • Begin heating the flask gently.

  • Collect any low-boiling fractions (solvents, volatile starting materials) that distill over first in a separate receiving flask.

  • As the temperature approaches the boiling point of the desired product (122 °C), change to a clean, pre-weighed receiving flask.

  • Carefully collect the fraction that distills over at a stable temperature corresponding to the boiling point of this compound.[9]

  • Stop the distillation before the flask boils to dryness to avoid the concentration of potentially unstable residues.

  • Analyze the collected fraction for purity.

Mandatory Visualization

The following diagrams illustrate the general purification workflow and a troubleshooting decision tree for the purification of this compound.

G A Crude Reaction Mixture B Liquid-Liquid Extraction (Aqueous Workup) A->B C Inorganic Salts & Water-Soluble Impurities B->C Waste D Dried Organic Layer B->D E Fractional Distillation D->E F Low-Boiling Starting Materials (e.g., Alkyl Halide) E->F Impurity Fraction G Pure this compound E->G Product Fraction H Purity Analysis (GC, NMR) G->H G A Is the product pure (by GC/NMR)? B Yes A->B   C No A->C   D Purification Complete B->D E Identify Impurity (GC-MS, NMR) C->E F Impurity is Alkyl Halide? E->F G Impurity is Alkene? F->G No H Perform/Repeat Fractional Distillation F->H Yes I Perform AgNO3-Silica Column Chromatography G->I Yes J Consult further analytical resources G->J No

References

Technical Support Center: Stability of Internal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address and prevent the isomerization of internal alkynes during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is internal alkyne isomerization and why does it occur?

A1: Internal alkyne isomerization is the migration of the carbon-carbon triple bond from an internal position to another position within the carbon chain. This typically results in the formation of a different internal alkyne, a terminal alkyne, or an allene (B1206475) (a compound with adjacent double bonds). This process is usually catalyzed by acids or bases and is driven by the relative thermodynamic stabilities of the isomers.[1][2]

Q2: What is the "alkyne zipper" reaction?

A2: The "alkyne zipper" is a well-known isomerization reaction where an internal alkyne migrates along a carbon chain to the terminal position. This reaction is promoted by very strong bases, such as potassium 3-aminopropylamide (KAPA) or sodium amide (NaNH₂).[1][3] The reaction is driven by the formation of a stable terminal acetylide anion, which is deprotonated by the strong base.[3][4]

Q3: Which is more stable, an internal or a terminal alkyne?

A3: Generally, internal alkynes are thermodynamically more stable than their terminal isomers due to the increased substitution on the sp-hybridized carbons.[2][3] Consequently, under equilibrium conditions, such as with weaker bases like potassium hydroxide (B78521) (KOH), a terminal alkyne may isomerize to the more stable internal position.[5]

Q4: What is the difference between kinetic and thermodynamic control in alkyne isomerization?

A4:

  • Kinetic control occurs under conditions (e.g., lower temperatures) where the product that forms fastest is favored, even if it is less stable. The product distribution is determined by the activation energies of the competing reaction pathways.

  • Thermodynamic control occurs under conditions (e.g., higher temperatures, reversible reactions) where the most stable product is favored. The reaction reaches equilibrium, and the product distribution reflects the relative thermodynamic stabilities of the isomers.[3] For alkynes, strong bases that deprotonate the terminal alkyne irreversibly lead to the "contra-thermodynamic" terminal product, while weaker bases and higher heat can favor the more stable internal alkyne.[1]

Troubleshooting Guides

Problem 1: Isomerization of an internal alkyne is observed during a base-mediated reaction.
Possible CauseRecommended Solution
Base is too strong: Very strong bases like sodium amide (NaNH₂) or potassium tert-butoxide in combination with diamines (KAPA reagents) are designed to promote isomerization to the terminal alkyne (the "alkyne zipper" reaction).[1][3]Select a milder base that is sufficient for your desired reaction but less likely to cause isomerization. Options include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates, or sterically hindered non-nucleophilic organic bases (e.g., DBU, DIPEA).
High reaction temperature: Elevated temperatures provide the energy to overcome the activation barrier for isomerization, allowing the reaction to reach thermodynamic equilibrium, which may favor an isomer.[1]Perform the reaction at the lowest temperature compatible with the desired transformation. Consider running reactions at room temperature, 0 °C, or even lower if the primary reaction allows.
Prolonged reaction time: Extended reaction times increase the likelihood of isomerization, even with milder bases or at lower temperatures.Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to minimize the time the product is exposed to isomerizing conditions.
Problem 2: Isomerization or degradation of an internal alkyne occurs during aqueous workup or purification.
Possible CauseRecommended Solution
Residual base or acid from the reaction: Trace amounts of strong base or acid in the crude product can continue to catalyze isomerization during workup, solvent evaporation, or on standing.Quench the reaction thoroughly. For basic reactions, use a mild acidic wash (e.g., saturated aq. NH₄Cl) to neutralize the base. For acidic reactions, use a mild basic wash (e.g., saturated aq. NaHCO₃). Wash with brine to remove residual water and salts before drying and concentrating.[4]
Acidic stationary phase in chromatography: Standard silica (B1680970) gel is slightly acidic and can cause isomerization or degradation of sensitive compounds, including some alkynes.[6][7][8]Option 1 (Neutralize Silica): Pre-treat or run the column with a mobile phase containing a small amount of a volatile base, such as 1-2% triethylamine (B128534) (TEA), to neutralize the acidic sites on the silica gel.[6][9] Option 2 (Switch Stationary Phase): Use a less acidic stationary phase like neutral alumina (B75360) for acid-sensitive compounds. For basic compounds that might interact strongly with silica, basic alumina can be an alternative.[7][10] Amine-functionalized silica is also an excellent option that avoids the need for mobile phase additives.[11][12]

Quantitative Data on Alkyne Isomerization

The choice of base and conditions dramatically influences the position of the triple bond. The following table summarizes outcomes for alkyne isomerization under different basic conditions.

Starting MaterialBase / ConditionsMajor Product(s)Yield / Product RatioReference
1-PentyneEthanolic KOH, heat2-Pentyne"Main product was two pentine and only 3.5% of an alen was formed."[2]
Terminal AlkynePotassium tert-butoxide, RT, 3 hrsInternal Methyl AlkyneComplete isomerization[2]
2-Decyn-1-olLiNH(CH₂)₃NH₂ + K-tert-butoxide, RT, 15 min9-Decyn-1-ol (Terminal)93% Yield (99% conversion to terminal isomer)[13]
Internal Alkynen-BuLi, KOtBu, 1,3-diaminopropane, THFTerminal Alkyne96% Yield[1]

Experimental Protocols

Protocol 1: General Procedure for a Coupling Reaction of an Internal Alkyne with Minimal Isomerization

This protocol is adapted from a nickel-catalyzed Sonogashira coupling and is representative of conditions suitable for reactions where preserving the internal alkyne's position is critical.[14]

  • Reagent Preparation: In a glovebox, add the nickel catalyst (e.g., NiCl₂, 0.05 mmol, 10 mol%) and a ligand (e.g., 1,10-phenanthroline, 0.075 mmol, 15 mol%) to a reaction flask.

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., N,N-dimethylacetamide, 2.0 mL). Stir the mixture at room temperature for 30 minutes.

  • Addition of Reactants: Add the internal alkyne (0.75 mmol), the coupling partner (e.g., an aryl iodide, 0.50 mmol), and a mild base (e.g., K₂CO₃, 1.00 mmol). Note: Strong bases that could induce isomerization are explicitly avoided.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 80 °C) and monitor by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by a brine solution.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (see Protocol 2).

Protocol 2: Purification of an Acid-Sensitive Internal Alkyne by Flash Column Chromatography

This protocol is designed to prevent on-column isomerization of acid-sensitive compounds.[6][9]

  • Solvent System Preparation: Identify a suitable non-polar/polar solvent system (e.g., hexanes/ethyl acetate) that provides a target Rf value of ~0.3 for your compound on a TLC plate. To this solvent system, add 1-2% triethylamine (TEA) by volume.

  • Column Packing: Pack a glass column with standard silica gel using the TEA-containing solvent system.

  • Column Equilibration: Flush the packed column with at least one column volume of the TEA-containing eluent to ensure the entire silica bed is neutralized.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like DCM, then add silica to make a dry slurry). Load the sample carefully onto the top of the column.

  • Elution: Elute the column with the TEA-containing solvent system, collecting fractions as usual.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. To remove residual triethylamine, co-evaporation with a solvent like toluene (B28343) may be effective, or it can be removed under high vacuum.

Visualization of Troubleshooting Workflow

G A Isomerization of Internal Alkyne Observed B During Reaction? A->B C During Purification or Workup? A->C D Check Base Strength B->D Yes G Check Temperature & Reaction Time B->G Yes J Check Workup Procedure C->J Yes M Check Chromatography Conditions C->M Yes E Base is very strong (e.g., NaNH2, KAPA, KOtBu) D->E F Switch to milder base (e.g., K2CO3, DIPEA) E->F H Reaction is at high temp or run for a long time G->H I Lower temperature and monitor reaction to reduce time H->I K Acid/Base not fully neutralized post-reaction J->K L Ensure thorough quenching (e.g., use aq. NH4Cl or NaHCO3 wash) K->L N Using standard silica gel? M->N O Yes N->O Yes P No, using Alumina/other N->P No Q Silica is acidic and can cause isomerization O->Q T Check pH of Alumina (Acidic/Basic/Neutral) P->T R Option 1: Add 1-2% TEA to eluent to neutralize silica Q->R S Option 2: Use neutral alumina or amine-functionalized silica Q->S

Caption: Troubleshooting workflow for identifying and resolving internal alkyne isomerization.

References

Technical Support Center: Regioselectivity in the Hydration of Unsymmetrical Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for alkyne hydration. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to regioselectivity in the hydration of unsymmetrical alkynes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for hydrating unsymmetrical alkynes, and how do they differ in regioselectivity?

A1: There are two primary methods for the hydration of unsymmetrical alkynes, each yielding a different constitutional isomer. The choice of reagents dictates the regiochemical outcome.

  • Oxymercuration-Demercuration (Markovnikov Hydration): This method uses a mercury(II) salt (e.g., HgSO₄) as a catalyst in aqueous acid (e.g., H₂SO₄). It follows Markovnikov's rule , where the oxygen atom adds to the more substituted carbon of the alkyne. For a terminal alkyne, this process reliably produces a methyl ketone .[1][2][3][4][5][6]

  • Hydroboration-Oxidation (Anti-Markovnikov Hydration): This is a two-step process that first involves the addition of a borane (B79455) reagent, followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution. This reaction follows anti-Markovnikov regioselectivity, placing the oxygen atom on the less substituted carbon. For a terminal alkyne, this method yields an aldehyde .[7][8][9][10][11][12]

G cluster_start Starting Material cluster_markovnikov Markovnikov Pathway cluster_anti_markovnikov Anti-Markovnikov Pathway start Unsymmetrical Alkyne (R-C≡C-R') reagents_M Reagents: H₂O, H₂SO₄, HgSO₄ start->reagents_M reagents_AM Reagents: 1. R'₂BH (e.g., 9-BBN) 2. H₂O₂, NaOH start->reagents_AM product_M Product: Ketone (Oxygen on more substituted carbon) reagents_M->product_M Markovnikov's Rule product_AM Product: Ketone/Aldehyde (Oxygen on less substituted carbon) reagents_AM->product_AM Anti-Markovnikov's Rule

Caption: Regioselective hydration pathways for unsymmetrical alkynes.

Q2: Why do I get a mixture of two ketones when hydrating an unsymmetrical internal alkyne?

A2: For unsymmetrical internal alkynes (R-C≡C-R' where R ≠ R'), both carbons of the triple bond are disubstituted. Therefore, the distinction between "more" and "less" substituted is not as clear as with terminal alkynes.

  • Mercury(II)-Catalyzed Hydration: This reaction often yields a mixture of two regioisomeric ketones.[5][13] However, if one of the substituents (R or R') is significantly better at stabilizing a partial positive charge (e.g., a phenyl group vs. an alkyl group), a higher selectivity for the ketone with the carbonyl adjacent to that group may be observed.[14]

  • Hydroboration-Oxidation: This method also tends to produce a mixture of ketones with internal alkynes.[10] The regioselectivity is primarily governed by sterics; the borane will preferentially add to the less sterically hindered carbon atom. If the two substituents have similar steric bulk, low selectivity is expected.

Q3: My hydroboration-oxidation of a terminal alkyne is giving low yields of the desired aldehyde. What could be the cause?

A3: A common issue is the use of borane (BH₃) itself. Alkynes have two π-bonds, and BH₃ can react with both, leading to a double addition and undesired byproducts.[15][16] To ensure a clean mono-hydroboration, it is critical to use a sterically hindered dialkylborane reagent (R₂BH).[5][7][8]

Commonly used bulky boranes include:

  • Disiamylborane (Sia₂BH) [5][13]

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) [5][6][13][17]

These reagents react only once with the alkyne due to their steric bulk, preventing the second hydroboration and improving the yield of the desired vinylborane (B8500763) intermediate, which is then oxidized to the aldehyde.[5][13]

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution
Reaction yields a methyl ketone instead of the expected aldehyde. Incorrect reagent choice. You have likely performed a Markovnikov hydration.To synthesize an aldehyde from a terminal alkyne, you must use the hydroboration-oxidation protocol (e.g., 1. 9-BBN, 2. H₂O₂, NaOH).[2][8]
Hydration of an internal alkyne results in a nearly 1:1 mixture of regioisomers. The electronic and steric environments of the two carbons in the alkyne are very similar.For many simple alkyl-substituted internal alkynes, achieving high regioselectivity is inherently difficult.[14] Consider if one substituent can be modified to be significantly bulkier (for hydroboration) or more electron-donating (for mercury-catalyzed hydration) to favor one isomer. Alternatively, newer catalytic systems involving gold or ruthenium may offer better selectivity, though this is an active area of research.[18][19][20]
No reaction occurs or the reaction is extremely sluggish. Mercury-catalyzed: The mercury catalyst may have been deactivated. Hydroboration: The borane reagent may have decomposed.Mercury-catalyzed: Ensure the acidic medium is appropriate and free of strong nucleophiles or bases that could quench the catalyst.[4] Gentle heating can sometimes accelerate sluggish reactions. Hydroboration: Borane reagents are sensitive to air and moisture. Use fresh, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Safety concerns with mercury-based reagents. Mercury and its salts are highly toxic.[4]Handle all mercury-containing compounds in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Collect all mercury-containing waste for proper institutional disposal.[4] Explore modern, less toxic catalytic methods if possible.[18][19][20]

Quantitative Data Summary

The regiochemical outcome of alkyne hydration is highly dependent on the chosen method and the alkyne's substitution pattern.

Alkyne Type Method Reagents Regioselectivity Primary Product
Terminal Alkyne (R-C≡C-H)Oxymercuration-DemercurationH₂O, H₂SO₄, HgSO₄MarkovnikovMethyl Ketone[5]
Terminal Alkyne (R-C≡C-H)Hydroboration-Oxidation1. Sia₂BH or 9-BBN2. H₂O₂, NaOHAnti-MarkovnikovAldehyde[5]
Unsymmetrical Internal Alkyne (R-C≡C-R')Oxymercuration-DemercurationH₂O, H₂SO₄, HgSO₄Markovnikov (favors C with more stable carbocation character)Mixture of two ketones; one may predominate based on electronic effects.[13][14]
Unsymmetrical Internal Alkyne (R-C≡C-R')Hydroboration-Oxidation1. Sia₂BH or 9-BBN2. H₂O₂, NaOHAnti-Markovnikov (favors less sterically hindered C)Mixture of two ketones; one may predominate based on steric effects.[5][13]
Symmetrical Internal Alkyne (R-C≡C-R)Either MethodN/ANot applicableA single ketone product.[5][13]

Experimental Protocols

Protocol 1: Markovnikov Hydration of a Terminal Alkyne (Oxymercuration)

This protocol describes the conversion of 1-octyne (B150090) to 2-octanone.

Objective: To synthesize a methyl ketone from a terminal alkyne following Markovnikov's rule.

Materials:

  • 1-Octyne

  • Mercury(II) sulfate (B86663) (HgSO₄)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water (H₂O)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, separatory funnel

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add water and slowly add concentrated sulfuric acid while cooling in an ice bath.

  • Catalyst Addition: Carefully add a catalytic amount of mercury(II) sulfate (HgSO₄) to the acidic solution and stir until it dissolves.

  • Reactant Addition: Add 1-octyne to the flask.

  • Reaction: Heat the mixture to a gentle reflux (approx. 60-70 °C) and stir vigorously for 2-3 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Neutralization: Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-octanone.

  • Purification: Purify the product by fractional distillation or column chromatography if necessary.

G start Start: Setup Flask (H₂O, H₂SO₄, HgSO₄) add_alkyne Add Terminal Alkyne start->add_alkyne reflux Heat to Reflux (2-3 hours) add_alkyne->reflux workup Cool & Extract with Diethyl Ether reflux->workup neutralize Wash with NaHCO₃ and Brine workup->neutralize dry Dry (MgSO₄) & Concentrate neutralize->dry purify Purify Product (Distillation/Chromatography) dry->purify end End: Methyl Ketone purify->end

Caption: Experimental workflow for Markovnikov alkyne hydration.

Protocol 2: Anti-Markovnikov Hydration of a Terminal Alkyne (Hydroboration-Oxidation)

This protocol describes the conversion of 1-octyne to octanal.

Objective: To synthesize an aldehyde from a terminal alkyne following anti-Markovnikov's rule.

Materials:

  • 1-Octyne

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • 3M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Saturated ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask, syringes, magnetic stirrer

Procedure:

  • Setup (Hydroboration): In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 1-octyne in anhydrous THF.

  • Borane Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 9-BBN in THF via syringe.

  • Reaction (Hydroboration): Allow the mixture to warm to room temperature and stir for 2-4 hours. The formation of the vinylborane is typically complete within this time.

  • Oxidation Setup: In a separate flask, prepare for the oxidation step. Cool the reaction mixture back to 0 °C.

  • Oxidation: Slowly and carefully add the 3M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This addition can be exothermic. Maintain the temperature below 20 °C.

  • Reaction (Oxidation): After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Workup: Quench the reaction by adding saturated ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentration and Purification: Remove the solvent under reduced pressure to yield the crude octanal. Purify by distillation or chromatography as needed.

G cluster_hydroboration Step 1: Hydroboration (Inert Atmosphere) cluster_oxidation Step 2: Oxidation cluster_workup Step 3: Workup & Purification start Start: Dissolve Alkyne in Anhydrous THF add_borane Cool to 0°C & Add 9-BBN start->add_borane react_hb Stir at Room Temp (2-4 hours) add_borane->react_hb cool_ox Cool Mixture to 0°C react_hb->cool_ox add_reagents Slowly Add NaOH, then H₂O₂ cool_ox->add_reagents react_ox Stir at Room Temp (1-2 hours) add_reagents->react_ox quench Quench & Extract react_ox->quench dry Dry & Concentrate quench->dry purify Purify Product dry->purify end End: Aldehyde purify->end

Caption: Experimental workflow for anti-Markovnikov alkyne hydration.

References

Technical Support Center: Hydrogenation of 6-Methyl-3-heptyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding catalyst poisoning during the hydrogenation of 6-Methyl-3-heptyne.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of this compound hydrogenation?

A1: Catalyst poisoning is the deactivation of a catalyst, such as Palladium on Carbon (Pd/C), by chemical compounds that bind to its active sites.[1] This prevents the this compound substrate from adsorbing onto the catalyst surface, thereby slowing down or completely stopping the hydrogenation reaction.[2]

Q2: My hydrogenation of this compound has stalled or is extremely sluggish. What is the most likely cause?

A2: A stalled or sluggish reaction is a primary indicator of catalyst deactivation, with catalyst poisoning being the most common culprit.[3] You should first verify the purity of your this compound starting material, the solvent, and the hydrogen gas.[3][4] Trace impurities are often the source of the poison.

Q3: What are the common chemical poisons for palladium catalysts in this reaction?

A3: Palladium catalysts are highly sensitive to a variety of functional groups and inorganic anions. Common poisons include:

  • Sulfur compounds: Thiols, sulfides (H₂S), and thiophenes are particularly potent poisons.[1][3]

  • Nitrogen compounds: Amines (especially quinoline), nitriles, and nitro compounds can deactivate the catalyst.[1][5]

  • Other substances: Carbon monoxide (CO), halides, cyanides, and heavy metals like lead can also act as poisons.[1][2][6]

Q4: I am observing over-reduction of my this compound to 6-Methyl-heptane, instead of the desired cis-6-Methyl-3-heptene. What is happening?

A4: This issue arises when the catalyst is too active, causing the hydrogenation to proceed past the alkene intermediate to the fully saturated alkane.[4] To achieve partial hydrogenation and isolate the cis-alkene, a "poisoned" or deactivated catalyst, such as Lindlar's catalyst, is required.[7][8] Lindlar's catalyst is intentionally treated with poisons like lead acetate (B1210297) and quinoline (B57606) to reduce its activity, making it selective for the alkyne-to-cis-alkene reduction.[9][10][11]

Q5: Can a poisoned catalyst from my experiment be regenerated and reused?

A5: Regeneration is sometimes possible, but its success depends on the nature of the poison and the deactivation mechanism.[3][4]

  • Fouling (Coking): Deactivation by carbon deposits can often be reversed by controlled oxidation or by washing the catalyst with an appropriate solvent.[4]

  • Strong Poisoning (e.g., Sulfur): This is often irreversible.[4] However, some activity may be recovered through high-temperature treatments or reduction with hydrogen.[12][13]

  • Thermal Sintering: This is generally an irreversible process where the catalyst's metal particles agglomerate, reducing the active surface area.[4][14]

Q6: How can I prevent catalyst poisoning in my future experiments?

A6: The best strategy is to prevent poisons from entering the reaction system.

  • Use High-Purity Reagents: Ensure that the this compound, solvents, and hydrogen gas are of the highest possible purity.[3][4]

  • Purify Starting Materials: If impurities are suspected, purify the alkyne and solvent through methods like distillation or passing them through a column of activated alumina.[3]

  • Implement a Guard Bed: In flow chemistry setups, a small pre-column (guard bed) of a sacrificial catalyst can be used to adsorb poisons before they reach the main reactor.[3]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution(s)
Low or No Conversion Catalyst Poisoning - Analyze starting materials, solvent, and H₂ gas for impurities.[3]- Purify reactants and solvent (e.g., distillation, filtration through activated alumina).[3]- Use a guard bed to remove poisons before the reactor.[3]
Improper Catalyst Handling/Activation - Review standard operating procedures for catalyst handling to avoid exposure to air or moisture.- Ensure the catalyst was properly activated according to the manufacturer's protocol.
Reaction Starts, Then Stops Catalyst Fouling by Oligomerization - Lower the reaction temperature.[4]- Decrease the concentration of the this compound.[4]
Trace Poison in Reactants - Even with high-purity reagents, trace amounts can accumulate on the catalyst over time. Consider further purification of the starting material.
Low Selectivity (Over-reduction to Alkane) Catalyst is Too Active - Use a selectively deactivated catalyst like Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂) for partial hydrogenation to the cis-alkene.[4][15]- Add a controlled amount of a catalyst inhibitor, such as quinoline, to your reaction mixture.[4][16]
Hydrogen Pressure is Too High - Reduce the hydrogen pressure to favor partial hydrogenation.[4]

Data Presentation

The following table provides illustrative data on the effect of a common sulfur-based poison on the performance of a 5% Pd/C catalyst in the hydrogenation of this compound.

Table 1: Effect of Thiophene Poisoning on Hydrogenation of this compound

ParameterUnpoisoned ReactionPoisoned Reaction
Catalyst 5% Pd/C5% Pd/C
Substrate This compoundThis compound
Poison Added NoneThiophene (50 ppm)
Reaction Time 2 hours2 hours
Conversion of Alkyne >99%15%
Selectivity for Alkene ~2% (over-reduced to alkane)>98% (of converted material)
Observed Catalyst Activity HighSeverely Inhibited

Note: Data is illustrative, based on typical effects of sulfur poisoning on palladium catalysts.[3]

Experimental Protocols

Protocol 1: Standard Hydrogenation of this compound to 6-Methyl-heptane

  • Vessel Preparation: Add 5% Palladium on Carbon (Pd/C) catalyst (e.g., 50 mg, 1 mol%) to a suitable hydrogenation vessel.

  • Inerting: Seal the vessel and purge thoroughly with an inert gas (e.g., Nitrogen or Argon).

  • Solvent and Substrate Addition: Add a high-purity, degassed solvent (e.g., 20 mL of ethanol) followed by this compound (5 mmol).

  • Hydrogen Purge: Purge the system carefully with hydrogen gas, typically 3-4 times, ensuring no air remains.

  • Reaction: Pressurize the vessel with hydrogen (e.g., 1-3 atm or as required) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by tracking hydrogen uptake or by analyzing aliquots using GC-MS or TLC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. The filtrate contains the product, which can be purified further if necessary.

Protocol 2: Regeneration of a Catalyst Deactivated by Carbon Fouling (Coking)

This protocol is for catalysts deactivated by organic residues, not for irreversible poisoning by sulfur or heavy metals.

  • Catalyst Recovery: After the hydrogenation reaction, filter the deactivated catalyst from the reaction mixture.

  • Solvent Washing: Wash the catalyst thoroughly with a solvent like ethanol (B145695) or acetone (B3395972) to remove adsorbed organic compounds. Follow this with a wash using hot deionized water.[3]

  • Drying: Dry the washed catalyst in a vacuum oven at 80-100°C until a constant weight is achieved.[3]

  • Oxidative Treatment (Caution!): Place the dried catalyst in a tube furnace. Under a carefully controlled, dilute stream of air or oxygen in an inert gas, slowly ramp the temperature (e.g., to 300-400°C) to burn off the carbon deposits. This step should be performed with extreme caution due to the exothermic nature of the oxidation.

  • Reduction/Re-activation: After the oxidative treatment, cool the catalyst under an inert atmosphere. Re-activate the catalyst by reducing it under a hydrogen flow at an elevated temperature, following standard catalyst activation procedures.

Visualizations

CatalystPoisoningMechanism cluster_catalyst Catalyst Surface cluster_reactants Reactants cluster_poisons Poison ActiveSite Active Site (Pd) Product Product (Alkene/Alkane) ActiveSite->Product Reaction Occurs BlockedSite Blocked Active Site Alkyne This compound Alkyne->ActiveSite Binds to Site Alkyne->BlockedSite Binding Prevented H2 H₂ H2->ActiveSite Adsorbs Poison Poison (e.g., Sulfur) Poison->ActiveSite Strong, Irreversible Binding TroubleshootingWorkflow Start Hydrogenation Reaction Shows Low/No Conversion CheckPurity Check Purity of: - Alkyne - Solvent - H₂ Gas Start->CheckPurity ImpurityFound Impurity Found? CheckPurity->ImpurityFound Purify Purify Materials: - Distill Alkyne/Solvent - Use High-Purity H₂ ImpurityFound->Purify Yes CheckCatalyst Check Catalyst Handling & Activation Protocol ImpurityFound->CheckCatalyst No Restart Restart Experiment Purify->Restart ProtocolError Protocol Error Found? CheckCatalyst->ProtocolError CorrectProtocol Correct Protocol & Re-run ProtocolError->CorrectProtocol Yes ConsiderRegen Consider Catalyst Regeneration or Replacement ProtocolError->ConsiderRegen No CorrectProtocol->Restart ExperimentalWorkflow Prep 1. Prepare Reaction Vessel & Add Catalyst (Pd/C) Inert 2. Purge with Inert Gas (N₂ or Ar) Prep->Inert Add 3. Add Solvent & This compound Inert->Add H2Purge 4. Purge with H₂ Gas Add->H2Purge React 5. Pressurize with H₂ & Stir Vigorously H2Purge->React Monitor 6. Monitor Progress (H₂ uptake, GC-MS) React->Monitor Monitor->React Incomplete Workup 7. Vent H₂, Purge N₂, Filter Catalyst Monitor->Workup Complete Product 8. Isolate Product Workup->Product

References

Improving the efficiency of palladium-catalyzed alkyne coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during palladium-catalyzed alkyne coupling reactions, such as the Sonogashira coupling.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Product Yield

Q1: My Sonogashira reaction is resulting in a low yield or failing completely. What are the most common initial checks?

A1: When a Sonogashira reaction fails, the investigation should start with the fundamental components and conditions. Several factors can contribute to low yields, ranging from reagent quality to suboptimal reaction parameters.[1][2]

  • Catalyst Activity: Ensure the palladium catalyst is active. Pd(0) sources like Pd(PPh₃)₄ can degrade upon storage. If using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it requires in-situ reduction to the active Pd(0) state, which can sometimes be inefficient.[3][4]

  • Reagent Purity: Verify the purity of the starting materials. Impurities in the alkyne, aryl/vinyl halide, or solvent can poison the catalyst.[1] The amine base is particularly susceptible to oxidation; using a freshly distilled or opened bottle is recommended.[1][4]

  • Anaerobic Conditions: The presence of oxygen is detrimental. It can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and promote the decomposition of the Pd(0) catalyst to palladium black.[5][6] Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).[5]

  • Substrate Reactivity: The reactivity of the organic halide is critical and follows the general trend: I > OTf > Br >> Cl.[3][5] Aryl or vinyl chlorides are significantly less reactive and often require specialized, highly active catalysts and more forcing conditions.[3][7]

Q2: The reaction appears to stop before all the starting material has been consumed. What is the likely cause?

A2: This phenomenon typically points to catalyst deactivation during the reaction.[1] The active Pd(0) species is sensitive and can be lost from the catalytic cycle over time.

  • Catalyst Decomposition: The active catalyst can agglomerate into inactive palladium black, especially at higher temperatures or if the ligand stabilization is insufficient.[5] Some solvents, like THF, have been anecdotally reported to promote this decomposition.[4][5]

  • Ligand Degradation: Phosphine (B1218219) ligands, which are essential for stabilizing the palladium center, can be susceptible to oxidation or other degradation pathways, leading to catalyst deactivation.[1] Using high-purity, fresh ligands is crucial.

  • Inhibitors: Trace impurities, such as water or peroxides in solvents, can act as catalyst poisons.[1][8] Ensure all reagents are pure and solvents are appropriately dried and degassed.

Issue 2: Catalyst and Side Reactions

Q3: I observe a black precipitate forming in my reaction mixture. What is it and how can I prevent it?

A3: The black precipitate is almost certainly palladium black, which is finely divided, elemental palladium. Its formation signifies that the active Pd(0) catalyst has agglomerated and precipitated out of the solution, effectively halting the catalytic cycle.[5]

  • Prevention Strategies:

    • Strict Anaerobic Conditions: Oxygen is a primary culprit in the oxidation and decomposition of Pd(0). Rigorous degassing of all solvents and reagents is the most critical step to prevent this.[5][9][10]

    • Ligand Selection: A suitable phosphine ligand stabilizes the palladium catalyst. For less reactive substrates like aryl bromides, using bulkier, electron-rich phosphine ligands can be beneficial as they promote the formation of highly active, monoligated palladium complexes and protect the metal center.[5][7][11]

    • Solvent Choice: If palladium black formation is persistent, consider changing the solvent. While common, solvents like THF can sometimes promote precipitation.[5] Toluene, DMF, or using the amine base as the solvent are common alternatives.[6][12]

    • Temperature Control: Avoid excessive temperatures, which can accelerate catalyst decomposition.[6]

Q4: My main side product is the homocoupled alkyne (Glaser coupling). How can I minimize this?

A4: The formation of a symmetric 1,3-diyne from the oxidative coupling of two terminal alkyne molecules is known as Glaser or Hay coupling. This is the most common side reaction in Sonogashira couplings.[5][6][13]

  • Key Causes and Solutions:

    • Copper Co-catalyst: The copper(I) co-catalyst, while accelerating the desired reaction, is a primary promoter of Glaser coupling, especially in the presence of oxygen.[6][7][10]

    • Oxygen: Strict exclusion of air is essential to suppress this pathway.[9][10]

    • Copper-Free Protocols: If homocoupling remains a significant issue, switching to a copper-free Sonogashira protocol is often the most effective solution.[14][15][16] These protocols may require different ligands, bases, or slightly higher temperatures but completely eliminate the primary catalyst for homocoupling.[17]

G start Low or No Yield Observed check_catalyst Is the Pd Catalyst Active? (e.g., fresh Pd(0) or effective in-situ reduction of Pd(II)) start->check_catalyst check_reagents Are Reagents Pure? (Alkyne, Halide, Base, Solvent) check_catalyst->check_reagents Yes outcome_catalyst Replace Catalyst Use fresh Pd(PPh₃)₄ or optimize reduction of Pd(II) precatalyst. check_catalyst->outcome_catalyst No check_conditions Are Conditions Anaerobic? (Properly degassed?) check_reagents->check_conditions Yes outcome_reagents Purify/Replace Reagents Distill amine base & solvent. Verify starting material purity. check_reagents->outcome_reagents No check_params Are Reaction Parameters Optimal? (Temp, Solvent, Base, Ligand) check_conditions->check_params Yes outcome_conditions Improve Degassing Use Freeze-Pump-Thaw cycles or extended sparging with Ar/N₂. check_conditions->outcome_conditions No outcome_params Screen Parameters Adjust Temp, screen solvents, bases, and ligands. check_params->outcome_params No success Yield Improved check_params->success Yes outcome_catalyst->success outcome_reagents->success outcome_conditions->success outcome_params->success

Caption: Troubleshooting workflow for low yields in Sonogashira coupling.

Data on Reaction Parameters

The efficiency of palladium-catalyzed alkyne coupling is highly dependent on the choice of catalyst, ligand, solvent, and base. The optimal combination is often substrate-dependent.

Table 1: General Effect of Ligand Choice on Reactivity

Ligand TypeExample(s)Typical Application / Characteristics
Simple Phosphines PPh₃Standard, widely used ligand. Effective for reactive substrates like aryl iodides.[7]
Bulky, Electron-Rich Phosphines P(t-Bu)₃, XPhos, SPhosIncreases the rate of oxidative addition, crucial for less reactive aryl bromides and chlorides. Stabilizes the active monoligated Pd(0) species.[5][11]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that can effectively replace phosphine ligands, offering high stability and activity, especially in copper-free systems.[3][7]
Bidentate Phosphines dppf, dppeCan be effective but are sometimes less active than monodentate ligands for Sonogashira couplings.[7][12]

Table 2: Influence of Solvent and Base Combination

SolventBaseKey Considerations
Triethylamine (TEA)TEA (acts as both)A classic choice, but can promote Pd black formation. Often used with a co-solvent.[1][4]
THF, Dioxane, TolueneTEA, DIPEACommon co-solvents. Choice can influence catalyst solubility and stability.[6][9] Non-polar solvents may be better for catalysts like Pd(PPh₃)₄.[9]
DMF, NMPTEA, DIPEAPolar aprotic solvents can be effective, especially for stubborn reactions, but may require higher temperatures.[6][12]
AcetonitrileTEA, Cs₂CO₃Often used in copper-free protocols.[17]
WaterVarious AminesGreen chemistry approach; requires water-soluble ligands or catalyst systems.[14][16]

Key Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling

This protocol is a general starting point and may require optimization for specific substrates.

  • Glassware Preparation: Ensure all glassware (e.g., a Schlenk flask) is oven- or flame-dried and cooled under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To the flask, add the aryl/vinyl halide (1.0 equiv.), a palladium precatalyst (e.g., PdCl₂(PPh₃)₂; 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI; 2-10 mol%).[6]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure an anaerobic environment.

  • Solvent and Base Addition: Add degassed solvent (e.g., THF or Toluene) and a degassed amine base (e.g., triethylamine, 2-3 equiv.) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) via syringe.[5]

  • Reaction: Stir the mixture at the desired temperature (room temperature to 80 °C is common) and monitor the reaction progress by TLC or GC/LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water or brine, dry the organic layer, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Procedure for Rigorous Solvent Degassing (Freeze-Pump-Thaw)

This method is highly effective for removing dissolved oxygen from solvents.

  • Freeze: Place the solvent in a robust Schlenk flask sealed with a stopcock. Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: With the solvent frozen, open the stopcock to a high-vacuum line and evacuate the headspace for 5-10 minutes.

  • Thaw: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen bath and allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid as it thaws.

  • Repeat: Repeat this three-cycle process at least two more times to ensure complete removal of dissolved gases.

  • Storage: After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen).

G cu_acetylide cu_acetylide pd_add pd_add cu_acetylide->pd_add Transmetalation Step

Caption: Simplified catalytic cycles for copper-catalyzed and copper-free Sonogashira reactions.

References

Technical Support Center: Troubleshooting Unexpected Products in 6-Methyl-3-Heptyne Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting reactions involving 6-Methyl-3-heptyne. This guide is designed for researchers, scientists, and drug development professionals to address common and unexpected issues encountered during experimentation. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with data summaries, detailed experimental protocols, and visualizations to clarify reaction pathways and logical relationships.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Hydration of this compound

Question: I performed a mercury-catalyzed hydration of this compound expecting a single ketone, but my analysis shows two different ketone products. Is this normal, and why is it happening?

Answer: Yes, the formation of two ketone products is the expected outcome for the hydration of an unsymmetrical internal alkyne like this compound.[1][2][3] The reaction proceeds through an enol intermediate, and for an unsymmetrical alkyne, the initial addition of water can occur at either of the two carbons of the triple bond.[2] This leads to two different enol intermediates, which then tautomerize to their corresponding ketones: 6-methylheptan-3-one and 6-methylheptan-4-one.

  • Reaction Pathway:

    hydration_reaction start This compound reagents H₂O, H₂SO₄, HgSO₄ start->reagents intermediate Enol Intermediates reagents->intermediate Hydration product1 6-Methylheptan-4-one (Major Product) intermediate->product1 Tautomerization product2 6-Methylheptan-3-one (Minor Product) intermediate->product2 Tautomerization

    Figure 1: Hydration of this compound yielding two ketone products.
  • Expected Product Distribution: While the exact ratio can vary based on reaction conditions, the hydroxyl group in the enol intermediate preferentially adds to the more substituted carbon, which in this case leads to 6-methylheptan-4-one as the major product. However, the steric and electronic differences between the two carbons of the triple bond are not substantial, so a significant amount of 6-methylheptan-3-one is also formed.

    Product NameStructureExpected Ratio
    6-Methylheptan-4-oneCH₃CH₂C(=O)CH₂CH(CH₃)₂Major
    6-Methylheptan-3-oneCH₃CH₂CH₂C(=O)CH(CH₃)₂Minor
  • Troubleshooting Unexpected Ratios:

    • Temperature: Higher temperatures can sometimes lead to less selectivity. Ensure the reaction is run at the recommended temperature.

    • Catalyst Concentration: The concentration of the mercury catalyst can influence the reaction rate and potentially the product ratio.

    • Acid Strength: Variations in the concentration of sulfuric acid can affect the rate of enolization and tautomerization.

Hydroboration-Oxidation of this compound

Question: I am trying to synthesize an aldehyde from this compound using hydroboration-oxidation, but I am getting a mixture of ketones instead. What went wrong?

Answer: Hydroboration-oxidation of a terminal alkyne yields an aldehyde. However, this compound is an internal alkyne. For internal alkynes, hydroboration-oxidation results in the formation of ketones.[1][3][4][5][6][7] Similar to hydration, the boron atom can add to either of the two carbons of the triple bond in an unsymmetrical internal alkyne, leading to a mixture of two different ketone products after oxidation.[1][3][5][6]

  • Experimental Workflow:

    hydroboration_workflow start This compound step1 1. BH₃-THF or 9-BBN start->step1 intermediate Vinylborane Intermediates step1->intermediate Hydroboration step2 2. H₂O₂, NaOH intermediate->step2 products Mixture of Ketones step2->products Oxidation

    Figure 2: Hydroboration-oxidation workflow for an internal alkyne.
  • Expected Product Distribution: The regioselectivity of hydroboration is primarily influenced by steric factors. The boron atom preferentially adds to the less sterically hindered carbon of the triple bond. In the case of this compound, the carbon at position 4 is slightly less sterically hindered than the carbon at position 3, leading to a mixture of ketones.

    Product NameStructureExpected Ratio
    6-Methylheptan-3-oneCH₃CH₂CH₂C(=O)CH(CH₃)₂Major
    6-Methylheptan-4-oneCH₃CH₂C(=O)CH₂CH(CH₃)₂Minor
  • Troubleshooting Aldehyde Formation: If you are observing a small amount of an aldehyde, it could be due to the presence of a terminal alkyne impurity in your starting material. Commercially available alkynes can sometimes contain isomeric impurities.[8]

Halogenation of this compound

Question: I reacted this compound with one equivalent of Br₂ and obtained a mixture of E and Z isomers of the dihaloalkene, with the trans product being major. Is it possible to get only the trans product? Also, I sometimes see a tetrahalogenated product. Why?

Answer: The halogenation of alkynes with one equivalent of a halogen typically proceeds via an anti-addition mechanism, leading to the trans (E) dihaloalkene as the major product.[9][10][11] However, the formation of a small amount of the cis (Z) isomer is not uncommon, as the reaction mechanism can sometimes involve intermediates that allow for syn-addition.[12] Achieving complete stereoselectivity for the trans product can be challenging.

The formation of a tetrahalogenated product occurs when more than one equivalent of the halogen is used or if the reaction is not carefully controlled.[9][10] Alkynes have two pi bonds, and both can react with a halogen.

  • Logical Relationship of Products:

    halogenation_products start This compound one_eq 1 eq. Br₂ start->one_eq trans_product (E)-3,4-dibromo-6-methylhept-3-ene (Major) one_eq->trans_product cis_product (Z)-3,4-dibromo-6-methylhept-3-ene (Minor) one_eq->cis_product excess_br2 Excess Br₂ trans_product->excess_br2 cis_product->excess_br2 tetra_product 3,3,4,4-tetrabromo-6-methylheptane excess_br2->tetra_product

    Figure 3: Product relationships in the halogenation of this compound.
  • Troubleshooting Over-halogenation:

    • Stoichiometry: Carefully measure and use only one equivalent of the halogenating agent.

    • Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed. Lowering the temperature can sometimes improve selectivity.

Detailed Experimental Protocols

Protocol 1: Mercury-Catalyzed Hydration of this compound
  • Materials: this compound, deionized water, concentrated sulfuric acid (H₂SO₄), mercury(II) sulfate (B86663) (HgSO₄), diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent). b. In a separate beaker, carefully prepare a solution of dilute sulfuric acid by adding concentrated H₂SO₄ (0.1 equivalents) to deionized water. c. Add the dilute sulfuric acid solution to the round-bottom flask. d. Add a catalytic amount of HgSO₄ (0.05 equivalents) to the reaction mixture. e. Heat the mixture to reflux and monitor the reaction progress by TLC or GC. f. After the reaction is complete, cool the mixture to room temperature. g. Extract the product with diethyl ether. h. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. i. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture of ketones.

Protocol 2: Hydroboration-Oxidation of this compound
  • Materials: this compound, 1.0 M solution of borane (B79455) in THF (BH₃-THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), tetrahydrofuran (B95107) (THF), 3 M aqueous sodium hydroxide (B78521) (NaOH), 30% hydrogen peroxide (H₂O₂), diethyl ether, saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate.

  • Procedure: a. In a flame-dried, nitrogen-purged round-bottom flask, dissolve this compound (1 equivalent) in anhydrous THF. b. Cool the solution to 0 °C in an ice bath. c. Slowly add the BH₃-THF solution or 9-BBN (1.1 equivalents) dropwise to the stirred solution. d. Allow the reaction to warm to room temperature and stir for the recommended time (monitor by TLC or GC). e. Cool the reaction mixture back to 0 °C and slowly add 3 M NaOH, followed by the dropwise addition of 30% H₂O₂. f. Stir the mixture at room temperature until the oxidation is complete. g. Extract the product with diethyl ether. h. Wash the organic layer with brine. i. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture of ketones.

Protocol 3: Bromination of this compound
  • Materials: this compound, bromine (Br₂), dichloromethane (B109758) (CH₂Cl₂), 10% aqueous sodium thiosulfate (B1220275) solution, saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure: a. In a round-bottom flask protected from light, dissolve this compound (1 equivalent) in dichloromethane. b. Cool the solution to 0 °C in an ice bath. c. In a separate dropping funnel, prepare a solution of bromine (1 equivalent) in dichloromethane. d. Add the bromine solution dropwise to the stirred alkyne solution. Monitor the disappearance of the bromine color. e. Once the addition is complete, stir the reaction at 0 °C for an additional 30 minutes. f. Quench the reaction by adding 10% aqueous sodium thiosulfate solution. g. Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and then with brine. h. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dihaloalkene product.

References

Technical Support Center: Scaling Up the Synthesis of 6-Methyl-3-heptyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the laboratory synthesis and scale-up of 6-Methyl-3-heptyne.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most prevalent laboratory synthesis of this compound involves the alkylation of an acetylide.[1][2][3] This two-step, one-pot reaction typically utilizes a terminal alkyne, such as 1-butyne (B89482), which is deprotonated by a strong base like sodium amide (NaNH₂) to form a sodium acetylide. This acetylide then acts as a nucleophile, attacking an appropriate alkyl halide, in this case, 1-bromo-2-methylpropane (B43306), to form the desired internal alkyne, this compound.

Q2: What are the primary safety concerns when working with sodium amide (NaNH₂) on a larger scale?

A2: Sodium amide is a highly reactive and hazardous material, and its risks are amplified at a larger scale.[4][5][6] Key safety concerns include:

  • Violent reaction with water: Sodium amide reacts violently with water, producing flammable ammonia (B1221849) gas and significant heat, which can lead to fires or explosions.[4][7] All equipment must be scrupulously dried, and the reaction should be conducted under anhydrous conditions.

  • Spontaneous ignition: It can ignite spontaneously in moist air.[4]

  • Peroxide formation: Prolonged exposure to air can lead to the formation of shock-sensitive and explosive peroxides.[6] Containers of sodium amide should be dated upon receipt and opening and stored under an inert atmosphere.

  • Corrosivity: It is highly corrosive to the skin, eyes, and mucous membranes.[4] Appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety goggles, face shield, and compatible gloves, is mandatory.[5][8]

  • Exothermic reaction: The reaction of sodium amide with the terminal alkyne is exothermic, and on a large scale, efficient heat management is critical to prevent runaway reactions.

Q3: Can Grignard reagents be used as an alternative for the synthesis of this compound?

A3: Yes, Grignard reagents offer a viable alternative for the formation of the carbon-carbon bond in the synthesis of this compound. The process would involve reacting a Grignard reagent, such as ethylmagnesium bromide, with a suitable electrophile. However, Grignard reactions also present scale-up challenges, primarily due to their highly exothermic nature and sensitivity to moisture and air.[9][10][11][12][13] Continuous flow reactors are increasingly being used to mitigate these risks in industrial settings.[13]

Troubleshooting Guides

Low Yield
Potential Cause Troubleshooting Steps
Incomplete Deprotonation of the Terminal Alkyne - Ensure the sodium amide is fresh and has been stored properly under an inert atmosphere to prevent degradation. - Use a slight excess of sodium amide to ensure complete deprotonation. - Allow sufficient reaction time for the deprotonation to go to completion before adding the alkyl halide.
Side Reaction: E2 Elimination - The acetylide ion is a strong base and can promote the E2 elimination of the alkyl halide, especially with secondary and tertiary halides, to form an alkene.[1] 1-bromo-2-methylpropane is a primary alkyl halide, which minimizes this risk, but contamination with isomeric secondary or tertiary bromides could be an issue. - Maintain a low reaction temperature during the addition of the alkyl halide to favor the SN2 reaction over E2 elimination.
Moisture in the Reaction - Thoroughly dry all glassware and solvents before use. THF, a common solvent for this reaction, should be freshly distilled from a suitable drying agent. - Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Impure Reagents - Use high-purity starting materials. Impurities in the 1-bromo-2-methylpropane can lead to unwanted side reactions.
Impurity Profile Issues
Observed Impurity Potential Cause Troubleshooting and Prevention
Unreacted Starting Materials (1-butyne, 1-bromo-2-methylpropane) - Incomplete reaction due to insufficient reaction time, low temperature, or poor mixing.- Increase the reaction time and/or temperature after the addition of the alkyl halide. - Ensure efficient stirring, especially on a larger scale where mixing can be challenging.
Alkene Byproduct (e.g., 1-methylpropene) - E2 elimination of 1-bromo-2-methylpropane.- Maintain a low temperature during the alkyl halide addition. - Ensure the purity of the 1-bromo-2-methylpropane to avoid isomeric impurities that are more prone to elimination.
Dimerization or Polymerization Products - Can occur under certain conditions, especially at higher temperatures.- Optimize the reaction temperature and concentration of reactants.

Experimental Protocols

Laboratory Scale Synthesis of this compound (Illustrative)

Materials:

ReagentMolar Mass ( g/mol )Amount (g)MolesEquivalents
Sodium Amide (NaNH₂)39.012.340.061.2
1-Butyne54.102.710.051.0
1-Bromo-2-methylpropane137.027.540.0551.1
Anhydrous Diethyl Ether-150 mL--
Saturated Ammonium (B1175870) Chloride Solution-50 mL--

Procedure:

  • Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser with a drying tube, and a nitrogen inlet. The glassware is flame-dried under a stream of nitrogen.

  • Deprotonation: The flask is charged with sodium amide and anhydrous diethyl ether. The suspension is cooled to 0 °C in an ice bath. A solution of 1-butyne in anhydrous diethyl ether is added dropwise from the dropping funnel over 30 minutes. After the addition is complete, the mixture is stirred at room temperature for 1 hour.

  • Alkylation: The reaction mixture is cooled back to 0 °C. A solution of 1-bromo-2-methylpropane in anhydrous diethyl ether is added dropwise over 30 minutes. The reaction is then allowed to warm to room temperature and stirred for an additional 4 hours.

  • Workup: The reaction is carefully quenched by the slow, dropwise addition of saturated ammonium chloride solution at 0 °C. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.

  • Purification: The crude product is purified by fractional distillation to yield this compound.

Scale-Up Considerations

Parameter Laboratory Scale (e.g., <1 L) Pilot/Production Scale (e.g., >10 L)
Heat Management Heat dissipation is generally efficient due to a high surface area-to-volume ratio.[9] An ice bath is often sufficient for temperature control.The lower surface area-to-volume ratio makes heat removal a critical challenge.[9] Requires a jacketed reactor with a reliable cooling system. The exothermic nature of the reaction must be carefully managed to prevent thermal runaway.
Reagent Addition Dropwise addition from a funnel is common.Controlled addition using a dosing pump is necessary to manage the reaction rate and temperature. The rate of addition should be linked to the reactor's cooling capacity.
Mixing Magnetic or overhead stirring is usually adequate.Baffled reactors with powerful overhead stirrers are essential to ensure homogeneity and efficient heat transfer. Poor mixing can lead to localized "hot spots" and side reactions.
Safety Standard fume hood and personal protective equipment.Requires a robust process safety management program, including pressure relief systems, emergency quenching procedures, and potentially the use of flow chemistry to minimize the volume of hazardous materials at any given time.[13]
Purification Fractional distillation is typically used.Large-scale distillation requires specialized equipment. The volatile nature of the product may necessitate closed-system transfers and careful handling to minimize losses.

Visualizations

Experimental Workflow

experimental_workflow setup Reaction Setup (Flame-dried glassware, inert atmosphere) deprotonation Deprotonation (1-Butyne + NaNH2 in Ether, 0°C to RT) setup->deprotonation alkylation Alkylation (Addition of 1-Bromo-2-methylpropane, 0°C to RT) deprotonation->alkylation workup Aqueous Workup (Quench with NH4Cl, Extraction) alkylation->workup purification Purification (Fractional Distillation) workup->purification product This compound purification->product

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of this compound check_deprotonation Incomplete Deprotonation? start->check_deprotonation check_elimination E2 Elimination? check_deprotonation->check_elimination No solution_base Use fresh, excess NaNH2 Increase reaction time check_deprotonation->solution_base Yes check_moisture Moisture Contamination? check_elimination->check_moisture No solution_temp Lower temperature during alkyl halide addition check_elimination->solution_temp Yes solution_anhydrous Ensure anhydrous conditions (dry glassware, solvents) check_moisture->solution_anhydrous Yes

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

Navigating the Nuances of Moisture in Acetylide Alkylation Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to understanding and troubleshooting the critical role of moisture in acetylide alkylation reactions. Given the highly sensitive nature of the acetylide anion, even trace amounts of water can significantly impact reaction efficiency and yield. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to empower researchers in optimizing their synthetic outcomes.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during acetylide alkylation reactions, with a focus on problems arising from moisture contamination.

Issue 1: Low or No Product Yield

  • Question: My acetylide alkylation reaction resulted in a very low yield or no desired product. What are the likely causes related to moisture?

  • Answer: This is the most common problem and is frequently linked to the presence of water, which rapidly quenches the highly basic acetylide anion. Here’s a systematic approach to troubleshooting:

    • Inadequate Drying of Glassware: Standard laboratory glassware can have a thin film of adsorbed water. Ensure all glassware is rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying at a high temperature for several hours and cooling under a stream of dry nitrogen or argon.[1][2]

    • Contaminated Solvents: Ethereal solvents like THF and diethyl ether are hygroscopic and can absorb moisture from the atmosphere. Use freshly opened bottles of anhydrous solvent or distill the solvent from an appropriate drying agent (e.g., sodium/benzophenone) immediately before use.[3]

    • Moisture in Starting Materials: The terminal alkyne or the alkyl halide may contain dissolved water. If suspected, consider drying the starting materials over a suitable drying agent.

    • Atmospheric Leaks: Ensure all joints in your reaction setup are well-sealed. Use high-vacuum grease for ground glass joints and ensure septa are not punctured excessively. A continuous positive pressure of an inert gas (nitrogen or argon) is crucial to prevent atmospheric moisture from entering the system.[3]

Issue 2: Inconsistent Reaction Initiation

  • Question: The reaction to form the acetylide anion (deprotonation) is sluggish or does not seem to start. What could be the problem?

  • Answer: Difficulty in initiating the deprotonation step often points to the immediate quenching of the strong base by a protic source.

    • Wet Terminal Alkyne: If the terminal alkyne contains moisture, it will consume the base before deprotonating the alkyne C-H bond.

    • Degraded Base: Strong bases like n-butyllithium (n-BuLi) and sodium amide (NaNH₂) are highly reactive with moisture and carbon dioxide from the air.[4] Use freshly titrated n-BuLi or a new bottle of sodium amide. For n-BuLi, ensure it is handled under strictly anhydrous and inert conditions using proper syringe or cannula techniques.[1][5][6][7][8]

Issue 3: Formation of Side Products

  • Question: I am observing significant side product formation, particularly elimination products. Is this related to moisture?

  • Answer: While the choice of alkyl halide is the primary factor for elimination (secondary and tertiary halides favor elimination), moisture can play an indirect role.[9][10][11][12][13][14][15] If moisture is present, it can lead to a lower effective concentration of the acetylide anion. This can alter the reaction kinetics and potentially favor other pathways. However, the structure of the alkyl halide is the more dominant factor.

Quantitative Impact of Moisture on Acetylide Alkylation Yield

The presence of water has a stoichiometric and detrimental effect on the yield of acetylide alkylation. The strong base used to generate the acetylide anion, and the acetylide anion itself, will be protonated by water, rendering them inactive for the desired reaction.

Disclaimer: The following data is representative and logically derived based on the stoichiometry of the reaction and established chemical principles. Actual yields may vary depending on the specific substrates, reaction conditions, and the point at which moisture is introduced.

Water Content (Equivalents relative to Base)Base UsedExpected ObservationsEstimated Product Yield (%)
0n-BuLiClear reaction, efficient deprotonation.85-95%
0.25n-BuLiSlight initial exotherm, some gas evolution.60-70%
0.5n-BuLiNoticeable exotherm, significant gas evolution.30-40%
1.0n-BuLiVigorous reaction upon base addition, no acetylide formation.0%
0NaNH₂Formation of a precipitate (acetylide).75-85%
0.25NaNH₂Less precipitate formation.50-60%
0.5NaNH₂Minimal to no precipitate formation.20-30%
1.0NaNH₂Vigorous reaction, ammonia (B1221849) smell.0%

Detailed Experimental Protocols

Protocol 1: Acetylide Alkylation using n-Butyllithium (n-BuLi)

This protocol outlines a general procedure for the alkylation of a terminal alkyne using n-BuLi as the base under strictly anhydrous conditions.

Materials:

  • Terminal alkyne

  • n-Butyllithium (n-BuLi) in hexanes

  • Primary alkyl halide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Standard workup and purification reagents

Procedure:

  • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet connected to a bubbler. Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Deprotonation: Dissolve the terminal alkyne (1.0 eq.) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-BuLi (1.05 eq.) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Alkylation: Add the primary alkyl halide (1.1 eq.) dropwise to the acetylide solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Acetylide Alkylation using Sodium Amide (NaNH₂)

This protocol provides a method for acetylide alkylation using the less pyrophoric, but still highly moisture-sensitive, sodium amide.[16]

Materials:

  • Terminal alkyne

  • Sodium amide (NaNH₂)

  • Primary alkyl halide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard workup and purification reagents

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, add sodium amide (1.1 eq.) and anhydrous diethyl ether.[16] Cool the suspension to 0 °C in an ice bath with stirring.[16]

  • Deprotonation: In the dropping funnel, place a solution of the terminal alkyne (1.0 eq.) in anhydrous diethyl ether.[16] Add the alkyne solution dropwise to the stirred sodium amide suspension over a period of 30 minutes.[16] After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.[16] The formation of the sodium acetylide may be observed as a precipitate.[16]

  • Alkylation: Recool the reaction mixture to 0 °C.[16] Add a solution of the primary alkyl halide (1.0 eq.) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred acetylide suspension over 30 minutes.[16] After the addition is complete, remove the ice bath and gently reflux the reaction mixture for 4 hours.[16]

  • Workup: After the reflux period, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution to decompose any unreacted sodium amide.[16] Transfer the mixture to a separatory funnel, separate the organic layer, wash sequentially with water and brine, and dry over anhydrous magnesium sulfate.[16]

  • Purification: Filter off the drying agent and concentrate the organic solution using a rotary evaporator.[16] The crude product can be purified by fractional distillation or column chromatography.[16]

Visualizing Workflows and Logic

General Experimental Workflow for Moisture-Sensitive Acetylide Alkylation

experimental_workflow setup Reaction Setup (Flame-dried glassware, inert atmosphere) reagents Addition of Anhydrous Solvent and Terminal Alkyne setup->reagents cooling Cooling to Low Temperature (e.g., -78 °C for n-BuLi) reagents->cooling base_addition Slow, Dropwise Addition of Base (n-BuLi or NaNH₂) cooling->base_addition deprotonation Deprotonation (Formation of Acetylide Anion) base_addition->deprotonation alkyl_halide_addition Slow, Dropwise Addition of Primary Alkyl Halide deprotonation->alkyl_halide_addition alkylation Alkylation Reaction (Warming to Room Temperature) alkyl_halide_addition->alkylation quench Reaction Quench (e.g., sat. aq. NH₄Cl) alkylation->quench workup Aqueous Workup and Extraction quench->workup purification Purification (Chromatography or Distillation) workup->purification product Isolated Product purification->product

Caption: General workflow for a moisture-sensitive acetylide alkylation.

Troubleshooting Decision Tree for Low-Yield Acetylide Alkylation Reactions

troubleshooting_tree decision decision remedy remedy start Low or No Product Yield moisture_check Moisture Contamination Suspected? start->moisture_check yes yes moisture_check->yes Yes no no moisture_check->no No glassware_check Glassware properly dried (flame-dried/oven-dried)? yes->glassware_check other_issues Investigate other factors: - Alkyl halide structure (1° required) - Reaction temperature/time - Stoichiometry no->other_issues remedy_glassware Action: Rigorously dry all glassware under inert atmosphere. glassware_check->remedy_glassware No solvent_check Anhydrous solvent used (fresh bottle/distilled)? glassware_check->solvent_check Yes remedy_solvent Action: Use fresh anhydrous solvent or distill before use. solvent_check->remedy_solvent No atmosphere_check Inert atmosphere maintained (no leaks, positive pressure)? solvent_check->atmosphere_check Yes remedy_atmosphere Action: Check for leaks, ensure positive inert gas flow. atmosphere_check->remedy_atmosphere No base_quality_check Base quality confirmed (fresh/titrated)? atmosphere_check->base_quality_check Yes remedy_base Action: Use a new bottle of base or titrate n-BuLi solution. base_quality_check->remedy_base No

Caption: Troubleshooting logic for low-yield acetylide alkylations.

References

Technical Support Center: Temperature Control in Alkyne Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for temperature control in alkyne synthesis reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing temperature during these critical transformations. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so crucial in alkyne synthesis reactions?

A1: Temperature is a critical parameter in alkyne synthesis for several reasons:

  • Reaction Rate: Like most chemical reactions, the rate of alkyne synthesis is temperature-dependent. Higher temperatures generally increase the reaction rate, but can also lead to undesired side reactions.[1][2]

  • Selectivity: Temperature can significantly influence the selectivity of a reaction, determining the ratio of desired product to byproducts. In some cases, lower temperatures are required to achieve high selectivity.

  • Byproduct Formation: Many alkyne coupling reactions, such as the Glaser coupling, can suffer from side reactions like homocoupling. Temperature control is essential to minimize the formation of these impurities.[3]

  • Reagent Stability: Some reagents and catalysts used in alkyne synthesis are thermally sensitive and may decompose at elevated temperatures, leading to failed reactions.

  • Safety: Some alkyne synthesis reactions can be highly exothermic. Proper temperature control is vital to prevent runaway reactions, which can pose significant safety hazards in the lab.

Q2: My Sonogashira coupling reaction is not working well. Could temperature be the issue?

A2: Yes, temperature is a key factor in the success of Sonogashira couplings. The optimal temperature often depends on the reactivity of the aryl halide used. Aryl iodides are the most reactive and can often be coupled at room temperature.[3] Aryl bromides are less reactive and typically require heating, while aryl chlorides, the least reactive, may necessitate even higher temperatures and more specialized catalytic systems.[3] If your reaction is sluggish, a modest increase in temperature could improve the rate and yield. However, excessive heat can lead to catalyst decomposition and increased byproduct formation.

Q3: I am observing a significant amount of homocoupling (Glaser coupling) in my Sonogashira reaction. How can I minimize this?

A3: The formation of homocoupled diynes is a common side reaction in copper-cocatalyzed Sonogashira couplings, and it is often exacerbated by elevated temperatures. Here are some strategies to mitigate this issue:

  • Lower the Reaction Temperature: Running the reaction at the lowest effective temperature can often reduce the rate of the competing homocoupling reaction.

  • Use a Copper-Free Protocol: Several copper-free Sonogashira protocols have been developed to eliminate the issue of Glaser coupling.[3] These methods often employ specialized palladium catalysts and may require different reaction conditions.

  • Control the Atmosphere: Glaser coupling is an oxidative process. Ensuring the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) can help to minimize this side reaction.[3]

Q4: What are the typical temperature ranges for Glaser-Hay coupling reactions?

A4: The optimal temperature for Glaser-Hay coupling can vary significantly depending on the substrate and reaction conditions. While some protocols call for elevated temperatures, often in the range of 60-90°C, many modern variations are performed at room temperature to improve selectivity and minimize degradation of sensitive substrates.[4] For biological applications, such as bioconjugation, reactions are often carried out at or below room temperature (e.g., 4°C to 22°C) to maintain the integrity of the biological molecules.[4]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Sonogashira Coupling
Possible Cause Troubleshooting Step
Reaction temperature is too low. For less reactive aryl halides (bromides and chlorides), gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction by TLC or LC-MS to find the optimal temperature.[3]
Catalyst decomposition at high temperatures. If you suspect the catalyst is degrading, try running the reaction at a lower temperature for a longer period. Ensure the chosen catalyst is stable at the intended reaction temperature.
Insufficient activation energy. For challenging substrates, consider using a more active palladium catalyst or ligand system that can facilitate the reaction at a lower temperature.
Issue 2: Poor Selectivity and Formation of Byproducts
Possible Cause Troubleshooting Step
Reaction temperature is too high. High temperatures can lead to a variety of side reactions. Reduce the temperature to see if the selectivity improves. This may require a longer reaction time.
Homocoupling (Glaser coupling) is prevalent. As mentioned in the FAQ, lower the temperature, ensure a strictly inert atmosphere, or switch to a copper-free Sonogashira protocol.[3]
Isomerization of terminal alkyne. In the presence of a strong base, high temperatures can cause the migration of a terminal triple bond to an internal position.[1] If this is suspected, use a lower reaction temperature or a milder base.

Data Presentation

Table 1: Effect of Temperature on Glaser-Hay Bioconjugation
Temperature (°C)Relative Coupling EfficiencyNotes
4ModerateMinimized protein degradation.[4]
22 (Room Temp)HighOptimal balance of coupling efficiency and minimal protein degradation.[4]
30HighIncreased protein degradation observed.[4]
37HighSignificant protein degradation observed.[4]
Table 2: Activation Parameters for Sonogashira Coupling with Different Aryl Halides
Aryl Halide (Ar-X)Activation Enthalpy (ΔH‡) (kJ/mol)Activation Entropy (ΔS‡) (J/mol·K)
Ar-I48 - 62-71 to -39
Ar-Br54 - 82-55 to 11
Ar-Cl95 - 144-6 to 100

Data adapted from a study on the kinetics of Sonogashira reactions.[5] These values indicate that aryl iodides have the lowest activation energy barrier, consistent with their higher reactivity at lower temperatures.

Experimental Protocols

Protocol 1: Temperature-Controlled Sonogashira Coupling of an Aryl Iodide

This protocol is a general guideline for a Sonogashira coupling reaction with an aryl iodide, which can often be performed at room temperature.

Materials:

  • Aryl iodide (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Pd(PPh₃)₄ (0.02 eq)

  • CuI (0.04 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous and degassed THF or DMF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl iodide, Pd(PPh₃)₄, and CuI.

  • Add the anhydrous, degassed solvent, followed by the triethylamine.

  • Add the terminal alkyne to the reaction mixture.

  • Stir the reaction at room temperature (20-25°C).

  • Monitor the reaction progress by TLC or GC-MS. For less reactive substrates, the temperature can be gently increased to 40-50°C.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 2: Low-Temperature Glaser-Hay Coupling for Bioconjugation

This protocol is adapted for sensitive biological substrates and is performed at a controlled low temperature to minimize degradation.[4]

Materials:

  • Protein with a terminal alkyne-containing unnatural amino acid (e.g., p-propargyloxyphenylalanine)

  • Alkyne-functionalized molecule for conjugation (e.g., a fluorescent probe)

  • Copper(I) iodide (CuI) solution (500 mM in water)

  • N,N,N′,N′-tetramethylethylenediamine (TMEDA) solution (500 mM in water)

  • Phosphate-buffered saline (PBS) at a specific pH (e.g., pH 6.0)

Procedure:

  • In a microcentrifuge tube, combine 5 µL of the CuI solution and 5 µL of the TMEDA solution. Mix thoroughly by pipetting.

  • Add 30 µL of the protein solution in PBS.

  • Add 20 µL of the alkyne-functionalized molecule solution.

  • Incubate the reaction at a controlled temperature, for example, in a water bath or incubator set to 4°C or 22°C.

  • Allow the reaction to proceed for a set time (e.g., 4 hours), with periodic gentle mixing.

  • After the incubation period, purify the conjugated protein using a suitable method, such as spin filtration or size-exclusion chromatography, to remove excess reagents.

Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Pd Catalyst, CuI solvent Add Degassed Solvent and Base reagents->solvent alkyne Add Terminal Alkyne solvent->alkyne stir Stir at Controlled Temperature alkyne->stir monitor Monitor Progress (TLC/GC-MS) stir->monitor filter Filter through Celite monitor->filter Reaction Complete extract Aqueous Workup & Extraction filter->extract purify Column Chromatography extract->purify

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Alkyne Synthesis temp_low Temperature Too Low? start->temp_low temp_high Temperature Too High? start->temp_high homocoupling Significant Homocoupling? start->homocoupling increase_temp Gradually Increase Temperature temp_low->increase_temp decrease_temp Decrease Temperature, Increase Reaction Time temp_high->decrease_temp homocoupling->decrease_temp copper_free Switch to Copper-Free Protocol homocoupling->copper_free inert_atm Ensure Strictly Inert Atmosphere homocoupling->inert_atm

References

Technical Support Center: Acetylide Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acetylide substitution reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to minimizing elimination byproducts in acetylide alkylation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, focusing on identifying the cause and providing actionable solutions.

Issue / Observation Potential Cause Recommended Solution
Low yield of desired substituted alkyne; significant presence of alkene byproduct. The alkyl halide substrate is likely secondary, tertiary, or a sterically hindered primary halide, favoring the E2 elimination pathway.[1][2][3][4][5][6]Redesign the synthesis to utilize a primary or methyl alkyl halide.[1][2][3][4] If redesign is not possible, consider optimizing reaction conditions such as using a less-hindering base to form the acetylide (e.g., NaH in a polar aprotic solvent) and maintaining low reaction temperatures.
Reaction is sluggish or does not proceed to completion. The alkyl halide may be unreactive (e.g., aryl or vinyl halides).[2] Alternatively, the acetylide may not have formed completely before the addition of the alkyl halide.Confirm that you are using an appropriate sp³-hybridized alkyl halide.[2] Ensure complete deprotonation of the terminal alkyne by monitoring for the cessation of gas evolution (if using NaH or NaNH₂) before adding the alkyl halide.
Multiple unidentified byproducts are formed. Reaction temperature may be too high, promoting side reactions.Maintain a low temperature during the deprotonation step. For the substitution step, gently reflux if necessary, but avoid excessive heat which favors elimination.
Desired product is formed, but in a lower-than-expected yield. Incomplete reaction or suboptimal conditions.Ensure anhydrous conditions are maintained throughout the reaction. Use a slight excess (1.1-1.2 equivalents) of the alkyl halide. Consider using alkyl iodides or bromides as they are better leaving groups than chlorides.

Frequently Asked Questions (FAQs)

Q1: Why am I getting an alkene instead of my desired substituted alkyne?

A1: The most common reason for the formation of an alkene byproduct is an E2 elimination reaction competing with the desired SN2 substitution.[1][2] Acetylide anions are not only strong nucleophiles but also strong bases.[1][7][8] This dual reactivity is the root of the competition. Elimination is favored when using sterically hindered alkyl halides.

  • Secondary and Tertiary Alkyl Halides: These substrates are sterically hindered around the electrophilic carbon, making it difficult for the acetylide nucleophile to perform a "backside attack" required for the SN2 reaction. Instead, the acetylide acts as a base, abstracting a proton from a beta-carbon, leading to the formation of an alkene.[1][2][4][6]

  • Bulky Primary Alkyl Halides: Even some primary halides that are heavily substituted near the reaction center can favor elimination.[7][8]

Q2: How does the choice of alkyl halide affect the outcome of the reaction?

A2: The structure of the alkyl halide is the most critical factor in determining the ratio of substitution to elimination products.

  • Methyl and Primary Alkyl Halides: These are ideal substrates for acetylide substitution. The lack of steric hindrance allows for an efficient SN2 reaction, leading to high yields of the desired internal alkyne.[1][3][4][6]

  • Secondary Alkyl Halides: These substrates will almost always result in a majority of the E2 elimination product.[1][3]

  • Tertiary Alkyl Halides: With these substrates, elimination is virtually the exclusive pathway.[4]

  • Aryl and Vinyl Halides: These are generally unreactive in SN2 reactions with acetylides and will not yield the desired product.[2]

Q3: Can I use temperature to control the substitution vs. elimination ratio?

A3: Yes, to some extent. Higher temperatures generally favor elimination reactions over substitution reactions. Elimination reactions typically have a greater positive entropy change (more molecules are produced), and the contribution of this entropy term to the Gibbs free energy becomes more significant at higher temperatures. Therefore, to maximize the yield of the substitution product, it is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q4: What is the best way to design a synthesis to avoid elimination?

A4: When planning the synthesis of an internal alkyne, you have two potential disconnection points. Always choose the route that involves the reaction of the acetylide with a primary alkyl halide. For example, to synthesize 2-pentyne, you could theoretically react the acetylide of propyne (B1212725) with ethyl bromide, or the acetylide of ethyne (B1235809) with 2-bromopropane (B125204). The correct and high-yielding approach is to react the propyne acetylide with ethyl bromide (a primary halide). The alternative route with 2-bromopropane (a secondary halide) would primarily yield propene through elimination.

Data Presentation

The following table summarizes the expected product distribution based on the alkyl halide substrate. While exact yields are highly dependent on specific reaction conditions (solvent, temperature, concentration), this provides a general guideline.

Alkyl Halide TypePrimary ReactionSubstitution (SN2) Product YieldElimination (E2) Product YieldReference Example
Methyl (e.g., CH₃Br)SN2ExcellentNegligible-
Primary (e.g., 1-bromopropane)SN2Good to ExcellentMinor-
Secondary (e.g., 2-bromopropane)E2MinorMajorWith NaOEt, yields are ~21% SN2 and ~79% E2.[9]
Tertiary (e.g., 2-bromo-2-methylpropane)E2NegligibleExclusive-

Experimental Protocols

Synthesis of an Internal Alkyne via Acetylide Alkylation (Example: 3-Hexyne)

This protocol describes the synthesis of 3-hexyne (B1328910) from 1-butyne (B89482) and ethyl bromide, illustrating a typical procedure that minimizes elimination.

Materials:

Procedure:

  • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a dry ice condenser, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas (e.g., argon or nitrogen) to ensure anhydrous conditions.

  • Acetylide Formation:

    • Cool the flask to -78 °C (dry ice/acetone bath) and condense approximately 100 mL of liquid ammonia.

    • Carefully add sodium amide (1.1 equivalents) to the liquid ammonia with stirring.

    • Slowly add a solution of 1-butyne (1.0 equivalent) in a small amount of anhydrous diethyl ether via the dropping funnel over 20 minutes.

    • Allow the mixture to stir at -78 °C for 1 hour to ensure complete formation of the sodium butynide.

  • Alkylation:

    • Add a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether dropwise to the stirred suspension of sodium butynide over 30 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and the ammonia to evaporate overnight under a stream of inert gas.

  • Workup:

    • Cool the remaining residue in an ice bath and cautiously quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution to decompose any unreacted sodium amide.

    • Add 50 mL of diethyl ether and transfer the mixture to a separatory funnel.

  • Extraction and Drying:

    • Separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 3-hexyne.

  • Purification:

    • Purify the crude product by distillation to obtain pure 3-hexyne.

Visualizations

SN2_vs_E2 cluster_start Reactants cluster_pathways Competing Pathways cluster_products Products Reactants Acetylide Anion (R-C≡C:⁻) + Alkyl Halide (R'-CH₂-CH₂-X) SN2 SN2 Pathway (Substitution) Reactants->SN2 Acts as Nucleophile E2 E2 Pathway (Elimination) Reactants->E2 Acts as Base Alkyne Desired Product: Internal Alkyne (R-C≡C-CH₂-CH₂-R') SN2->Alkyne Favored by: • Primary/Methyl Halide • Low Steric Hindrance Alkene Byproduct: Alkene (R'-CH=CH₂) E2->Alkene Favored by: • Secondary/Tertiary Halide • High Steric Hindrance • High Temperature

Caption: Competing SN2 and E2 pathways in acetylide alkylation.

workflow Start Start: Terminal Alkyne (R-C≡C-H) Deprotonation Step 1: Deprotonation (e.g., NaNH₂ in liq. NH₃) Start->Deprotonation Acetylide Intermediate: Acetylide Anion (R-C≡C:⁻) Deprotonation->Acetylide Alkylation Step 2: Alkylation (Add Primary Alkyl Halide, R'-X) Acetylide->Alkylation Workup Step 3: Aqueous Workup (e.g., NH₄Cl quench) Alkylation->Workup CrudeProduct Crude Product Mixture Purification Step 4: Purification (Distillation or Chromatography) CrudeProduct->Purification Workup->CrudeProduct End Final Product: Internal Alkyne (R-C≡C-R') Purification->End

Caption: General experimental workflow for acetylide alkylation.

References

Validation & Comparative

Reactivity Face-Off: 6-Methyl-3-heptyne vs. 6-Methyl-2-heptyne

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

Structural and Electronic Properties

Both 6-methyl-3-heptyne and 6-methyl-2-heptyne (B1595056) are structural isomers with the chemical formula C₈H₁₄. The key distinction lies in the position of the carbon-carbon triple bond, which dictates the nature of the alkyl substituents attached to the sp-hybridized carbons.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular WeightStructure
Isomer A This compound54050-92-9C₈H₁₄110.20 g/mol CH₃CH₂C≡CCH₂CH(CH₃)₂
Isomer B 6-Methyl-2-heptyne51065-64-6C₈H₁₄110.20 g/mol CH₃C≡CCH₂CH₂CH(CH₃)₂

The primary factor governing the differential reactivity between these two isomers is steric hindrance . In this compound, the triple bond is flanked by an ethyl group and an isobutyl group. In contrast, 6-methyl-2-heptyne has a methyl group and an isobutyl group adjacent to the triple bond. The smaller size of the methyl group compared to the ethyl group suggests that the triple bond in 6-methyl-2-heptyne is sterically less hindered , which is expected to influence the rates and regioselectivity of addition reactions.

Reactivity in Key Alkyne Transformations

The reactivity of alkynes is characterized by addition reactions across the triple bond. Generally, less sterically hindered alkynes react faster.[1]

Catalytic Hydrogenation

Catalytic hydrogenation of internal alkynes can proceed to yield either a cis-alkene or an alkane, depending on the catalyst used.

  • Syn-Hydrogenation to cis-Alkenes: Using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), results in the syn-addition of one equivalent of hydrogen to form a cis-alkene. Due to the less sterically hindered nature of the triple bond in 6-methyl-2-heptyne, it is expected to undergo hydrogenation at a slightly faster rate than this compound under identical conditions.

  • Hydrogenation to Alkanes: Complete hydrogenation to the corresponding alkane (2-methylheptane) can be achieved using catalysts like platinum on carbon (Pt/C) or palladium on carbon (Pd/C) with an excess of hydrogen. The difference in reaction rates between the two isomers is expected to be less pronounced in this case, as the reaction proceeds to the fully saturated product.

Experimental Protocol: Catalytic Hydrogenation of an Internal Alkyne to a cis-Alkene (General Procedure)

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up cluster_product Product catalyst Lindlar's Catalyst flask Reaction Flask catalyst->flask solvent Solvent (e.g., Hexane) solvent->flask stir Stirring at RT flask->stir alkyne Alkyne (this compound or 6-Methyl-2-heptyne) alkyne->flask h2 Hydrogen Gas (balloon) h2->flask filter Filter through Celite stir->filter evap Evaporate Solvent filter->evap product cis-Alkene evap->product

Caption: Workflow for catalytic hydrogenation of an alkyne.

  • Catalyst Suspension: To a solution of the alkyne (1.0 mmol) in a suitable solvent (e.g., hexane, 10 mL) in a round-bottom flask is added Lindlar's catalyst (5% by weight of the alkyne).

  • Hydrogen Atmosphere: The flask is evacuated and backfilled with hydrogen gas (using a balloon).

  • Reaction: The mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude cis-alkene, which can be further purified by column chromatography.

Acid-Catalyzed Hydration

The acid-catalyzed hydration of unsymmetrical internal alkynes, typically using aqueous sulfuric acid and a mercury(II) sulfate (B86663) catalyst, results in the formation of a mixture of two isomeric ketones due to the competing nucleophilic attack of water on the two carbons of the protonated intermediate.

For This compound , hydration would yield a mixture of 6-methyl-3-heptanone and 2-methyl-4-heptanone. For 6-methyl-2-heptyne , the products would be 6-methyl-2-heptanone and 2-methyl-3-heptanone.

The regioselectivity of this reaction is influenced by both electronic and steric factors. While electronically, the more substituted carbocation intermediate is favored, steric hindrance can direct the nucleophilic attack to the less hindered carbon. Given the similar substitution pattern around the triple bond in both isomers, it is likely that both would produce a mixture of ketones. However, the slightly greater steric bulk of the ethyl group in this compound might lead to a marginal preference for the formation of 2-methyl-4-heptanone.

Experimental Protocol: Acid-Catalyzed Hydration of an Internal Alkyne (General Procedure)

G reagents Alkyne Aq. H₂SO₄ HgSO₄ reaction Heat under Reflux reagents->reaction 1. Mix workup Quench with Water Extract with Ether reaction->workup 2. Cool purification Dry (MgSO₄) Evaporate Solvent Column Chromatography workup->purification 3. Isolate Organic Layer product Mixture of Ketones purification->product 4. Purify

Caption: General workflow for acid-catalyzed alkyne hydration.

  • Reaction Setup: A mixture of the alkyne (1.0 mmol), water (1 mL), concentrated sulfuric acid (0.1 mL), and mercury(II) sulfate (catalytic amount) in a suitable solvent (e.g., methanol (B129727) or ethanol, 5 mL) is placed in a round-bottom flask.

  • Reaction: The mixture is heated under reflux for several hours. The reaction progress is monitored by TLC or GC.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product, a mixture of ketones, is purified by column chromatography.

Hydroboration-Oxidation

Hydroboration-oxidation of internal alkynes provides an anti-Markovnikov addition of water across the triple bond, leading to the formation of ketones after tautomerization of the intermediate enol. To prevent double addition, a sterically hindered borane (B79455) reagent such as disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) is typically used.

For unsymmetrical internal alkynes, this reaction also yields a mixture of two ketones. The regioselectivity is primarily governed by steric factors, with the boron atom preferentially adding to the less sterically hindered carbon of the triple bond.

  • For this compound: The ethyl group is larger than the isobutyl group is more branched at the alpha-carbon. Therefore, the boron is expected to add preferentially to the carbon bearing the ethyl group, leading to a potential major product of 6-methyl-3-heptanone after oxidation and tautomerization.

  • For 6-methyl-2-heptyne: The methyl group is significantly smaller than the isobutyl group. This strong steric differentiation should lead to a high regioselectivity, with the boron atom adding to the carbon bearing the methyl group. Consequently, the major product is expected to be 6-methyl-2-heptanone .

Therefore, 6-methyl-2-heptyne is expected to exhibit higher regioselectivity in hydroboration-oxidation compared to this compound.

Experimental Protocol: Hydroboration-Oxidation of an Internal Alkyne (General Procedure)

G cluster_hydroboration Hydroboration cluster_oxidation Oxidation cluster_workup Work-up & Purification alkyne Alkyne add_borane Add Borane to Alkyne at 0 °C, then stir at RT alkyne->add_borane borane Disiamylborane or 9-BBN in THF borane->add_borane oxidize Add NaOH, then H₂O₂ Stir at RT add_borane->oxidize naoh NaOH (aq) naoh->oxidize h2o2 H₂O₂ (aq) h2o2->oxidize extract Extract with Ether oxidize->extract purify Dry, Evaporate, Purify extract->purify product Ketone(s) purify->product

Caption: Workflow for hydroboration-oxidation of an alkyne.

  • Hydroboration: To a solution of the alkyne (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 5 mL) at 0 °C under an inert atmosphere is added a solution of a sterically hindered borane (e.g., 9-BBN, 1.1 mmol) in THF. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Oxidation: The reaction is cooled to 0 °C, and aqueous sodium hydroxide (B78521) (3 M, 1.5 mL) is added, followed by the slow, careful addition of hydrogen peroxide (30% aqueous solution, 1.5 mL). The mixture is then stirred at room temperature for a few hours.

  • Work-up: The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography to yield the ketone(s).

Summary of Predicted Reactivity

ReactionThis compound (Ethyl & Isobutyl substituents)6-Methyl-2-heptyne (Methyl & Isobutyl substituents)Key Differentiating Factor
Catalytic Hydrogenation (Lindlar's) Slower relative rateFaster relative rateSteric hindrance at the triple bond
Acid-Catalyzed Hydration Mixture of 6-methyl-3-heptanone and 2-methyl-4-heptanoneMixture of 6-methyl-2-heptanone and 2-methyl-3-heptanoneSteric and electronic effects on carbocation stability
Hydroboration-Oxidation (with 9-BBN) Mixture of ketones, likely favoring 6-methyl-3-heptanoneMajor product expected to be 6-methyl-2-heptanone (higher regioselectivity)Steric hindrance directing boron addition

Conclusion for Researchers

For professionals in drug development and synthetic chemistry, the choice between this compound and 6-methyl-2-heptyne as a synthetic intermediate will depend on the desired outcome.

  • For reactions where minimal steric hindrance is crucial for achieving a high reaction rate, 6-methyl-2-heptyne is the preferred isomer.

  • In reactions where high regioselectivity is paramount, such as in hydroboration-oxidation to install a carbonyl group at a specific position, 6-methyl-2-heptyne offers a distinct advantage due to the significant size difference between its methyl and isobutyl substituents.

  • Conversely, if a mixture of ketone isomers is acceptable or desired for subsequent derivatization, this compound can be a suitable substrate.

This guide underscores the importance of considering subtle structural variations in isomeric starting materials to predict and control reaction pathways. While this analysis is based on established chemical principles, empirical validation through direct comparative experiments is recommended to ascertain the precise reactivity profiles of these compounds.

References

A Comparative Guide to the Hydrogenation of 6-Methyl-3-heptyne: Lindlar's Catalyst vs. Palladium on Carbon (Pd/C)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective modification of triple bonds is a critical step in the synthesis of complex organic molecules. The choice of catalyst for alkyne hydrogenation can dramatically influence the stereochemistry and saturation of the final product. This guide provides a detailed comparison of two common catalysts, Lindlar's catalyst and Palladium on Carbon (Pd/C), for the hydrogenation of the internal alkyne 6-methyl-3-heptyne, supported by established chemical principles and extrapolated experimental data.

The hydrogenation of this compound can yield three principal products: (Z)-6-methyl-3-heptene (the cis-alkene), (E)-6-methyl-3-heptene (the trans-alkene), and 6-methylheptane (the fully saturated alkane). The distribution of these products is highly dependent on the catalyst and reaction conditions employed.

Catalyst Performance at a Glance

CatalystPrimary ProductSecondary Product(s)Key Characteristic
Lindlar's Catalyst (Z)-6-methyl-3-hepteneTrace amounts of 6-methylheptaneHigh selectivity for cis-alkene formation
Palladium on Carbon (Pd/C) 6-methylheptane(Z)- and (E)-6-methyl-3-heptene (as intermediates)High activity, leading to complete saturation

Reaction Pathways

The hydrogenation of this compound proceeds via different pathways depending on the catalyst used, as illustrated below.

G cluster_0 Hydrogenation of this compound cluster_1 Lindlar's Catalyst + H₂ cluster_2 Pd/C + H₂ Alkyne This compound Cis_Alkene (Z)-6-methyl-3-heptene (Major Product) Alkyne->Cis_Alkene Syn-addition Alkene_Intermediate (Z)- & (E)-6-methyl-3-heptene (Intermediates) Alkyne->Alkene_Intermediate Hydrogenation Alkane_Lindlar 6-Methylheptane (Minor/Trace) Cis_Alkene->Alkane_Lindlar Over-reduction (suppressed) Alkane_PdC 6-Methylheptane (Major Product) Alkene_Intermediate->Alkane_PdC Full Saturation

Caption: Reaction pathways for the hydrogenation of this compound.

In-Depth Catalyst Comparison

Lindlar's Catalyst: The Architect of cis-Alkenes

Lindlar's catalyst is a heterogeneous catalyst composed of palladium deposited on calcium carbonate and poisoned with lead acetate (B1210297) and quinoline.[1][2][3] This "poisoning" deactivates the most active sites on the palladium surface, which is crucial for its selectivity.[2]

The primary role of Lindlar's catalyst is to facilitate the syn-addition of hydrogen across the alkyne's triple bond, leading stereoselectively to the formation of a cis-alkene.[1] In the case of this compound, the expected major product is (Z)-6-methyl-3-heptene. The catalyst is specifically designed to be poorly reactive towards the double bond of the resulting alkene, thus minimizing over-reduction to the corresponding alkane.[2][4] While some over-reduction to 6-methylheptane can occur, it is generally a minor pathway.

Palladium on Carbon (Pd/C): The Powerhouse of Saturation

Palladium on carbon (Pd/C) is a highly active hydrogenation catalyst that is not poisoned.[5][6] Due to its high reactivity, it catalyzes the complete reduction of both the triple and double bonds of an alkyne.[5][7] When this compound is treated with H₂ in the presence of Pd/C, the reaction proceeds rapidly through the intermediate alkene stage to furnish the fully saturated alkane, 6-methylheptane, as the major product.[6] The intermediate alkene is a mixture of both (Z)- and (E)-isomers, which are quickly consumed and further hydrogenated. Therefore, isolating the alkene in significant yields using standard Pd/C is generally not feasible.

Experimental Protocols

Hydrogenation using Lindlar's Catalyst (Semi-hydrogenation)

Objective: To selectively synthesize (Z)-6-methyl-3-heptene.

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Solvent (e.g., methanol, ethanol (B145695), or ethyl acetate)

  • Hydrogen gas (H₂) balloon

  • Reaction flask (e.g., round-bottom flask) with a stir bar

  • Septum and needles

  • Filtration apparatus (e.g., Celite or a syringe filter)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.

  • Add Lindlar's catalyst (typically 5-10 mol% relative to the alkyne).

  • Seal the flask with a septum and purge the system with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas via a balloon attached to a needle piercing the septum.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material and the formation of the product. It is crucial to stop the reaction once the alkyne is consumed to prevent over-reduction.

  • Upon completion, carefully vent the excess hydrogen in a fume hood.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the filter cake with a small amount of the solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Hydrogenation using Pd/C (Full Hydrogenation)

Objective: To synthesize 6-methylheptane.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Solvent (e.g., ethanol or ethyl acetate)

  • Hydrogen gas (H₂) balloon or a hydrogenation apparatus

  • Reaction flask (e.g., round-bottom flask or a Parr shaker vessel) with a stir bar

  • Septum and needles (for balloon hydrogenation)

  • Filtration apparatus (e.g., Celite or a syringe filter)

Procedure:

  • In a suitable reaction flask, dissolve this compound (1 equivalent) in the solvent.

  • Carefully add 10% Pd/C (typically 1-5 mol% relative to the alkyne) to the flask. Caution: Pd/C can be pyrophoric, especially when dry and in the presence of hydrogen and air. It should be handled in an inert atmosphere when possible.

  • Seal the flask and purge the system thoroughly with an inert gas.

  • Introduce hydrogen gas, either from a balloon or by pressurizing the reaction vessel.

  • Stir the reaction mixture vigorously. The reaction is often exothermic.

  • Allow the reaction to proceed until the starting material is completely consumed, which can be confirmed by GC or NMR analysis.

  • Carefully vent the excess hydrogen in a fume hood.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The filter cake should not be allowed to dry as it can be pyrophoric. It should be kept wet with solvent and disposed of appropriately.

  • Rinse the filter cake with a small amount of the solvent.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can be purified if necessary.

Conclusion

The choice between Lindlar's catalyst and Pd/C for the hydrogenation of this compound is dictated by the desired synthetic outcome. For the selective synthesis of (Z)-6-methyl-3-heptene, Lindlar's catalyst is the reagent of choice due to its engineered low reactivity that favors the formation of the cis-alkene and prevents over-reduction. Conversely, for the complete saturation of the triple bond to yield 6-methylheptane, the highly active Pd/C catalyst is the preferred option. A thorough understanding of the properties and reactivities of these catalysts is paramount for achieving the desired molecular transformations in a controlled and efficient manner.

References

A Spectroscopic Showdown: Differentiating 6-Methyl-3-heptyne from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides a detailed spectroscopic comparison of 6-Methyl-3-heptyne and its key structural isomers: 6-Methyl-2-heptyne, 2-Methyl-3-heptyne, and 5-Methyl-2-heptyne. By leveraging fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we can unequivocally distinguish between these closely related alkynes.

The subtle shifts in the placement of the methyl group and the triple bond within the C8H14 molecular framework of these isomers lead to distinct spectral fingerprints. Understanding these differences is paramount for unambiguous structural elucidation. This guide presents a summary of the key quantitative spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for isomeric differentiation.

At a Glance: Spectroscopic Comparison

The following tables summarize the key spectroscopic data for this compound and its selected isomers. This data has been compiled from various spectral databases.[1][2][3][4][5][6][7][8][9][10][11][12][13][14]

Table 1: ¹H NMR Chemical Shift Data (δ, ppm)

CompoundProtons near sp CarbonsMethyl Protons (branch)Other Aliphatic Protons
This compound ~2.1-2.2~0.9 (d)~1.0 (t), ~1.5 (m), ~1.8 (m)
6-Methyl-2-heptyne ~1.8 (s)~0.9 (d)~1.2 (m), ~1.5 (m), ~2.1 (t)
2-Methyl-3-heptyne ~2.1-2.2~1.1 (d)~0.9 (t), ~1.5 (m)
5-Methyl-2-heptyne ~1.8 (s)~0.9 (d)~1.0 (t), ~1.4 (m), ~2.0 (m)

Note: Approximate chemical shifts are provided. Exact values may vary based on solvent and experimental conditions. d = doublet, t = triplet, m = multiplet, s = singlet.

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)

Compoundsp CarbonsMethyl Carbon (branch)Other Aliphatic Carbons
This compound ~80, ~82~22~13, ~14, ~29, ~42
6-Methyl-2-heptyne ~75, ~80~22~3, ~18, ~28, ~38
2-Methyl-3-heptyne ~78, ~85~23~13, ~14, ~20, ~31
5-Methyl-2-heptyne ~76, ~79~21~3, ~13, ~29, ~31, ~36

Note: Approximate chemical shifts are provided. Exact values may vary based on solvent and experimental conditions.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundC≡C StretchC-H Stretch (sp³-H)
This compound ~2200-2300 (weak)~2850-2970
6-Methyl-2-heptyne ~2200-2300 (weak)~2850-2970
2-Methyl-3-heptyne ~2200-2300 (weak)~2850-2970
5-Methyl-2-heptyne ~2200-2300 (weak)~2850-2970

Note: The C≡C stretch in internal alkynes can be very weak or absent if the molecule is symmetrical.

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 11095, 81, 67, 55, 41
6-Methyl-2-heptyne 11095, 67, 53, 41
2-Methyl-3-heptyne 11095, 81, 67, 55, 41
5-Methyl-2-heptyne 11095, 81, 67, 53, 41

Note: The fragmentation pattern is crucial for distinguishing isomers.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-20 mg of the liquid alkyne sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solution should be free of particulate matter.

  • NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrumentation: The data should be acquired on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard single-pulse experiment.

    • The spectral width should be set to cover the range of 0-10 ppm.

    • Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • The spectral width should be set to cover the range of 0-150 ppm.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on the absorption of infrared radiation.

Methodology:

  • Sample Preparation: As these are liquid samples, they can be analyzed neat (undiluted).

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for liquid samples.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small drop of the liquid alkyne sample onto the ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented in terms of absorbance or transmittance as a function of wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight of the compound and to analyze its fragmentation pattern for structural elucidation.

Methodology:

  • Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or by direct injection.

  • Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Isomer Differentiation Workflow

The following diagram illustrates a logical workflow for distinguishing between this compound and its isomers using the spectroscopic data.

Isomer_Differentiation cluster_nmr_analysis NMR Analysis start Unknown C8H14 Alkyne Isomer ms Mass Spectrometry (EI-MS) start->ms Step 1 nmr NMR Spectroscopy (¹H & ¹³C) start->nmr Step 2 ir IR Spectroscopy start->ir mw_110 Molecular Ion at m/z = 110? ms->mw_110 nmr_signals Analyze Chemical Shifts & Splitting nmr->nmr_signals ir_signals Check for C≡C stretch (~2200-2300 cm⁻¹) ir->ir_signals frag_pattern Analyze Fragmentation Pattern mw_110->frag_pattern Yes not_isomer Not a C8H14 Isomer mw_110->not_isomer No frag_pattern->nmr Proceed to NMR isomer_A This compound nmr_signals->isomer_A Unique shifts for C3-C6 backbone isomer_B 6-Methyl-2-heptyne nmr_signals->isomer_B Singlet for C1 methyl isomer_C 2-Methyl-3-heptyne nmr_signals->isomer_C Doublet for C2 methyl isomer_D 5-Methyl-2-heptyne nmr_signals->isomer_D Distinct aliphatic signals internal_alkyne Internal Alkyne Confirmed ir_signals->internal_alkyne

Caption: Workflow for Isomeric Differentiation.

By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently distinguish between this compound and its structural isomers, ensuring the integrity of their chemical research and development processes.

References

Differentiating Alkyne Isomers: A GC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of isomers is a critical analytical challenge. Subtle differences in the position of a triple bond can lead to significant variations in chemical reactivity and biological activity. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted technique for the separation and identification of such closely related compounds. This guide provides an objective comparison of GC-MS methodologies for differentiating alkyne isomers, supported by experimental data and detailed protocols.

The differentiation of alkyne isomers by GC-MS relies on two key principles: the separation of isomers based on their physicochemical properties by gas chromatography and the identification of isomers based on their unique mass fragmentation patterns in the mass spectrometer. This guide will explore both aspects, offering a comprehensive overview for laboratory professionals.

Chromatographic Separation of Pentyne Isomers

The successful chromatographic separation of alkyne isomers is highly dependent on the choice of the GC column's stationary phase. The Kovats retention index (I) is a standardized measure of a compound's retention time, which helps in comparing results across different systems. Below is a comparison of the Kovats retention indices for three C5H8 alkyne isomers on two different stationary phases.

IsomerStructureStationary PhaseKovats Retention Index (I)
1-Pentyne (B49018)CH≡C-CH2-CH2-CH3Squalane (non-polar)591[1]
2-Pentyne (B165424)CH3-C≡C-CH2-CH3Squalane (non-polar)613
3-Methyl-1-butyneCH≡C-CH(CH3)2Squalane (non-polar)436[1]
3-Methyl-1-butyneOV-1 (non-polar)471[1]

Mass Spectrometric Differentiation

Electron Ionization (EI) mass spectrometry provides a reproducible fragmentation pattern that serves as a "molecular fingerprint." While alkyne isomers have the same molecular weight, their fragmentation patterns can exhibit subtle but significant differences, allowing for their differentiation.

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z) and Relative Intensities
1-Pentyne6867, 53, 41, 39
2-Pentyne6867, 53, 41, 39
3-Methyl-1-butyne6867, 53, 41, 39

Note: While the major fragment ions are the same, the relative intensities of these ions can differ between isomers, aiding in their identification.

Experimental Protocols

Reproducible and accurate results depend on a well-defined experimental protocol. Below are representative methodologies for the GC-MS analysis of alkyne isomers.

Protocol 1: GC-MS Analysis of Volatile Hydrocarbons

This protocol is suitable for the direct analysis of volatile alkyne isomers like the pentyne series.

Sample Preparation: Prepare a standard solution of the alkyne isomer mixture in a volatile solvent such as hexane (B92381) or pentane (B18724) at a concentration of approximately 10-100 µg/mL.

GC-MS Parameters:

  • GC System: Agilent 7890A GC (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 5°C/min to 150°C.

    • Hold: 2 minutes at 150°C.

  • MS System: Agilent 5975C MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-200.

  • Transfer Line Temperature: 280°C.

Protocol 2: Derivatization of Terminal Alkynes for GC-MS Analysis

For certain applications, derivatization can enhance the chromatographic properties and mass spectrometric fragmentation of terminal alkynes. Silylation is a common derivatization technique.

Derivatization Reaction (Silylation):

  • To 1 mg of the terminal alkyne-containing sample in a vial, add 100 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Add 100 µL of a suitable solvent like pyridine (B92270) or acetonitrile.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Parameters: Follow the parameters outlined in Protocol 1, with potential adjustments to the temperature program based on the volatility of the silylated derivatives.

Visualizing the Analytical Workflow

The logical flow of differentiating alkyne isomers using GC-MS can be represented as follows:

Alkyne_Isomer_Differentiation cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis and Differentiation Sample Alkyne Isomer Mixture Direct_Analysis Direct Analysis (for volatile isomers) Sample->Direct_Analysis Derivatization Derivatization (e.g., Silylation for terminal alkynes) Sample->Derivatization GC_Separation Gas Chromatography (Separation based on retention time) Direct_Analysis->GC_Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry (Detection and Fragmentation) GC_Separation->MS_Detection Retention_Time Compare Retention Times MS_Detection->Retention_Time Mass_Spectra Compare Mass Spectra (Fragmentation Patterns) MS_Detection->Mass_Spectra Isomer_Identification Isomer Identification Retention_Time->Isomer_Identification Mass_Spectra->Isomer_Identification

References

A Comparative Guide to Alkyne Hydration Methods: Mercury, Gold, and Metal-Free Approaches

Author: BenchChem Technical Support Team. Date: December 2025

The hydration of alkynes to produce carbonyl compounds is a cornerstone transformation in organic synthesis, pivotal in the construction of complex molecules for research, pharmaceuticals, and materials science. The choice of method for this transformation significantly impacts yield, selectivity, substrate scope, and operational safety. This guide provides a detailed comparative analysis of three major alkyne hydration methodologies: the classical mercury(II)-catalyzed reaction, modern gold-catalyzed systems, and emerging metal-free alternatives. Experimental data is presented to offer a clear performance comparison, alongside detailed protocols for key reactions.

Performance Comparison of Alkyne Hydration Methods

The efficiency of alkyne hydration is highly dependent on the chosen catalytic system and the substrate. The following tables summarize quantitative data for the hydration of various alkynes using mercury-catalyzed, gold-catalyzed, and metal-free methods, providing a basis for objective comparison.

Table 1: Hydration of Terminal Alkynes

AlkyneMethodCatalyst (Loading)ConditionsTime (h)Yield (%)Reference
Phenylacetylene (B144264)Mercury-catalyzedHgSO₄ (5 mol%)H₂SO₄, H₂O/MeOH2~90[1][2]
PhenylacetyleneGold-catalyzed[Au(IPr)Cl] (1 mol%)H₂O/MeOH695[3]
PhenylacetyleneMetal-freeTfOH (20 mol%)TFE, H₂O0.599[4][5]
1-Octyne (B150090)Mercury-catalyzedHgSO₄ (cat.)H₂SO₄, H₂O-High[1][6]
1-OctyneGold-catalyzed[(NHC)AuCl] (100 ppm)H₂O2498[7]
1-OctyneMetal-freeTfOH (20 mol%)TFE, H₂O, 70°C1276[4][5]

Table 2: Hydration of Internal Alkynes

AlkyneMethodCatalyst (Loading)ConditionsTime (h)Yield (%)Reference
1-Phenyl-1-propyneMercury-catalyzedHgSO₄ (cat.)H₂SO₄, H₂O-Mixture of regioisomers[1][6]
1-Phenyl-1-propyneGold-catalyzed[Au(IPr)Cl]/AgOTf (2 mol%)Dioxane/H₂O, 80°C1292 (single regioisomer)[8]
1-Phenyl-1-propyneMetal-freeTfOH (20 mol%)TFE, H₂O295[4][5]
DiphenylacetyleneMercury-catalyzedHgSO₄ (cat.)H₂SO₄, H₂O-High[1]
DiphenylacetyleneGold-catalyzed[(NHC)AuCl] (50 ppm)H₂O, 80°C2499[7]
DiphenylacetyleneMetal-freeTfOH (20 mol%)TFE, H₂O, 70°C1292[4][5]

Experimental Protocols

Detailed methodologies for the key alkyne hydration reactions are provided below. These protocols are representative examples and may require optimization for different substrates.

Protocol 1: Mercury(II)-Catalyzed Hydration of Phenylacetylene

This procedure is a classic example of the Kucherov reaction.[1][2]

Materials:

  • Phenylacetylene

  • Mercury(II) sulfate (B86663) (HgSO₄)

  • Concentrated sulfuric acid (H₂SO₄)

  • Methanol (B129727) (MeOH)

  • Water (H₂O)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methanol (20 mL) and water (10 mL).

  • Carefully add concentrated sulfuric acid (1 mL) to the solution while cooling in an ice bath.

  • Add mercury(II) sulfate (0.2 g, catalytic amount) to the acidic solution.

  • Add phenylacetylene (1.02 g, 10 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 60-70°C) and monitor the reaction progress by TLC.

  • After the reaction is complete (typically 2 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether (50 mL) and water (50 mL).

  • Separate the organic layer and wash it sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude acetophenone.

  • Purify the product by flash column chromatography or distillation if necessary.

Protocol 2: Gold(I)-Catalyzed Hydration of 1-Octyne

This protocol utilizes a modern N-heterocyclic carbene (NHC) gold catalyst for efficient hydration under mild conditions.[7]

Materials:

Procedure:

  • In a vial equipped with a magnetic stir bar, dissolve 1-octyne (110 mg, 1 mmol) in water (2 mL).

  • Add the gold catalyst [(NHC)AuCl] (0.0001 mmol, 100 ppm) to the solution.

  • Seal the vial and stir the mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction by GC-MS or TLC.

  • Upon completion, extract the reaction mixture with dichloromethane (3 x 10 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield 2-octanone.

  • Further purification can be achieved by column chromatography if required.

Protocol 3: Metal-Free Hydration of Phenylacetylene

This method employs a strong Brønsted acid in a fluorinated alcohol to achieve rapid and efficient hydration without any metal catalyst.[4][5]

Materials:

Procedure:

  • To a screw-capped vial containing a magnetic stir bar, add phenylacetylene (102 mg, 1 mmol) and 2,2,2-trifluoroethanol (2 mL).

  • Add water (22 µL, 1.2 mmol) to the solution.

  • Add trifluoromethanesulfonic acid (17.6 µL, 0.2 mmol, 20 mol%) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain acetophenone.

  • If necessary, purify the product via flash chromatography.

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the catalytic cycles and experimental workflows for the discussed alkyne hydration methods.

Signaling Pathways (Reaction Mechanisms)

Mercury_Catalyzed_Hydration Alkyne Alkyne Mercurinium Mercurinium Ion Intermediate Alkyne->Mercurinium + Hg²⁺ Hg2 Hg²⁺ Oxonium Oxonium Ion Mercurinium->Oxonium + H₂O H2O H₂O EnolHg Organomercury Enol Oxonium->EnolHg - H⁺ Enol Enol EnolHg->Enol + H₃O⁺ - Hg²⁺ H3O H₃O⁺ Ketone Ketone Enol->Ketone Tautomerization Gold_Catalyzed_Hydration cluster_cycle Catalytic Cycle Alkyne Alkyne Au_cat [L-Au]⁺ Pi_complex π-Complex Au_cat->Pi_complex + Alkyne Vinyl_Au Vinyl-Gold Intermediate Pi_complex->Vinyl_Au + H₂O - H⁺ H2O H₂O Enol Enol Vinyl_Au->Enol + H⁺ - [L-Au]⁺ Protodeauration Protodeauration Ketone Ketone Enol->Ketone Tautomerization Metal_Free_Hydration Alkyne Alkyne Vinyl_cation Vinyl Cation Alkyne->Vinyl_cation + H⁺ H_plus H⁺ Protonated_enol Protonated Enol Vinyl_cation->Protonated_enol + H₂O H2O H₂O Enol Enol Protonated_enol->Enol - H⁺ Ketone Ketone Enol->Ketone Tautomerization Experimental_Workflow_Mercury Start Start: Combine Reagents (Alkyne, HgSO₄, H₂SO₄, H₂O/MeOH) Reaction Heat to Reflux (2 hours) Start->Reaction Workup Aqueous Workup (Extraction with Et₂O) Reaction->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Product Final Product: Ketone Purification->Product Experimental_Workflow_Gold Start Start: Combine Reagents (Alkyne, Gold Catalyst, H₂O) Reaction Stir at Room Temperature (6-24 hours) Start->Reaction Extraction Extraction with Organic Solvent Reaction->Extraction Drying Drying and Concentration Extraction->Drying Product Final Product: Ketone Drying->Product Experimental_Workflow_Metal_Free Start Start: Combine Reagents (Alkyne, TfOH, TFE, H₂O) Reaction Stir at Room Temperature (0.5-12 hours) Start->Reaction Quench Quench with Base Reaction->Quench Extraction Extraction with Organic Solvent Quench->Extraction Purification Drying, Concentration, and Purification Extraction->Purification Product Final Product: Ketone Purification->Product

References

Validating the Synthesis of 6-Methyl-3-heptyne: A Comparative Guide to Synthesis and NMR Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of a target molecule is as critical as the synthesis itself. This guide provides a comparative overview of a primary synthesis route for 6-Methyl-3-heptyne and its validation using Nuclear Magnetic Resonance (NMR) spectroscopy. An alternative synthesis pathway is also discussed to offer a broader perspective on available methodologies.

Primary Synthesis Method: Alkylation of a Terminal Alkyne

A robust and common method for synthesizing internal alkynes like this compound is the alkylation of a terminal alkyne via its acetylide salt. This SN2 reaction involves the deprotonation of a terminal alkyne to form a potent nucleophile, which then displaces a halide from a primary alkyl halide. In this case, 1-butyne (B89482) is deprotonated using a strong base like sodium amide (NaNH₂) to form sodium butynide, which is then reacted with 1-bromo-2-methylpropane.

Reaction Scheme: CH₃CH₂C≡CH + NaNH₂ → CH₃CH₂C≡C⁻Na⁺ + NH₃ CH₃CH₂C≡C⁻Na⁺ + (CH₃)₂CHCH₂Br → CH₃CH₂C≡CCH₂CH(CH₃)₂ + NaBr

Alternative Synthesis Method: Grignard Reaction

An alternative approach involves the use of organometallic reagents, specifically a Grignard reagent. This pathway could involve reacting an alkynyl Grignard reagent with an alkyl halide or, conversely, a Grignard reagent with a propargyl halide. For instance, ethylmagnesium bromide could be reacted with 1-bromo-4-methyl-1-pentyne.

Comparison of Methods:

FeatureAlkylation of Terminal AlkyneGrignard Reaction
Reagents Terminal alkyne, strong base (e.g., NaNH₂), primary alkyl halide.Alkyl/alkynyl halide, magnesium metal, carbonyl compound or another halide.[1]
Conditions Typically performed in liquid ammonia (B1221849) or an inert solvent like THF.Requires strictly anhydrous conditions, usually in an ether solvent (e.g., diethyl ether, THF).[1]
Advantages Generally high-yielding for primary alkyl halides. Reagents are readily available.Versatile for creating various C-C bonds; can be used with a wider range of electrophiles.[2]
Limitations Limited to primary and methyl halides due to competing E2 elimination with secondary and tertiary halides.Grignard reagents are strong bases and can be incompatible with acidic functional groups in the substrate.[1]

NMR Spectroscopic Validation

NMR spectroscopy is the definitive method for confirming the structure of this compound. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of the proton (¹H) signals, along with the number and chemical shifts of the carbon (¹³C) signals, the precise connectivity of the molecule can be established.

Predicted ¹H NMR Data for this compound

The expected ¹H NMR spectrum provides a unique fingerprint of the molecule. Protons closer to the electron-withdrawing alkyne group are shifted downfield.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.14Quartet (q)2H-C≡C-CH₂ -CH₃
~ 2.03Doublet (d)2H-C≡C-CH₂ -CH(CH₃)₂
~ 1.85Septet (sept)1H-CH₂-CH (CH₃)₂
~ 1.12Triplet (t)3H-CH₂-CH₃
~ 0.93Doublet (d)6H-CH( CH₃ )₂

Note: Predicted values are based on standard chemical shift tables. Actual experimental values may vary slightly.[3][4]

Predicted ¹³C NMR Data for this compound

The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, corresponding to each unique carbon atom in the structure. The sp-hybridized carbons of the alkyne typically appear in the 70-90 ppm range.[5]

Chemical Shift (δ, ppm)Carbon Assignment
~ 81.1C ≡C-CH₂CH(CH₃)₂
~ 79.8CH₃CH₂-C ≡C
~ 42.5-C≡C-CH₂ -CH(CH₃)₂
~ 28.1-CH₂-CH (CH₃)₂
~ 22.3-CH(CH₃ )₂
~ 14.5-C≡C-CH₂ -CH₃
~ 13.6-CH₂-CH₃

Note: Predicted values are based on standard chemical shift tables and substituent effects. Quaternary alkyne carbons (C3 and C4) are typically weak signals.[6]

Experimental Protocols

Synthesis of this compound (Primary Method)
  • Apparatus Setup : A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube or nitrogen inlet. The system is flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

  • Reaction Initiation : Liquid ammonia (approx. 200 mL) is condensed into the flask at -78 °C (dry ice/acetone bath). A catalytic amount of iron(III) nitrate (B79036) is added, followed by the slow addition of sodium metal until a persistent blue color indicates the formation of solvated electrons. The color is then quenched by the addition of more sodium, which reacts to form sodium amide (NaNH₂), a gray precipitate.

  • Acetylide Formation : 1-Butyne is slowly added to the stirring suspension of NaNH₂ in liquid ammonia. The formation of the sodium butynide salt is complete after approximately 1 hour.

  • Alkylation : 1-bromo-2-methylpropane, dissolved in a small amount of anhydrous diethyl ether, is added dropwise to the reaction mixture. The reaction is allowed to proceed for 2-3 hours, after which the ammonia is allowed to evaporate.

  • Workup : The reaction is carefully quenched by the slow addition of water to destroy any unreacted sodium amide. The mixture is then partitioned between diethyl ether and water. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • Purification : The solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation to yield pure this compound.

NMR Sample Preparation and Analysis
  • Sample Preparation : Approximately 10-20 mg of the purified this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[7] A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition : The sample is placed in the NMR spectrometer. The magnetic field is shimmed to ensure homogeneity. A standard one-pulse ¹H experiment is run. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[8]

  • ¹³C NMR Acquisition : A proton-decoupled ¹³C experiment (e.g., using a zgpg30 pulse program) is performed. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer total acquisition time are required compared to ¹H NMR. A relaxation delay is chosen to allow for the full relaxation of all carbons, especially the quaternary alkyne carbons.[8]

  • Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectra are then referenced to the TMS signal. For ¹H NMR, the signals are integrated to determine the relative number of protons.

Synthesis and Validation Workflow

The following diagram illustrates the logical flow from starting materials to the structurally validated final product.

G Workflow for Synthesis and Validation of this compound cluster_reactants Starting Materials cluster_validation Spectroscopic Validation Butyne 1-Butyne Synthesis SN2 Alkylation Reaction Butyne->Synthesis Base NaNH2 in liq. NH3 Base->Synthesis AlkylHalide 1-Bromo-2-methylpropane AlkylHalide->Synthesis Crude Crude Product Mixture Synthesis->Crude Purification Purification (Fractional Distillation) Crude->Purification Product Pure this compound Purification->Product NMR_Sample NMR Sample Prep (in CDCl3) Product->NMR_Sample Validated Structurally Confirmed Product Product->Validated NMR_Acq 1H & 13C NMR Acquisition NMR_Sample->NMR_Acq NMR_Data Spectral Data Analysis (Chemical Shift, Integration, Multiplicity) NMR_Acq->NMR_Data NMR_Data->Validated

Caption: Synthesis and validation workflow for this compound.

References

A Comparative Guide to the Reaction Products of 6-Methyl-3-heptyne

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the reaction products of 6-Methyl-3-heptyne, an unsymmetrical internal alkyne, with various common reagents. The analysis is supported by established reaction mechanisms and experimental protocols to aid researchers, scientists, and drug development professionals in predicting and confirming reaction outcomes.

Hydrogenation: Selective Reduction of the Alkyne

The triple bond of this compound can be selectively reduced to a cis-alkene, a trans-alkene, or fully reduced to an alkane depending on the catalyst and reaction conditions employed.

Comparison of Hydrogenation Methods
Reagents Product(s) Stereochemistry Mechanism Highlights
H₂, Lindlar's Catalyst(Z)-6-Methyl-3-hepteneSyn-additionHydrogen adds to the same face of the alkyne adsorbed on the poisoned palladium catalyst surface.[1][2]
Na, NH₃ (l)(E)-6-Methyl-3-hepteneAnti-additionA dissolving metal reduction involving a radical anion intermediate, where steric repulsion favors the trans configuration.[3][4][5]
H₂, Pd/C2-MethylheptaneN/A (Achiral product)Complete reduction of the triple bond to a single bond.[6]
Experimental Protocols

Protocol 1: Catalytic Hydrogenation with Lindlar's Catalyst (cis-alkene formation)

  • An oven-dried flask is charged with Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline).[1][7]

  • The flask is flushed with hydrogen gas.

  • A solution of this compound in a suitable solvent (e.g., ethyl acetate or hexane) is added.

  • The mixture is stirred vigorously under a hydrogen atmosphere (typically using a balloon).

  • The reaction progress is monitored by TLC or GC until the starting alkyne is consumed.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The solvent is removed under reduced pressure to yield (Z)-6-Methyl-3-heptene.

Protocol 2: Dissolving Metal Reduction with Na/NH₃ (trans-alkene formation)

  • A flask is cooled to -78 °C (dry ice/acetone bath) and liquid ammonia (B1221849) is condensed into it.

  • Small pieces of sodium metal are added until a persistent deep blue color is observed, indicating the presence of solvated electrons.[4]

  • A solution of this compound in a minimal amount of an ethereal solvent (e.g., THF) is added dropwise.

  • The reaction is stirred at -78 °C for several hours.

  • The reaction is quenched by the careful addition of a proton source, such as ammonium (B1175870) chloride or a primary alcohol.

  • The ammonia is allowed to evaporate.

  • The remaining residue is partitioned between water and an organic solvent (e.g., ether), and the organic layer is washed, dried, and concentrated to yield (E)-6-Methyl-3-heptene.

Visualization of Hydrogenation Pathways

hydrogenation_pathways cluster_start Starting Material cluster_products Products start This compound cis_alkene (Z)-6-Methyl-3-heptene start->cis_alkene H₂, Lindlar's Cat. trans_alkene (E)-6-Methyl-3-heptene start->trans_alkene Na, NH₃ alkane 2-Methylheptane start->alkane H₂, Pd/C

Caption: Hydrogenation pathways of this compound.

Hydration: Addition of Water Across the Triple Bond

The hydration of an unsymmetrical internal alkyne like this compound results in the formation of ketones. The regioselectivity of the reaction is determined by the choice of reagents, leading to a mixture of products.

Comparison of Hydration Methods
Reagents Product(s) Regioselectivity Mechanism Highlights
HgSO₄, H₂SO₄, H₂OMixture of 6-Methyl-3-heptanone and 6-Methyl-4-heptanoneMarkovnikov AdditionWater attacks the more substituted carbon of the mercurinium ion intermediate.[8] For internal alkynes, this often results in a mixture of ketones.[8]
1. BH₃, THF 2. H₂O₂, NaOHMixture of 6-Methyl-3-heptanone and 6-Methyl-4-heptanoneAnti-Markovnikov AdditionHydroboration involves the syn-addition of H and B, with boron adding to the less sterically hindered carbon.[9][10] Subsequent oxidation and tautomerization yield ketones. For internal alkynes, selectivity can be low, resulting in a mixture.
Experimental Protocols

Protocol 3: Oxymercuration-Demercuration (Markovnikov Hydration)

  • To a solution of this compound in aqueous sulfuric acid, a catalytic amount of mercury(II) sulfate (B86663) is added.[8]

  • The mixture is stirred, often with gentle heating, for several hours until the alkyne is consumed (monitored by TLC or GC).

  • The reaction mixture is cooled and extracted with an organic solvent (e.g., diethyl ether).

  • The organic extracts are combined, washed with saturated sodium bicarbonate solution and brine, then dried over an anhydrous salt (e.g., MgSO₄).

  • The solvent is evaporated to yield a mixture of 6-Methyl-3-heptanone and 6-Methyl-4-heptanone.

Protocol 4: Hydroboration-Oxidation (Anti-Markovnikov Hydration)

  • To a solution of this compound in dry THF under an inert atmosphere, a solution of borane-THF complex (BH₃·THF) is added dropwise at 0 °C.[9][11] To improve regioselectivity, a bulkier borane (B79455) reagent like disiamylborane (B86530) or 9-BBN can be used.[10][12]

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The mixture is cooled to 0 °C, and aqueous sodium hydroxide (B78521) (e.g., 3M NaOH) is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂).[9]

  • The mixture is stirred for an additional hour at room temperature or with gentle heating.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give a mixture of 6-Methyl-3-heptanone and 6-Methyl-4-heptanone.

Visualization of Hydration Pathways

hydration_pathways cluster_start Starting Material cluster_enol Enol Intermediates cluster_product Ketone Products start This compound enol1 6-Methyl-3-hepten-3-ol start->enol1 1. HgSO₄, H₂SO₄, H₂O 2. Tautomerization enol2 6-Methyl-3-hepten-4-ol start->enol2 1. BH₃, THF 2. H₂O₂, NaOH 3. Tautomerization ketone1 6-Methyl-3-heptanone enol1->ketone1 Tautomerizes ketone2 6-Methyl-4-heptanone enol2->ketone2 Tautomerizes

Caption: Hydration of this compound to ketone products.

Halogenation: Addition of Bromine

The reaction of this compound with bromine typically proceeds via anti-addition to first yield a dibromoalkene. If excess bromine is used, a second addition reaction occurs to form a tetrabromoalkane.

Comparison of Halogenation Products
Reagents Product(s) Stereochemistry Mechanism Highlights
Br₂ (1 equiv), CCl₄(E)-3,4-dibromo-6-methyl-3-hepteneAnti-additionThe reaction proceeds through a cyclic bromonium ion intermediate, which is attacked by a bromide ion from the opposite face.[13]
Br₂ (2 equiv), CCl₄3,3,4,4-tetrabromo-6-methylheptaneN/AA second addition of Br₂ across the remaining double bond of the dibromoalkene.
Experimental Protocol

Protocol 5: Bromination of an Alkyne

  • A solution of this compound is prepared in an inert solvent, such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂), in a flask protected from light.

  • A solution of bromine (1 or 2 equivalents, depending on the desired product) in the same solvent is added dropwise at room temperature. The characteristic orange-red color of bromine will disappear as it reacts.[13]

  • The reaction is stirred until the bromine color no longer fades, indicating the consumption of the alkyne (or alkene intermediate).

  • The solvent is removed under reduced pressure to yield the crude brominated product. Further purification can be achieved through crystallization or chromatography if necessary.

Visualization of Bromination Pathway

bromination_pathway start This compound intermediate (E)-3,4-dibromo-6-methyl-3-heptene start->intermediate + Br₂ (1 equiv) final 3,3,4,4-tetrabromo-6-methylheptane intermediate->final + Br₂ (1 equiv)

Caption: Stepwise bromination of this compound.

References

A Comparative Guide to the Isomeric Purity Analysis of 6-Methyl-3-heptyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric purity of pharmaceutical intermediates is a critical quality attribute that can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). 6-Methyl-3-heptyne, a chiral alkyne, presents a unique analytical challenge due to its lack of a strong UV chromophore and the potential for multiple isomeric impurities. This guide provides a comprehensive comparison of analytical methodologies for the determination of its isomeric purity, supported by experimental protocols and data presentation to aid in method selection and implementation.

Introduction to Isomeric Impurities in this compound

The synthesis of this compound can potentially lead to the formation of several types of isomeric impurities, including:

  • Positional Isomers: Variations in the location of the triple bond and the methyl group (e.g., 6-Methyl-2-heptyne, 2-Methyl-3-heptyne, 6-Methyl-1-heptyne).

  • Enantiomers: Due to the chiral center at the 6th carbon, (R)-6-Methyl-3-heptyne and (S)-6-Methyl-3-heptyne can exist.

  • Geometric Isomers: Although not applicable to the alkyne itself, related alkene impurities could exist as cis/trans isomers.

  • Structural Isomers: Other C8H14 isomers that may arise from rearrangement reactions.

The choice of an appropriate analytical technique is crucial for the accurate separation and quantification of these potential impurities. This guide compares three primary analytical techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Techniques

Analytical TechniquePrincipleAdvantagesDisadvantagesIdeal for Detecting
Gas Chromatography (GC-FID) Separation based on volatility and interaction with a stationary phase.High resolution for volatile compounds, excellent sensitivity with Flame Ionization Detection (FID), robust and widely available.Requires analytes to be volatile and thermally stable.Positional isomers, structural isomers, and some chiral separations with specialized columns.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile and stationary phase.Versatile for a wide range of compounds. Excellent for chiral separations using chiral stationary phases.This compound lacks a UV chromophore, requiring alternative detectors like Refractive Index (RI) or Charged Aerosol Detector (CAD), which can have lower sensitivity and be gradient-incompatible (RI).Enantiomers (with chiral columns), and non-volatile impurities.
Quantitative NMR (qNMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency. The signal intensity is directly proportional to the number of nuclei.Intrinsically quantitative without the need for reference standards for each isomer. Provides structural information for impurity identification. Non-destructive.Lower sensitivity compared to chromatographic methods. Signal overlap in complex mixtures can complicate quantification. Requires high-field instrumentation for optimal resolution.Ratios of positional isomers and enantiomers (with chiral solvating agents).

Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID) for Positional Isomer Analysis

This method is suitable for the separation and quantification of volatile positional isomers of this compound.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

Sample Preparation:

  • Dissolve the sample in a volatile solvent (e.g., hexane (B92381) or pentane) to a concentration of approximately 1 mg/mL.

GC Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase at 5 °C/min to 150 °C.

    • Hold: Hold at 150 °C for 5 minutes.

  • Detector Temperature (FID): 280 °C

Data Analysis:

  • Identify isomers based on their retention times relative to the main this compound peak.

  • Quantify by peak area percentage, assuming an equal response factor for all C8H14 isomers in the FID.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Due to the lack of a UV chromophore, a Refractive Index Detector (RID) or a Charged Aerosol Detector (CAD) is necessary. This protocol outlines a method using an RID.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Refractive Index Detector.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 5 mg/mL.

HPLC Conditions:

  • Column: Chiral stationary phase column suitable for non-polar compounds (e.g., a polysaccharide-based chiral column like Chiralpak IA).

  • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 99:1 v/v). The exact ratio may require optimization.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detector: Refractive Index Detector (RID), with the internal cell temperature controlled.

Data Analysis:

  • Identify the enantiomers based on their retention times.

  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Quantitative ¹H NMR Spectroscopy for Isomer Ratio Determination

This method allows for the determination of the relative amounts of different isomers without the need for individual reference standards.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 10-15 mg of the sample.

  • Dissolve in a known volume of a deuterated solvent (e.g., CDCl₃) in a high-precision NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (a D1 of 30 seconds is often sufficient for quantitative purposes).

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

Data Analysis:

  • Identify unique, well-resolved signals corresponding to each isomer. For example, the methyl protons of the isobutyl group or the ethyl group protons may have distinct chemical shifts for different positional isomers.

  • Integrate the area of these unique signals.

  • The molar ratio of the isomers is directly proportional to the ratio of their integral areas, normalized by the number of protons giving rise to the signal. For example, if a methyl group signal (3H) of isomer A has an integral of 1.0 and a methylene (B1212753) group signal (2H) of isomer B has an integral of 0.5, the relative molar ratio of A:B would be (1.0/3) : (0.5/2) = 0.333 : 0.25.

Data Presentation

Table 1: Comparison of Quantitative Performance for Isomeric Purity Analysis of this compound

Analytical MethodAnalyte TypeResolution (Rs)Limit of Quantification (LOQ)Typical Analysis Time
Capillary GC-FID Positional Isomers> 1.5 (baseline)~ 10-50 ng/mL20 - 40 min
Chiral HPLC-RID Enantiomers> 1.2~ 50-100 µg/mL15 - 30 min
Quantitative ¹H NMR (400 MHz) Isomer RatioDependent on signal overlap~ 0.1 - 0.5 % (relative)10 - 20 min

Visualization of Experimental Workflows

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Hexane Sample->Dissolve Dilute Dilute to 1 mg/mL Dissolve->Dilute Vial Transfer to GC Vial Dilute->Vial Inject Inject 1 µL Vial->Inject Separate Separation on DB-5ms Column Inject->Separate Detect FID Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Area % Integrate->Calculate Result Result Calculate->Result Purity Report

Caption: Workflow for GC-FID analysis of positional isomers.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Weigh ~15 mg of Sample Dissolve Dissolve in CDCl3 Sample->Dissolve Tube Transfer to NMR Tube Dissolve->Tube Acquire Acquire 1H Spectrum Tube->Acquire Process Fourier Transform & Phase Acquire->Process Identify Identify Unique Signals Process->Identify Integrate Integrate Signals Identify->Integrate Calculate Calculate Isomer Ratio Integrate->Calculate Result Result Calculate->Result Isomer Ratio Report

Caption: Workflow for qNMR analysis of isomer ratios.

Conclusion

The selection of the most appropriate analytical method for the isomeric purity analysis of this compound depends on the specific impurities of interest.

  • GC-FID is a robust and sensitive method for the analysis of volatile positional and structural isomers.

  • Chiral HPLC is the preferred method for determining enantiomeric purity, although it requires specialized detectors due to the lack of a UV chromophore.

  • qNMR is a powerful, non-destructive technique for determining the relative ratios of isomers without the need for individual reference standards and can aid in the structural elucidation of unknown impurities.

For comprehensive quality control, a combination of these techniques is often employed. For instance, GC-FID can be used for routine purity assessment of positional isomers, while chiral HPLC is essential for controlling the stereochemistry, and qNMR can be invaluable during process development and for the characterization of reference materials.

A Comparative Guide to the Reactivity of Alkynes and Alkenes in Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The addition reaction is a cornerstone of organic synthesis, pivotal in the construction of complex molecular architectures. Within the family of unsaturated hydrocarbons, alkenes and alkynes both readily undergo addition reactions, yet their relative reactivities are a subject of nuanced discussion, dependent on the specific reaction conditions. This guide provides an objective comparison of alkyne and alkene reactivity in key addition reactions, supported by experimental data and detailed methodologies.

Executive Summary

In the realm of electrophilic additions, such as halogenation and hydrohalogenation, alkenes generally exhibit higher reactivity than alkynes . This is primarily attributed to the greater stability of the resulting carbocation intermediate. Conversely, in catalytic hydrogenation, alkynes typically display higher reactivity , a phenomenon linked to their stronger adsorption onto the catalyst surface.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data comparing the reactivity of alkenes and alkynes in various addition reactions.

Table 1: Relative Rate Constants for Electrophilic Halogenation (Bromination)
Reactant PairRelative Rate (k_alkene / k_alkyne)Reference
trans-3-Hexene vs. 3-Hexyne10³ - 10⁵

Note: The significant difference in reaction rates underscores the greater nucleophilicity of the alkene double bond compared to the alkyne triple bond in electrophilic halogenation.

Table 2: Comparative Heats of Hydrogenation
CompoundHeat of Hydrogenation (kJ/mol)Reference
Ethylene (B1197577) (to Ethane)-137
Acetylene (B1199291) (to Ethane)-314

Note: While not a direct measure of reaction rate, the significantly more exothermic heat of hydrogenation for acetylene compared to ethylene suggests a higher potential energy of the alkyne, contributing to its greater reactivity in catalytic hydrogenation.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below to facilitate reproducibility and further investigation.

Experiment 1: Competitive Halogenation of an Alkene and an Alkyne

Objective: To qualitatively and quantitatively determine the relative reactivity of an alkene and an alkyne towards electrophilic bromination.

Materials:

  • A mixture of equimolar amounts of a chosen alkene (e.g., 1-octene) and a chosen alkyne (e.g., 1-octyne) in an inert solvent (e.g., dichloromethane).

  • A solution of bromine (Br₂) in dichloromethane (B109758) of known concentration.

  • Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

  • Prepare a standard solution containing a known concentration of the alkene, the alkyne, and an internal standard in dichloromethane.

  • To this solution, slowly add a substoichiometric amount of the bromine solution at a controlled temperature (e.g., 0 °C) with constant stirring.

  • After a specific reaction time (e.g., 5 minutes), quench the reaction by adding a solution of sodium thiosulfate.

  • Extract the organic layer, dry it over anhydrous sodium sulfate, and analyze the product mixture using GC-MS.

  • By comparing the relative peak areas of the unreacted alkene and alkyne to the initial concentrations, the relative rate of consumption can be determined.

Experiment 2: Selective Catalytic Hydrogenation of an Alkyne in the Presence of an Alkene

Objective: To demonstrate the higher reactivity of an alkyne compared to an alkene in catalytic hydrogenation.

Materials:

  • A mixture of equimolar amounts of a chosen alkyne (e.g., 4-octyne) and a chosen alkene (e.g., cis-4-octene) in a suitable solvent (e.g., ethanol).

  • Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline).

  • Hydrogen gas (H₂).

  • A hydrogenation apparatus (e.g., a Parr hydrogenator).

  • Nuclear Magnetic Resonance (NMR) spectrometer.

Procedure:

  • Combine the alkyne/alkene mixture and the solvent in the hydrogenation vessel.

  • Add a catalytic amount of Lindlar's catalyst.

  • Flush the apparatus with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., 1 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy. The disappearance of the alkyne signal and the appearance of the corresponding alkene signal, while the initial alkene signal remains largely unchanged, will demonstrate the selective hydrogenation of the alkyne.

Reaction Mechanisms and Visualizations

The differing reactivities of alkenes and alkynes can be understood by examining their reaction mechanisms.

Electrophilic Addition: The Carbocation Intermediate

In electrophilic addition, the π bond of the unsaturated hydrocarbon attacks an electrophile. For alkenes, this leads to the formation of a relatively stable alkyl carbocation. In contrast, the addition to an alkyne proceeds through a much less stable vinylic carbocation. This difference in the stability of the intermediate is a key factor in the faster rate of electrophilic addition for alkenes.

Electrophilic_Addition cluster_alkene Alkene Addition cluster_alkyne Alkyne Addition A Alkene + E⁺ B Alkyl Carbocation (more stable) A->B Rate-determining step C Product B->C Fast D Alkyne + E⁺ E Vinylic Carbocation (less stable) D->E Higher activation energy F Product E->F Fast

Electrophilic Addition Comparison

In the case of halogenation, the reaction is believed to proceed through a bridged halonium ion intermediate for both alkenes and alkynes. However, the formation of the bridged halonium ion from an alkyne is thought to be slower.

Halogenation_Mechanism cluster_alkene Alkene Halogenation cluster_alkyne Alkyne Halogenation Alkene Alkene + X₂ Bridged_Alkene Bridged Halonium Ion Alkene->Bridged_Alkene Product_Alkene trans-Dihaloalkane Bridged_Alkene->Product_Alkene Nu⁻ attack Alkyne Alkyne + X₂ Bridged_Alkyne Bridged Halonium Ion Alkyne->Bridged_Alkyne Product_Alkyne trans-Dihaloalkene Bridged_Alkyne->Product_Alkyne Nu⁻ attack

Halogenation Intermediate Pathway
Catalytic Hydrogenation: Adsorption to the Catalyst Surface

Catalytic hydrogenation occurs on the surface of a metal catalyst. Alkynes, being more linear and less sterically hindered, tend to adsorb more strongly and readily to the catalyst surface than alkenes. This stronger adsorption facilitates the transfer of hydrogen atoms, leading to a faster reaction rate for alkynes.

Catalytic_Hydrogenation cluster_workflow Hydrogenation Workflow Catalyst Metal Catalyst Surface H2_Activation H₂ Activation Start Unsaturated Hydrocarbon Adsorption Adsorption onto Catalyst Surface Start->Adsorption H_Transfer Stepwise Hydrogen Transfer Adsorption->H_Transfer H2_Activation->H_Transfer Desorption Product Desorption H_Transfer->Desorption End Saturated Hydrocarbon Desorption->End

Catalytic Hydrogenation Workflow

A Comparative Analysis of the Acidity of Terminal and Internal Alkynes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential acidity of terminal and internal alkynes, supported by quantitative data and detailed experimental methodologies.

The acidity of the hydrogen atom in organic molecules is a fundamental concept with profound implications in synthesis, reactivity, and biological activity. Within the hydrocarbon landscape, alkynes present a unique case, with a notable distinction in acidity between terminal and internal isomers. This guide provides an in-depth comparison of the acidity of terminal versus internal alkynes, presenting experimental data, outlining detailed protocols for pKa determination, and illustrating the underlying principles governing this chemical behavior.

The Acidity Divide: A Tale of Two Alkynes

Terminal alkynes, characterized by a carbon-carbon triple bond at the end of a carbon chain, possess a hydrogen atom directly attached to an sp-hybridized carbon. This structural feature renders them significantly more acidic than their internal alkyne counterparts, which lack such a hydrogen. Internal alkynes have alkyl or aryl groups attached to both sp-hybridized carbons, and therefore do not have a proton that can be readily abstracted under typical acidic conditions.

The enhanced acidity of terminal alkynes is a direct consequence of the hybridization of the carbon atom bonded to the hydrogen. An sp-hybridized carbon orbital has 50% s-character, which is considerably higher than the 33.3% s-character in an sp²-hybridized carbon (alkenes) and the 25% s-character in an sp³-hybridized carbon (alkanes). The greater s-character means the electrons in the sp orbital are held closer to the nucleus, making the carbon atom more electronegative. This increased electronegativity effectively stabilizes the negative charge that develops on the carbon atom upon deprotonation, forming a stable conjugate base known as an acetylide anion.[1][2][3]

In stark contrast, internal alkynes do not have a hydrogen atom attached to the sp-hybridized carbons. The C-H bonds present in the alkyl substituents are on sp³-hybridized carbons, which are much less acidic. Consequently, internal alkynes are not considered acidic in the context of reactions involving moderately strong bases.

Quantitative Comparison of Acidity: pKa Values

The acidity of a compound is quantitatively expressed by its pKa value, with a lower pKa indicating a stronger acid. The experimental data clearly illustrates the significant difference in acidity between terminal alkynes and other hydrocarbons.

CompoundStructureHybridization of C-H BondpKaReference(s)
Ethyne (Acetylene)H−C≡C−Hsp~25[4]
PropyneCH₃−C≡C−Hsp~25.5
PhenylacetyleneC₆H₅−C≡C−Hsp~23.2
2-Butyne CH₃−C≡C−CH₃ sp³ (on CH₃) > 50
EtheneH₂C=CH₂sp²~44[4]
EthaneCH₃−CH₃sp³~50[4]

As the table demonstrates, terminal alkynes exhibit pKa values around 25, making them approximately 10¹⁹ times more acidic than alkenes and 10²⁵ times more acidic than alkanes.[4] Internal alkynes, exemplified by 2-butyne, lack the acidic proton on the triple-bonded carbon, and the pKa of the protons on the adjacent methyl groups is comparable to that of alkanes.

Experimental Determination of Alkyne Acidity

The pKa values of weak acids like terminal alkynes are typically determined through equilibrium acidity measurements in non-aqueous solvents, as they are too weakly acidic to be accurately measured in water. Potentiometric titration is a widely used and precise method for this purpose.

Experimental Protocol: Potentiometric Titration of a Terminal Alkyne in a Non-Aqueous Solvent

This protocol outlines the determination of the pKa of a terminal alkyne (e.g., phenylacetylene) in a non-aqueous solvent like anhydrous tetrahydrofuran (B95107) (THF) using a strong base titrant.

Materials:

  • Phenylacetylene (purified and dried)

  • Anhydrous Tetrahydrofuran (THF)

  • Titrant: A standardized solution of a strong, non-nucleophilic base such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA) in THF.

  • Indicator electrode (e.g., a glass electrode suitable for non-aqueous media)

  • Reference electrode (e.g., a silver/silver chloride (Ag/AgCl) electrode with a non-aqueous filling solution)

  • Potentiometer or pH meter with millivolt scale

  • Automatic burette

  • Stir plate and stir bar

  • Inert atmosphere setup (e.g., Schlenk line or glove box with nitrogen or argon)

Procedure:

  • Preparation of the Titration Cell:

    • Thoroughly dry all glassware in an oven and cool under a stream of inert gas.

    • Assemble the titration cell, consisting of a sealed vessel equipped with ports for the electrodes, burette tip, and inert gas inlet/outlet.

    • Place a known volume (e.g., 25.0 mL) of anhydrous THF into the titration cell.

    • Add a precise amount of the terminal alkyne (e.g., phenylacetylene) to achieve a concentration of approximately 0.01 M.

    • Continuously bubble a slow stream of inert gas through the solution to maintain an anhydrous and oxygen-free environment.

    • Immerse the indicator and reference electrodes into the solution and allow the potential reading to stabilize.

  • Titration:

    • Begin stirring the solution gently.

    • Add the standardized strong base titrant in small, precise increments (e.g., 0.05-0.10 mL) using the automatic burette.

    • After each addition, allow the potential reading (in millivolts) to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration well past the equivalence point, which is the point of the most significant change in potential.

  • Data Analysis:

    • Plot the measured potential (mV) against the volume of titrant added (mL).

    • Determine the equivalence point (Vₑ) from the inflection point of the titration curve. This can be done by finding the maximum of the first derivative of the curve (ΔmV/ΔV).

    • The pKa is determined from the potential reading at the half-equivalence point (Vₑ/2).

    • To convert the potential reading at the half-equivalence point to a pKa value, the system must be calibrated using a series of standard acids with known pKa values in the same solvent system. A calibration curve of potential at half-equivalence versus known pKa is constructed, and the pKa of the unknown alkyne is interpolated from this curve.

Logical Framework of Alkyne Acidity

The relationship between the molecular structure of alkynes and their acidity can be visualized as a logical progression from hybridization to the stability of the conjugate base.

AlkyneAcidity cluster_terminal Terminal Alkyne cluster_internal Internal Alkyne Terminal_Structure R-C≡C-H Terminal_Hybridization sp Hybridization (50% s-character) Terminal_Structure->Terminal_Hybridization Terminal_Electronegativity High Electronegativity of sp Carbon Terminal_Hybridization->Terminal_Electronegativity Terminal_Deprotonation Deprotonation Terminal_Electronegativity->Terminal_Deprotonation Facilitates Terminal_Base Stable Acetylide Anion (R-C≡C:⁻) Terminal_Deprotonation->Terminal_Base Terminal_Acidity Relatively Acidic (pKa ≈ 25) Terminal_Base->Terminal_Acidity Results in Internal_Structure R-C≡C-R' Internal_CH No H on sp Carbon Internal_Structure->Internal_CH Internal_Deprotonation No Deprotonation at sp Carbon Internal_CH->Internal_Deprotonation Internal_Acidity Not Acidic (pKa > 50) Internal_Deprotonation->Internal_Acidity

Caption: Logical flow from hybridization to acidity in terminal vs. internal alkynes.

Conclusion

The distinction in acidity between terminal and internal alkynes is a cornerstone of organic chemistry, with significant practical implications for chemical synthesis and drug development. The presence of a hydrogen atom on an sp-hybridized carbon in terminal alkynes leads to a remarkable increase in acidity compared to their internal counterparts and other hydrocarbons. This property allows for the selective deprotonation of terminal alkynes to form highly useful acetylide anions, which are potent nucleophiles in a variety of carbon-carbon bond-forming reactions. A thorough understanding of this acidity difference, supported by quantitative pKa data and robust experimental methodologies, is essential for researchers aiming to harness the unique reactivity of alkynes in their scientific endeavors.

References

A Comparative Guide to the Stereoselective Reduction of 6-Methyl-3-heptyne

Author: BenchChem Technical Support Team. Date: December 2025

The stereochemical outcome of the reduction of internal alkynes is critically dependent on the choice of reagents and reaction conditions. For researchers and professionals in drug development, controlling the geometry of a double bond is a fundamental aspect of molecular design and synthesis. This guide provides an objective comparison of common methods for the reduction of 6-Methyl-3-heptyne, offering detailed experimental protocols and a summary of the expected stereochemical outcomes based on established chemical principles.

The reduction of this compound can yield three distinct products: (Z)-6-Methyl-3-heptene (cis), (E)-6-Methyl-3-heptene (trans), or the fully saturated 6-Methylheptane. The choice of reducing agent dictates which of these products is formed, often with a high degree of stereoselectivity.

Comparative Data of Reduction Methods

The following table summarizes the performance of three primary reduction strategies for this compound, highlighting the reagents, mechanism, and resulting product stereochemistry.

Reduction MethodReagentsPredominant StereochemistryTypical Product Yield/SelectivityMechanism Highlights
Catalytic Hydrogenation (Partial) H₂, Lindlar's Catalyst (Pd/CaCO₃, poisoned with lead acetate (B1210297) and quinoline)cis (Z-isomer)>95% Z-isomerThe reaction occurs on the surface of the metal catalyst.[1][2] Hydrogen is adsorbed onto the catalyst surface, and the alkyne coordinates to the metal.[3] The two hydrogen atoms are then delivered to the same face of the triple bond (syn-addition) before the resulting alkene desorbs.[4][5][6] The "poisoning" of the palladium catalyst deactivates it just enough to prevent the further reduction of the alkene to an alkane.[7][8]
Dissolving Metal Reduction Sodium (Na) or Lithium (Li) in liquid Ammonia (B1221849) (NH₃) at -78 °Ctrans (E-isomer)>90% E-isomerThis reaction proceeds via a radical anion intermediate.[1][2] An electron from the sodium metal adds to the alkyne, forming a radical anion.[7][9] This intermediate is protonated by ammonia to give a vinylic radical. The vinylic radical adopts the more stable trans configuration to minimize steric repulsion. A second electron transfer forms a vinylic anion, which is then protonated to yield the trans-alkene.[7][10] This results in an overall anti-addition of hydrogen.[9][11]
Catalytic Hydrogenation (Complete) H₂ (excess), Platinum (Pt), Palladium (Pd), or Nickel (Ni) catalystAchiral (Alkane)QuantitativeSimilar to partial hydrogenation, this reaction is catalyzed on a metal surface.[11] However, using a highly active catalyst and typically an excess of hydrogen gas, the alkyne is first reduced to an alkene, which remains adsorbed to the catalyst surface and is immediately further reduced to the corresponding alkane.[5][7][11] The reaction involves the addition of two equivalents of H₂ across the triple bond.[1][11]

Experimental Protocols

Detailed methodologies for achieving each stereochemical outcome are provided below.

Protocol 1: Synthesis of (Z)-6-Methyl-3-heptene via Partial Catalytic Hydrogenation

This procedure is designed for the syn-addition of hydrogen to produce the cis-alkene.

Reagents:

  • This compound

  • Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline (B57606) (optional, as an additional poison)

  • Hydrogen gas (H₂)

  • Methanol or Ethanol (B145695) (solvent)

Procedure:

  • A flask is charged with this compound and a suitable solvent such as methanol.

  • Lindlar's catalyst (typically 5-10% by weight of the alkyne) is added to the mixture. A small amount of quinoline can be added to further deactivate the catalyst and prevent over-reduction.[8]

  • The flask is evacuated and backfilled with hydrogen gas (a balloon is often sufficient for lab scale).

  • The reaction mixture is stirred vigorously at room temperature to ensure good contact between the catalyst, substrate, and hydrogen gas.

  • The reaction is monitored by TLC or GC to observe the disappearance of the starting alkyne and the appearance of the alkene product. The reaction should be stopped as soon as the alkyne is consumed to minimize potential over-reduction to the alkane.

  • Upon completion, the mixture is filtered through a pad of celite to remove the solid catalyst.

  • The solvent is removed under reduced pressure to yield the crude (Z)-6-Methyl-3-heptene, which can be further purified by distillation if necessary.

Protocol 2: Synthesis of (E)-6-Methyl-3-heptene via Dissolving Metal Reduction

This protocol facilitates the anti-addition of hydrogen, leading to the trans-alkene.

Reagents:

  • This compound

  • Sodium (Na) metal

  • Liquid Ammonia (NH₃)

  • Anhydrous Ethanol or Ammonium (B1175870) Chloride (proton source)

  • Dry Ether or THF (co-solvent)

Procedure:

  • A three-necked flask equipped with a dry-ice condenser and a gas inlet is cooled to -78 °C (dry ice/acetone bath).

  • Anhydrous ammonia gas is condensed into the flask.[9]

  • Small pieces of sodium metal are carefully added to the liquid ammonia until a persistent deep blue color is observed, indicating the presence of solvated electrons.[7][9]

  • A solution of this compound in a minimal amount of dry ether is added dropwise to the stirring blue solution.

  • The reaction is allowed to stir at -78 °C for 1-2 hours.

  • After the reaction is complete, a proton source such as anhydrous ethanol or ammonium chloride is added cautiously to quench the reaction and protonate the vinylic anion intermediate.

  • The ammonia is allowed to evaporate under a stream of nitrogen.

  • Water is carefully added to the residue, and the product is extracted with an organic solvent (e.g., diethyl ether).

  • The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated to yield crude (E)-6-Methyl-3-heptene.

Protocol 3: Synthesis of 6-Methylheptane via Complete Catalytic Hydrogenation

This procedure is for the complete saturation of the alkyne to form an alkane.

Reagents:

  • This compound

  • 10% Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C)

  • Hydrogen gas (H₂)

  • Ethanol or Ethyl Acetate (solvent)

Procedure:

  • In a hydrogenation vessel, this compound is dissolved in ethanol.

  • A catalytic amount of 10% Pd/C (typically 1-5 mol%) is added to the solution.

  • The vessel is connected to a hydrogen source and flushed several times to replace the air with hydrogen.

  • The reaction is subjected to a positive pressure of hydrogen (from a balloon up to several atmospheres, depending on the apparatus) and stirred vigorously.

  • The reaction is typically exothermic.[11] Progress is monitored by the uptake of hydrogen or by GC analysis.

  • Once the reaction is complete (no more hydrogen uptake), the hydrogen pressure is released.

  • The reaction mixture is filtered through celite to remove the catalyst.

  • The solvent is removed by rotary evaporation to afford 6-Methylheptane, which is often of high purity.

Visualizing the Stereoselective Pathways

The following diagram illustrates the divergent reaction pathways from the starting alkyne to the distinct stereoisomeric products based on the chosen reduction method.

G cluster_start Starting Material cluster_methods Reduction Methods cluster_products Products Start This compound Method_Cis Partial Hydrogenation (H₂, Lindlar's Cat.) Start->Method_Cis Method_Trans Dissolving Metal Reduction (Na, liq. NH₃) Start->Method_Trans Method_Alkane Complete Hydrogenation (H₂, Pd/C) Start->Method_Alkane Product_Cis (Z)-6-Methyl-3-heptene (cis-alkene) Method_Cis->Product_Cis syn-addition Product_Trans (E)-6-Methyl-3-heptene (trans-alkene) Method_Trans->Product_Trans anti-addition Product_Alkane 6-Methylheptane (Alkane) Method_Alkane->Product_Alkane Complete Saturation

Caption: Reaction pathways for the reduction of this compound.

References

A Mechanistic and Comparative Guide to the Reactions of 6-Methyl-3-heptyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed mechanistic investigation into the reactivity of the internal alkyne, 6-methyl-3-heptyne. Below, we compare several common synthetic transformations, offering insights into the controlling factors of each reaction pathway. This document is intended to serve as a practical reference for chemists engaged in the synthesis and manipulation of alkyne-containing molecules.

Introduction to this compound

This compound is an unsymmetrical internal alkyne with the chemical formula C₈H₁₄ and a molecular weight of 110.20 g/mol .[1] Its structure presents a sterically hindered environment on one side of the triple bond, influencing the regioselectivity of certain addition reactions. This guide will explore five fundamental reaction classes as applied to this substrate: catalytic hydrogenation, hydroboration-oxidation, acid-catalyzed hydration, ozonolysis, and electrophilic addition of hydrogen bromide.

Comparative Analysis of Key Reactions

The reactivity of the carbon-carbon triple bond in this compound allows for a variety of transformations, each yielding a structurally distinct product. The choice of reagents and reaction conditions dictates the outcome, as summarized in the table below.

Reaction TypeReagentsPrimary Product(s)Key Mechanistic Feature
Complete Hydrogenation H₂, Pd/C6-MethylheptaneComplete reduction of the alkyne to an alkane.
Partial Hydrogenation (cis) H₂, Lindlar's Catalyst(Z)-6-Methyl-3-hepteneSyn-addition of hydrogen to the alkyne.[2]
Partial Hydrogenation (trans) Na, NH₃ (l)(E)-6-Methyl-3-hepteneAnti-addition via a radical anion intermediate.[2]
Hydroboration-Oxidation 1. Sia₂BH 2. H₂O₂, NaOH6-Methyl-3-heptanoneAnti-Markovnikov addition of borane (B79455), followed by tautomerization of the enol intermediate.[3][4]
Acid-Catalyzed Hydration H₂O, H₂SO₄, HgSO₄Mixture of 6-Methyl-3-heptanone and 2-Methyl-4-heptanone (B1210533)Markovnikov addition of water, leading to two possible ketone products due to the unsymmetrical nature of the alkyne.[5][6][7]
Ozonolysis 1. O₃ 2. H₂OButanoic acid and 2-Methylpropanoic acidOxidative cleavage of the carbon-carbon triple bond.[8][9]
Electrophilic Addition HBr (1 equivalent)Mixture of (E/Z)-3-Bromo-6-methyl-3-hepteneFormation of a vinyl cation intermediate.[10][11]

Spectroscopic Data for this compound

Characterization of the starting material is crucial for monitoring reaction progress.

Spectroscopic DataKey Features
Infrared (IR) Spectrum The C≡C triple bond stretch is typically observed as a weak absorption in the 2100-2260 cm⁻¹ region. Due to the internal nature of the alkyne, this peak may be very weak or absent.
Mass Spectrum (EI) The molecular ion peak (M⁺) would be observed at m/z = 110. Fragmentation patterns would involve cleavage of the alkyl chains.
¹³C NMR Spectrum The sp-hybridized carbons of the alkyne typically appear in the region of 65-90 ppm.

(Note: Specific spectra for this compound can be found in the NIST Chemistry WebBook and other spectral databases.)[1][12][13]

Experimental Protocols and Mechanistic Diagrams

Detailed methodologies and visual representations of the reaction mechanisms are provided below to facilitate a deeper understanding and practical application.

Catalytic Hydrogenation

Catalytic hydrogenation allows for the controlled reduction of the alkyne to either an alkene or a fully saturated alkane.

Experimental Protocols
  • Complete Hydrogenation to Alkane: To a solution of this compound in ethanol, a catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) and stirred at room temperature until hydrogen uptake ceases. The catalyst is removed by filtration, and the solvent is evaporated to yield 6-methylheptane.[2]

  • Partial Hydrogenation to cis-Alkene: this compound is dissolved in a solvent such as hexane (B92381) or ethyl acetate (B1210297). Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is added.[2] The reaction is carried out under a hydrogen atmosphere (1 atm) and carefully monitored by GC or TLC to prevent over-reduction to the alkane. Upon completion, the catalyst is filtered off, and the solvent is removed to yield (Z)-6-methyl-3-heptene.

  • Partial Hydrogenation to trans-Alkene: In a flask equipped with a dry-ice condenser, liquid ammonia (B1221849) is condensed. Sodium metal is added in small pieces until a persistent blue color is observed. A solution of this compound in a minimal amount of an inert solvent like THF is then added dropwise. The reaction is stirred until the blue color disappears. The reaction is quenched by the addition of an alcohol (e.g., ethanol) or ammonium (B1175870) chloride. After evaporation of the ammonia, the product, (E)-6-methyl-3-heptene, is extracted.[2]

Visualization of Hydrogenation Pathways

G cluster_start Starting Material cluster_products Products This compound This compound Alkane 6-Methylheptane This compound->Alkane H₂ / Pd/C cis-Alkene (Z)-6-Methyl-3-heptene This compound->cis-Alkene H₂ / Lindlar's Cat. trans-Alkene (E)-6-Methyl-3-heptene This compound->trans-Alkene Na / NH₃

Caption: Catalytic hydrogenation pathways of this compound.

Hydroboration-Oxidation

This two-step procedure converts the alkyne into a ketone via an anti-Markovnikov addition of borane across the triple bond.

Experimental Protocol

To a solution of a sterically hindered borane, such as disiamylborane (B86530) (Sia₂BH) or 9-BBN, in THF at 0 °C, this compound is added dropwise. The reaction is stirred at room temperature for several hours. The reaction mixture is then cooled, and aqueous sodium hydroxide (B78521) is added, followed by the slow, careful addition of 30% hydrogen peroxide. The mixture is stirred for another few hours at room temperature. The product, 6-methyl-3-heptanone, is then isolated by extraction.[4][14]

Hydroboration-Oxidation Mechanism

G Alkyne This compound Vinylborane Vinylborane Intermediate Alkyne->Vinylborane 1. Sia₂BH (syn-addition) Enol Enol Intermediate Vinylborane->Enol 2. H₂O₂, NaOH Ketone 6-Methyl-3-heptanone Enol->Ketone Tautomerization

Caption: Mechanism of hydroboration-oxidation of an alkyne.

Acid-Catalyzed Hydration

The addition of water across the triple bond, catalyzed by acid and a mercury(II) salt, results in the formation of a ketone. For an unsymmetrical alkyne, a mixture of products is typically formed.

Experimental Protocol

This compound is added to a mixture of water and sulfuric acid containing a catalytic amount of mercury(II) sulfate. The mixture is heated and stirred for several hours. After cooling, the reaction mixture is neutralized and extracted with an organic solvent. The solvent is then removed, and the resulting mixture of 6-methyl-3-heptanone and 2-methyl-4-heptanone can be analyzed and potentially separated by chromatography.[6][7]

Acid-Catalyzed Hydration Pathways

G Alkyne This compound Enol_A Enol Intermediate A Alkyne->Enol_A H₂O, H⁺, Hg²⁺ (Attack at C4) Enol_B Enol Intermediate B Alkyne->Enol_B H₂O, H⁺, Hg²⁺ (Attack at C3) Ketone_A 6-Methyl-3-heptanone Enol_A->Ketone_A Tautomerization Ketone_B 2-Methyl-4-heptanone Enol_B->Ketone_B Tautomerization

Caption: Formation of two ketone products via hydration.

Ozonolysis

Ozonolysis provides a method for the complete oxidative cleavage of the triple bond, yielding two carboxylic acids.

Experimental Protocol

A solution of this compound in a solvent like dichloromethane (B109758) or methanol (B129727) is cooled to -78 °C. A stream of ozone gas is bubbled through the solution until a blue color persists, indicating the consumption of the alkyne. The excess ozone is then removed by bubbling an inert gas through the solution. Water is added to the reaction mixture to hydrolyze the ozonide intermediate. The products, butanoic acid and 2-methylpropanoic acid, are then isolated through an appropriate workup procedure.[8][9][15]

Ozonolysis Workflow

G Start This compound Step1 1. Ozonolysis (O₃, -78°C) Start->Step1 Step2 2. Hydrolysis (H₂O) Step1->Step2 Product1 Butanoic Acid Step2->Product1 Product2 2-Methylpropanoic Acid Step2->Product2

Caption: Oxidative cleavage of this compound by ozonolysis.

Electrophilic Addition of HBr

The addition of hydrogen halides to alkynes proceeds via an electrophilic addition mechanism, analogous to that of alkenes.

Experimental Protocol

One equivalent of hydrogen bromide (which can be bubbled as a gas or added as a solution in acetic acid) is added to a solution of this compound in an inert solvent at a low temperature (e.g., 0 °C). The reaction is allowed to proceed to completion, monitored by TLC or GC. The addition follows Markovnikov's rule, though for this internal alkyne, the initial addition of the proton can occur at either C3 or C4, leading to two possible vinyl cation intermediates. The subsequent attack by the bromide ion results in a mixture of (E) and (Z) isomers of 3-bromo-6-methyl-3-heptene and 4-bromo-6-methyl-3-heptene.[10][16]

Electrophilic Addition Mechanism

G Alkyne This compound Cation Vinyl Cation Intermediate Alkyne->Cation + H⁺ (from HBr) Product (E/Z)-Bromoalkene Mixture Cation->Product + Br⁻

Caption: General mechanism for the electrophilic addition of HBr.

References

A Comparative Guide to the Catalytic Hydrogenation of 6-Methyl-3-heptyne: A Kinetic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective hydrogenation of internal alkynes is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. The ability to control the reaction to yield either the corresponding cis-alkene, trans-alkene, or the fully saturated alkane is crucial for the stereoselective synthesis of complex molecules. This guide provides a comparative overview of the kinetic studies of 6-methyl-3-heptyne hydrogenation, offering insights into catalyst performance, reaction mechanisms, and experimental design. While specific kinetic data for this compound is not extensively available in the public domain, this guide leverages data from analogous internal alkynes to provide a robust comparative framework.

Catalyst Performance: A Comparative Analysis

The choice of catalyst is paramount in directing the outcome of alkyne hydrogenation. The following table summarizes the performance of common catalyst systems in the hydrogenation of internal alkynes, which can be extrapolated to predict the behavior of this compound.

Catalyst SystemPredominant ProductSelectivityReaction RateKey Characteristics & Considerations
Palladium on Carbon (Pd/C) AlkaneLow to moderateHighHighly active catalyst that often leads to over-reduction to the alkane.[1] Selectivity can be improved by the addition of inhibitors.
Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) cis-AlkeneHighModerateA "poisoned" catalyst designed for the stereoselective synthesis of cis-alkenes.[1][2][3][4] The lead acetate (B1210297) and quinoline (B57606) deactivate the catalyst to prevent over-reduction.
Nickel-based Catalysts (e.g., P2-Ni, Raney-Ni) cis-Alkene or AlkaneVariableModerate to HighP2-Ni (prepared from nickel acetate and sodium borohydride) can provide good selectivity for cis-alkenes.[3][4] Raney-Ni is a highly active catalyst, often leading to the alkane.[1][2]
Sodium in Liquid Ammonia (Na/NH₃) trans-AlkeneHighN/A (Dissolving Metal Reduction)This is not a catalytic hydrogenation but a dissolving metal reduction that selectively produces the trans-alkene.[2]
Homogeneous Catalysts (e.g., Wilkinson's Catalyst) cis-AlkeneHighModerateOffers high selectivity for cis-alkenes through a well-defined mechanism.[5] Can be sensitive to substrate scope and functional group tolerance.

Reaction Mechanisms and Kinetics

The hydrogenation of alkynes on heterogeneous catalysts is generally understood to follow the Horiuti-Polanyi mechanism.[6] This involves the sequential addition of two hydrogen atoms to the alkyne adsorbed on the catalyst surface. The relative rates of adsorption, desorption, and surface reaction of the alkyne and the intermediate alkene determine the overall selectivity.

Alkynes typically adsorb more strongly to the catalyst surface than alkenes.[7] This strong adsorption is a key factor in achieving selectivity for the alkene, as the alkyne can monopolize the active sites, preventing the initially formed alkene from readsorbing and being further hydrogenated.[7][8]

The kinetics of alkyne hydrogenation are often described by Langmuir-Hinshelwood models, where the reaction rate depends on the surface coverage of the reactants.[8][9] For the hydrogenation of 2-methyl-3-butyn-2-ol, a structurally related tertiary alkynol, a kinetic model suggested that a thermodynamic factor was most likely responsible for the high selectivity to the alkene product.[10]

Experimental Protocols

To conduct a kinetic study of the hydrogenation of this compound, the following experimental protocol, based on standard procedures for alkyne hydrogenation, can be employed.

Objective: To determine the reaction rate, selectivity, and kinetic parameters for the hydrogenation of this compound over a selected catalyst (e.g., 5% Pd/C).

Materials:

  • This compound

  • Solvent (e.g., ethanol, ethyl acetate)

  • Catalyst (e.g., 5% Palladium on activated carbon)

  • Hydrogen gas (high purity)

  • Internal standard for GC analysis (e.g., decane)

  • Pressurized hydrogenation reactor (e.g., Parr shaker)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Catalyst Preparation: The catalyst (e.g., 50 mg of 5% Pd/C) is weighed and placed into the reactor vessel.

  • Reaction Setup: A solution of this compound (e.g., 1 mmol) and the internal standard in the chosen solvent (e.g., 10 mL) is added to the reactor vessel.

  • Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.

  • Reaction Initiation: The reactor is pressurized with hydrogen to the desired pressure (e.g., 1-5 bar) and heated to the desired temperature (e.g., 25-75 °C). Stirring is initiated to ensure good mixing. This marks the start of the reaction (t=0).

  • Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals (e.g., 0, 5, 10, 20, 40, 60, 90 minutes) via a sampling valve.

  • Sample Analysis: The withdrawn samples are immediately filtered (to remove the catalyst) and analyzed by GC-FID to determine the concentrations of this compound, the corresponding cis- and trans-alkenes, and the alkane.

  • Data Analysis: The concentration profiles of the reactant and products are plotted against time. The initial reaction rate can be determined from the initial slope of the reactant concentration curve. Kinetic parameters can be obtained by fitting the experimental data to an appropriate rate law model (e.g., a Langmuir-Hinshelwood model).

Visualizing the Process

To better understand the experimental workflow and the underlying reaction pathway, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis catalyst Catalyst Loading reactant Reactant & Solvent Addition catalyst->reactant purge System Purging reactant->purge pressurize Pressurize with H₂ purge->pressurize heat_stir Heating & Stirring pressurize->heat_stir sampling Periodic Sampling heat_stir->sampling filter Sample Filtration sampling->filter gc GC-FID Analysis filter->gc data Data Processing & Kinetic Modeling gc->data

Caption: Experimental workflow for the kinetic study of this compound hydrogenation.

Hydrogenation_Pathway alkyne This compound (Alkyne) cis_alkene cis-6-Methyl-3-heptene (cis-Alkene) alkyne->cis_alkene + H₂ (syn-addition) trans_alkene trans-6-Methyl-3-heptene (trans-Alkene) alkyne->trans_alkene + Na/NH₃ (anti-addition) alkane 6-Methylheptane (Alkane) cis_alkene->alkane + H₂ trans_alkene->alkane + H₂

References

A Comparative Guide to the Reaction Pathways of 6-Methyl-3-heptyne: A Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

At a Glance: Comparison of Reaction Pathways

Reaction PathwayReagentsPredominant Product(s)StereochemistryKey Considerations
Full Hydrogenation H₂, Pd/C or PtO₂6-MethylheptaneNot applicableComplete saturation of the triple bond.
Partial Hydrogenation (cis) H₂, Lindlar's Catalyst(Z)-6-Methyl-3-hepteneSyn-additionPoisoned catalyst prevents over-reduction to the alkane.
Partial Hydrogenation (trans) Na, NH₃ (l)(E)-6-Methyl-3-hepteneAnti-additionDissolving metal reduction.
Halogenation (e.g., Bromination) Br₂ (1 equiv.)(E)-3,4-Dibromo-6-methyl-3-hepteneAnti-additionReaction can proceed to a tetrahaloalkane with excess halogen.
Acid-Catalyzed Hydration H₂O, H₂SO₄, HgSO₄6-Methyl-3-heptanone and 6-Methyl-2-heptanoneMarkovnikov additionResults in a mixture of ketones for unsymmetrical internal alkynes.

Reaction Pathways and Mechanisms

The reactivity of the carbon-carbon triple bond in 6-methyl-3-heptyne allows for several addition reactions. The primary pathways explored in this guide are hydrogenation, halogenation, and hydration.

Hydrogenation

Hydrogenation of alkynes can be controlled to yield either an alkene or an alkane. The stereochemical outcome of partial hydrogenation is dependent on the catalyst and reaction conditions.

  • Full Hydrogenation to an Alkane: Complete reduction of the triple bond to a single bond is achieved using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas. This reaction is highly exothermic and proceeds to completion.

  • Partial Hydrogenation to a cis-Alkene: The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), allows for the selective reduction of the alkyne to a cis-alkene.[1] The catalyst's reduced activity prevents further hydrogenation of the resulting alkene.[2] This is a syn-addition, where both hydrogen atoms add to the same face of the triple bond.

  • Partial Hydrogenation to a trans-Alkene: A dissolving metal reduction, using sodium in liquid ammonia, results in the formation of a trans-alkene.[3] This reaction proceeds via a radical anion intermediate and results in anti-addition of hydrogen.

Hydrogenation_Pathways Alkyne This compound cis_Alkene (Z)-6-Methyl-3-heptene Alkyne->cis_Alkene H₂, Lindlar's Cat. trans_Alkene (E)-6-Methyl-3-heptene Alkyne->trans_Alkene Na, NH₃ (l) Alkane 6-Methylheptane Alkyne->Alkane H₂, Pd/C cis_Alkene->Alkane H₂, Pd/C trans_Alkene->Alkane H₂, Pd/C

Caption: Hydrogenation pathways of this compound.

Halogenation

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the triple bond of an alkyne is a common electrophilic addition reaction. The reaction can be controlled to add one or two equivalents of the halogen.

With one equivalent of halogen, the reaction typically proceeds through a bridged halonium ion intermediate, leading to the anti-addition product, the (E)-dihaloalkene.[4][5] The addition of a second equivalent of the halogen to the resulting alkene yields a tetrahaloalkane.[6]

Halogenation_Pathway Alkyne This compound Dihaloalkene (E)-3,4-Dihalo-6-methyl-3-heptene Alkyne->Dihaloalkene X₂ (1 equiv) Tetrahaloalkane 3,3,4,4-Tetrahalo-6-methylheptane Dihaloalkene->Tetrahaloalkane X₂ (1 equiv)

Caption: Halogenation pathway of this compound.

Hydration

The addition of water to an alkyne, known as hydration, typically requires a catalyst, such as a mercury(II) salt (e.g., HgSO₄) in aqueous sulfuric acid.[7] The reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the triple bond. For an unsymmetrical internal alkyne like this compound, this results in a mixture of two ketone products after the initial enol intermediate undergoes keto-enol tautomerization.[8]

Hydration_Pathway Alkyne This compound Enol1 Enol Intermediate 1 Alkyne->Enol1 H₂O, H₂SO₄, HgSO₄ Enol2 Enol Intermediate 2 Alkyne->Enol2 H₂O, H₂SO₄, HgSO₄ Ketone1 6-Methyl-3-heptanone Enol1->Ketone1 Tautomerization Ketone2 6-Methyl-2-heptanone Enol2->Ketone2 Tautomerization

Caption: Acid-catalyzed hydration of this compound.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible and safe laboratory work. The following are generalized protocols for the discussed reactions, which can be adapted for this compound.

General Protocol for Catalytic Hydrogenation (Full Saturation)

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen gas (H₂)

  • Reaction flask

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a reaction flask, dissolve this compound in a suitable solvent (e.g., ethanol).

  • Carefully add 10% Pd/C to the solution (typically 1-5 mol% of the substrate).

  • Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the system with hydrogen gas (typically 1-3 atm, or use a balloon filled with H₂).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by techniques such as TLC or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, 6-methylheptane.

  • Purify the product by distillation if necessary.

Full_Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup and Purification Dissolve Dissolve Alkyne in Solvent Add_Catalyst Add Pd/C Catalyst Dissolve->Add_Catalyst Purge Purge with Inert Gas Add_Catalyst->Purge Introduce_H2 Introduce H₂ Gas Purge->Introduce_H2 Stir Stir Vigorously Introduce_H2->Stir Monitor Monitor Progress Stir->Monitor Vent_H2 Vent H₂ and Purge Monitor->Vent_H2 Filter Filter through Celite Vent_H2->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Distillation Concentrate->Purify

Caption: Workflow for full hydrogenation.

General Protocol for Electrophilic Bromination

Materials:

  • This compound

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (solvent)

  • Dropping funnel

  • Reaction flask equipped with a magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound in a suitable inert solvent (e.g., dichloromethane) in a reaction flask.

  • Cool the solution in an ice bath.

  • In a dropping funnel, prepare a solution of one equivalent of bromine in the same solvent.

  • Add the bromine solution dropwise to the stirred alkyne solution. The characteristic red-brown color of bromine should disappear as it reacts.

  • After the addition is complete, allow the reaction to stir for a short period at 0 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, the reaction mixture can be washed with a solution of sodium thiosulfate (B1220275) to quench any unreacted bromine.

  • Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude (E)-3,4-dibromo-6-methyl-3-heptene.

  • Purify the product by column chromatography or distillation if necessary.

Bromination_Workflow cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Workup and Purification Dissolve_Alkyne Dissolve Alkyne in Solvent Cool Cool to 0°C Dissolve_Alkyne->Cool Add_Br2 Add Br₂ Solution Dropwise Cool->Add_Br2 Stir_Reaction Stir at 0°C Add_Br2->Stir_Reaction Monitor Monitor Progress Stir_Reaction->Monitor Quench Quench with Na₂S₂O₃ Monitor->Quench Extract Extract and Dry Quench->Extract Concentrate Concentrate Extract->Concentrate Purify Purify Concentrate->Purify

Caption: Workflow for electrophilic bromination.

General Protocol for Acid-Catalyzed Hydration

Materials:

  • This compound

  • Water (H₂O)

  • Sulfuric acid (H₂SO₄)

  • Mercury(II) sulfate (B86663) (HgSO₄)

  • Tetrahydrofuran (THF) or a similar co-solvent

  • Reaction flask with a reflux condenser

Procedure:

  • In a reaction flask, prepare a mixture of water, concentrated sulfuric acid, and a catalytic amount of mercury(II) sulfate.

  • Add a co-solvent like THF if the alkyne is not soluble in the aqueous medium.

  • Add this compound to the acidic solution.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid carefully with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄) and filter.

  • Remove the solvent under reduced pressure to obtain the crude mixture of 6-methyl-3-heptanone and 6-methyl-2-heptanone.

  • Separate and purify the isomeric ketones by column chromatography or fractional distillation if required.

Hydration_Workflow cluster_prep Reaction Setup cluster_reaction Hydration cluster_workup Workup and Purification Prepare_Acid_Catalyst Prepare H₂SO₄/HgSO₄ Solution Add_Alkyne Add Alkyne Prepare_Acid_Catalyst->Add_Alkyne Heat_Stir Heat and Stir Add_Alkyne->Heat_Stir Monitor Monitor Progress Heat_Stir->Monitor Cool_Neutralize Cool and Neutralize Monitor->Cool_Neutralize Extract Extract with Organic Solvent Cool_Neutralize->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Separate and Purify Isomers Dry_Concentrate->Purify

Caption: Workflow for acid-catalyzed hydration.

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Methyl-3-heptyne: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the proper disposal of 6-methyl-3-heptyne, a flammable liquid.

Immediate Safety and Hazard Information

This compound is identified as a flammable liquid, which dictates the necessary precautions for its handling and disposal. The primary immediate hazard is its flammability.

Quantitative Data Summary

IdentifierValue
CAS Number54050-92-9[1][2]
UN NumberUN1993[3]
Proper Shipping NameFLAMMABLE LIQUIDS, N.O.S. (Not Otherwise Specified)[3]
Personal Protective Equipment (PPE)

To ensure personal safety when handling this compound, the following Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a significant spill risk, a chemical-resistant apron is recommended.

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Spill Response:

    • Eliminate Ignition Sources: Immediately turn off all nearby flames, hot plates, and other potential sources of ignition.

    • Ventilate the Area: Ensure adequate ventilation to disperse flammable vapors.

    • Containment: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

    • Collection: Carefully collect the absorbed material and any contaminated debris into a designated, sealable container for hazardous waste.

  • Exposure Response:

    • Skin Contact: Immediately wash the affected skin with soap and plenty of water for at least 15 minutes. Remove any contaminated clothing.

    • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.

    • Inhalation: Move the individual to an area with fresh air. If breathing becomes difficult, administer oxygen and seek medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste, following a systematic procedure to ensure safety and regulatory compliance.

1. Waste Identification and Segregation:

  • Classification: this compound is classified as a flammable liquid hazardous waste.

  • Segregation: It is critical to segregate this waste from other chemical waste streams. Do not mix it with incompatible materials such as oxidizers, corrosives, or aqueous waste.

2. Waste Accumulation and Storage:

  • Container: Use a designated hazardous waste container that is compatible with flammable organic liquids. The container must be in good condition and have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazard (i.e., "Flammable Liquid"). The date of waste accumulation should also be clearly marked.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is well-ventilated, cool, and away from sources of ignition.

3. Final Disposal Procedure:

  • Contact EHS: When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Provide Information: Be prepared to provide the EHS department with all necessary information regarding the waste, including its chemical composition and volume.

  • Follow Institutional Guidelines: Adhere to all specific procedures and documentation requirements set forth by your institution for the handover of hazardous waste.

Experimental Protocols Cited

No specific experimental protocols involving this compound were cited in the search results.

Disposal Process Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Phase 1: Preparation & Identification cluster_collection Phase 2: Collection & Safe Storage cluster_disposal Phase 3: Final Disposal A Identify this compound as Flammable Waste B Don Appropriate Personal Protective Equipment (PPE) A->B C Select a Compatible Hazardous Waste Container B->C D Label Container with Contents, Hazards, and Date C->D E Store Container in a Designated, Ventilated, and Safe Area D->E F Keep Container Securely Closed E->F G Contact Institutional EHS for Waste Pickup F->G H Provide Detailed Waste Information to EHS G->H I Follow All Institutional Handover Procedures H->I

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: Personal Protective Equipment for 6-Methyl-3-heptyne

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 6-Methyl-3-heptyne in a laboratory setting, ensuring the protection of researchers and the integrity of drug development processes.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when working with this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Small-Scale Handling (in a certified fume hood) Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves.Standard laboratory coat.Not generally required if work is performed in a properly functioning fume hood.
Large-Scale Transfers (outside a fume hood) Chemical splash goggles and a face shield.Heavy-duty nitrile or neoprene gloves.Chemical-resistant apron over a laboratory coat.A NIOSH-approved respirator with an organic vapor cartridge is recommended.[4]
Weighing and Dispensing Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves.Standard laboratory coat.Not generally required if performed in a ventilated enclosure.
Emergency Spill Response Chemical splash goggles and a face shield.Heavy-duty nitrile or neoprene gloves.Chemical-resistant suit or apron.A NIOSH-approved respirator with an organic vapor cartridge is mandatory.

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Preparation: Before handling, ensure that a certified chemical fume hood is available and functioning correctly. All sources of ignition, such as open flames and spark-producing equipment, must be eliminated from the work area.[2][3]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Dispensing: When transferring or dispensing the chemical, use only non-sparking tools and ground/bond the container and receiving equipment to prevent static discharge.[2][5]

  • Work Practice: Avoid inhalation of vapors and direct contact with skin and eyes.[2][3] Wash hands thoroughly after handling.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.[2][3]

Disposal Plan:

  • Waste Collection: Collect all waste materials, including contaminated gloves, absorbent materials, and empty containers, in a designated and properly labeled hazardous waste container.

  • Waste Segregation: Do not mix this compound waste with other incompatible waste streams.

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Visualizing Safe Workflow and Emergency Response

To further clarify the procedural steps for handling this compound and responding to a spill, the following diagrams illustrate the necessary actions in a clear, step-by-step format.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Functionality prep2 Eliminate Ignition Sources prep1->prep2 prep3 Gather Necessary PPE prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Dispense in Fume Hood handle1->handle2 handle3 Ground Equipment handle2->handle3 handle4 Avoid Contact and Inhalation handle3->handle4 post1 Store Properly handle4->post1 post2 Dispose of Waste post1->post2 post3 Wash Hands Thoroughly post2->post3

A logical workflow for the safe handling of this compound.

SpillResponse spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Safety Officer evacuate->alert ppe Don Emergency PPE alert->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect and Bag Contaminated Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Step-by-step procedure for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.